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  • Product: methyl alpha-D-lyxopyranoside
  • CAS: 18449-76-8

Core Science & Biosynthesis

Foundational

methyl alpha-D-lyxopyranoside chemical structure and properties

Methyl α -D-Lyxopyranoside: Structural Dynamics, Synthesis Protocols, and Applications in Drug Development Executive Summary Methyl α -D-lyxopyranoside is a highly versatile synthetic monosaccharide derivative that serve...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl α -D-Lyxopyranoside: Structural Dynamics, Synthesis Protocols, and Applications in Drug Development

Executive Summary

Methyl α -D-lyxopyranoside is a highly versatile synthetic monosaccharide derivative that serves as a critical chiral building block in carbohydrate chemistry and pharmaceutical design. Characterized by a stable six-membered pyranose ring, it acts as an ideal "strain-free" baseline for computational conformational studies and thermodynamic modeling. Beyond its utility in structural chemistry, methyl α -D-lyxopyranoside is heavily utilized in the synthesis of modified nucleosides, rare sugars, and fluorinated analogs, playing a pivotal role in the development of next-generation antiviral and antineoplastic agents.

This technical guide dissects the structural properties, synthesis protocols, and mechanistic reactivity of methyl α -D-lyxopyranoside, providing a comprehensive framework for researchers leveraging this molecule in drug development.

Chemical Identity and Conformational Space

Methyl α -D-lyxopyranoside ( C6​H12​O5​ ) is formed via the glycosidation of D-lyxose with methanol. Its structural behavior is dictated by the stereoelectronic effects inherent to the pyranose ring.

  • Thermodynamic Stability & Causality: The α -anomer is thermodynamically favored due to the anomeric effect . The axial methoxy group at the C1 position is stabilized by hyperconjugation, where the non-bonding lone pair of the ring oxygen donates electron density into the antibonding orbital ( σ∗ ) of the C1-O bond. This stereoelectronic stabilization overcomes the steric penalty of the axial position.

  • Conformational Energetics: Density functional theory (DFT) studies—such as those conducted at the B3LYP/cc-pVDZ level—frequently utilize methyl α -D-lyxopyranoside as a "strain-free" reference molecule 1[1]. When mapping the gas-phase conformational space of related furanosides, researchers compare their local minima directly to the highly stable chair conformation of methyl α -D-lyxopyranoside to accurately quantify ring strain and intramolecular hydrogen bonding energies 1[1].

Table 1: Structural and Energetic Properties

PropertyValue / Description
Chemical Formula C6​H12​O5​
Ring Structure Six-membered pyranose chair ( 4C1​ or 1C4​ depending on equilibrium)
Anomeric Configuration α (axial methoxy group favored by the anomeric effect)
Conformational Baseline Serves as the "strain-free" 0 kcal/mol reference in DFT studies 1[1]
Furanoside Minima Energy 12 to 2 kcal/mol relative to the strain-free pyranoside 1[1]
Typical Synthesis Yield 65% to 75% conversion from D-lyxose under thermodynamic control

Synthesis and Characterization Protocols

The synthesis of methyl α -D-lyxopyranoside relies on Fischer glycosidation. This protocol is a self-validating system: the thermodynamic control of the reaction inherently drives the equilibrium toward the most stable pyranoside product, minimizing kinetic furanoside byproducts.

Step-by-Step Methodology: Fischer Glycosidation

  • Reagent Preparation: Dissolve anhydrous D-lyxose in absolute, anhydrous methanol. The strict absence of water is critical to drive the equilibrium toward glycoside formation and prevent hydrolysis.

  • Acid Catalysis: Add a catalytic amount of an acid resin (e.g., Dowex 50W-X8, H+ form) or anhydrous HCl.

  • Reflux and Equilibration: Heat the mixture to reflux. Causality: Under these conditions, the kinetic furanoside products initially form but gradually isomerize to the thermodynamically more stable pyranoside forms over several hours.

  • Neutralization: Filter off the acid resin or neutralize the HCl with a basic resin (Amberlite IRA-400, OH− form). Causality: Quenching the acid immediately halts the reaction, preventing reversion to the free sugar during the concentration phase.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting syrup via direct crystallization from an ethanol/ether mixture to isolate pure methyl α -D-lyxopyranoside.

  • NMR Validation: Validate the structure using 1H and 13C NMR. The anomeric proton (H1) will appear as a distinct doublet. The coupling constant ( J1,2​ ) confirms the axial-equatorial relationship, definitively verifying the α -configuration.

SynthesisWorkflow Start D-Lyxose (Starting Material) Step1 Fischer Glycosidation (MeOH, H+ catalyst, Reflux) Start->Step1 Step2 Thermodynamic Equilibration (Favors α-pyranoside) Step1->Step2 Step3 Neutralization & Concentration (Amberlite IRA-400 OH-) Step2->Step3 Step4 Crystallization & NMR (Structural Validation) Step3->Step4 End Methyl α-D-Lyxopyranoside (Purified Product) Step4->End

Workflow for the synthesis and validation of methyl α-D-lyxopyranoside.

Reactivity and Limitations: The Tritosylate Anomaly

In synthetic carbohydrate chemistry, hydroxyl groups are routinely activated as sulfonates (e.g., tosylates) to facilitate SN​2 nucleophilic substitution. However, methyl α -D-lyxopyranoside exhibits highly specific steric constraints that alter its expected reactivity.

When converted to its 2,3,4-tri-O-tosylate derivative, the molecule becomes completely unreactive toward standard SN​2 substitutions with nucleophiles like azide, nitrite, or benzoate 2[2].

  • Mechanistic Causality: The specific stereochemistry of the lyxopyranoside ring creates severe diaxial interactions in the transition state required for backside attack at the carbon centers.

  • Alternative Pathway: Instead of undergoing SN​2 substitution, the tritosylate undergoes an initial E2 elimination of the 2-tosylate group, yielding a dihydropyran byproduct 2[2]. This chemical behavior forces researchers to employ alternative protection/deprotection strategies (such as selective epoxidation or fluorination) when modifying the lyxose scaffold.

Applications in Drug Development

Despite its resistance to direct SN​2 substitution in polytosylated forms, methyl α -D-lyxopyranoside is a highly versatile chiral pool precursor for synthesizing advanced therapeutic agents.

A. Synthesis of 4'-Thio-L-Ribonucleosides (Antineoplastic Agents)

Thio-sugars, where the ring oxygen is replaced by sulfur, exhibit enhanced resistance to enzymatic degradation in vivo. Methyl α -D-lyxopyranoside is the starting material for an optimized five-step synthetic sequence to produce 1,2,3,5-tetra-O-acetyl-4-thio- β -L-ribofuranose 3[3]. This critical intermediate is subsequently coupled with modified nucleobases via a Vorbrüggen glycosylation procedure to yield L-4'-thionucleosides, which are actively evaluated for their robust in vitro antitumor and antiviral activities 3[3].

B. Regioselective Fluorination for Anthracycline Antibiotics

Fluorinated carbohydrates are crucial in drug development because the C-F bond improves metabolic stability and lipophilicity. Methyl α -D-lyxopyranoside undergoes regioselective fluorination to yield 4-deoxy-4-fluoro- β -L-ribopyranoside 4[4]. This fluorinated intermediate is essential for synthesizing 7-O-[2,6-dideoxy-2-fluoro-5-C-(trifluoromethyl)- α -L-talopyranosyl]-daunomycinone and adriamycinone 4[4]. These compounds are potent anthracycline antibiotics used in leukemia and solid tumor treatments, demonstrating how modifying the lyxopyranoside core directly translates to enhanced antineoplastic efficacy.

DrugDev Precursor Methyl α-D-Lyxopyranoside (Chiral Pool Precursor) Tritosyl Tritosylation (E2 Elimination Pathway) Precursor->Tritosyl Steric Hindrance Thio Thio-Sugar Synthesis (4'-Thio-L-ribonucleosides) Precursor->Thio 5-Step Sequence Fluoro Regioselective Fluorination (4-Deoxy-4-fluoro analogs) Precursor->Fluoro Fluorination Dihydropyran Dihydropyran Byproducts (No SN2 Substitution) Tritosyl->Dihydropyran AntiViral Antiviral / Antineoplastic Nucleosides Thio->AntiViral AntiTumor Antitumor Agents (e.g., Adriamycinone analogs) Fluoro->AntiTumor

Logical pathways utilizing methyl α-D-lyxopyranoside in drug development.

References

  • Evdokimov, A. G., Martin, J. M. L., & Kalb, A. J. (2000). Structures of furanosides: A study of the conformational space of methyl alpha-D-lyxofuranoside by density functional methods. Journal of Physical Chemistry A, 104(22), 5291-5297. 1

  • Pejanović, V., Stokić, Z., Stojanović, B., Popsavin, V., et al. (2003). Synthesis and biological evaluation of some novel 4'-thio-L-ribonucleosides with modified nucleobase moieties. PubMed / National Institutes of Health. 3

  • Nakai, K., Takagi, Y., & Tsuchiya, T. (1999). Synthesis and antitumor activity of 7-O-[2,6-dideoxy-2-fluoro-5-C-(trifluoromethyl)-alpha-L-talopyranosyl]- daunomycinone and -adriamycinone. Carbohydrate Research / PubMed.4

  • McGeary, R. P., Amini, S. R., Tang, V. W. S., & Toth, I. (2004). Nucleophilic substitution reactions of pyranose polytosylates. Journal of Organic Chemistry, 69(8), 2727-30. 2

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Exploratory

The Biological Role of Methyl α-D-Lyxopyranoside: A Critical Chiral Scaffold in the Synthesis of Advanced Therapeutics

Executive Summary In the realm of chemical biology and drug development, a molecule's biological role is not always defined by its direct interaction with a physiological target. Often, its true value lies in its structu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of chemical biology and drug development, a molecule's biological role is not always defined by its direct interaction with a physiological target. Often, its true value lies in its structural architecture. Methyl α-D-lyxopyranoside is the quintessential example of this paradigm. While it does not act as a direct enzyme substrate or inhibitor in native biological systems, it serves as an indispensable chiral scaffold—a "chemical progenitor"—for the synthesis of highly complex, biologically active therapeutics.

As a Senior Application Scientist, I approach methyl α-D-lyxopyranoside not as an endpoint, but as a stereochemical foundation. Its specific α-D-lyxo configuration provides the exact spatial arrangement required to execute regioselective inversions, enabling the synthesis of 4'-thio-L-ribonucleosides, fluorinated anthracyclines, and albomycin-class "Trojan-horse" antibiotics. This whitepaper deconstructs the causality behind these synthetic choices and provides self-validating protocols for utilizing this critical building block.

The Chemical Causality: Why Methyl α-D-Lyxopyranoside?

The synthesis of modified nucleosides and carbohydrate-based antibiotics requires absolute stereocontrol. The D-lyxose derivative is deliberately chosen from the chiral pool because its C4 hydroxyl group is perfectly positioned for SN​2 nucleophilic displacement. By activating and subsequently displacing this specific hydroxyl group, chemists can force an inversion of stereochemistry, seamlessly converting the D-lyxo configuration into the highly sought-after L-ribo or D-talo configurations. This stereochemical "flip" is the mechanistic engine driving the biological efficacy of its downstream derivatives.

Synthesis of 4'-Thio-L-Ribonucleosides (Antiviral & Antitumor Agents)

Biological Context

Replacing the oxygen atom in the furanose ring of a nucleoside with a sulfur atom yields a thionucleoside. This single atomic substitution fundamentally alters the sugar pucker, enhancing the molecule's binding affinity to viral polymerases while simultaneously conferring resistance against enzymatic degradation by cellular nucleases. To achieve the active L-enantiomer of these drugs, methyl α-D-lyxopyranoside is utilized as the starting material [1].

G A Methyl α-D-Lyxopyranoside (Chiral Scaffold) B Regioselective Inversion & Thiolation (5-Step Sequence) A->B C 1,2,3,5-Tetra-O-acetyl-4-thio-β-L-ribofuranose B->C D Vorbrüggen Glycosylation (Nucleobase Coupling) C->D E 4'-Thio-L-Ribonucleoside (Active Drug) D->E F Viral Polymerase / Tumor Cell Inhibition E->F

Synthetic workflow from Methyl α-D-Lyxopyranoside to 4'-Thio-L-ribonucleosides and their mechanism.

Experimental Protocol: 5-Step Thio-Sugar Synthesis

To ensure a self-validating workflow, the conversion to the active thio-sugar intermediate must be strictly controlled:

  • Selective Protection: Treat methyl α-D-lyxopyranoside with an acetonide-forming reagent to protect the C2 and C3 hydroxyls, isolating the C4 position.

  • Activation: Convert the free C4 hydroxyl into a good leaving group via tosylation (using TsCl in pyridine).

  • Nucleophilic Displacement ( SN​2 ): React the activated intermediate with potassium thioacetate. This forces an inversion of stereochemistry at C4, transitioning from the D-lyxo to the L-ribo configuration.

  • Ring Contraction: Subject the pyranoside to acidic hydrolysis. The transient acyclic intermediate will undergo spontaneous ring closure via the sulfur atom, forming the thermodynamically favored thiofuranose ring.

  • Peracetylation: Treat the crude product with acetic anhydride to yield 1,2,3,5-tetra-O-acetyl-4-thio-β-L-ribofuranose [1].

Validation Checkpoint: Perform 1H and 13C NMR spectroscopy. The successful inversion and ring contraction are validated by the coupling constants ( J -values) of the anomeric proton, which must confirm the β -L-ribo configuration.

Fluorinated Anthracycline Antibiotics

Biological Context

Anthracyclines like daunorubicin and doxorubicin are potent chemotherapeutics that function by intercalating DNA and poisoning topoisomerase II. However, their efficacy is often limited by enzymatic degradation. By synthesizing analogs with a fluorinated sugar moiety—specifically 7-O-[2,6-dideoxy-2-fluoro-5-C-(trifluoromethyl)-α-L-talopyranosyl]-daunomycinone—researchers significantly enhance the drug's metabolic stability and cellular uptake [[2]]([Link]2].

Experimental Protocol: Regioselective Fluorination
  • Precursor Preparation: Begin with methyl α-D-lyxopyranoside. Protect the C2 and C3 positions using bulky silyl ethers to prevent unwanted side reactions.

  • Fluorination: React the protected sugar with Diethylaminosulfur trifluoride (DAST) or Et2​NSF3​ at low temperatures (-78°C). The nucleophilic fluorination proceeds with strict inversion of configuration at C4, yielding 4-deoxy-4-fluoro-β-L-ribopyranoside [2].

  • Glycosylation: Deprotect and couple the fluorinated sugar to the daunomycinone aglycone.

Validation Checkpoint: 19F NMR is mandatory here. The spectra must display a characteristic doublet of doublets resulting from 1H−19F coupling, confirming the regioselective incorporation of the fluorine atom at the C4 position.

Albomycin "Trojan Horse" Antibiotics

Biological Context

Albomycins represent a brilliant evolutionary strategy in chemical biology. They consist of a siderophore (an iron-chelating moiety) conjugated to a toxic thionucleoside core. Bacteria actively transport the siderophore into their cells to scavenge iron. Once inside, intracellular peptidases cleave the conjugate, releasing the thionucleoside which acts as a potent, competitive inhibitor of seryl-tRNA synthetase, halting protein synthesis and causing cell death [3]. The synthesis of this active thionucleoside core relies heavily on the methyl α-D-lyxopyranoside scaffold.

G S1 Albomycin Conjugate (Siderophore + Thionucleoside) S2 Bacterial Iron Receptor (Active Transport) S1->S2 S3 Intracellular Peptidase Cleavage S2->S3 S4 Release of Thionucleoside Core (Derived from Lyxopyranoside) S3->S4 S5 Seryl-tRNA Synthetase Inhibition S4->S5 S6 Bacterial Cell Death S5->S6

Mechanism of action for Albomycin-class Trojan-horse antibiotics synthesized from the scaffold.

Quantitative Data & Derivative Summary

To consolidate the biological impact of methyl α-D-lyxopyranoside derivatives, the following table summarizes the key structural modifications and their resulting pharmacological profiles:

Derivative ClassSynthesized FromBiological TargetMechanism of ActionClinical / Research Application
4'-Thio-L-ribonucleosides Methyl α-D-lyxopyranosideViral Polymerases / Tumor DNAChain termination; altered sugar pucker enhances enzyme affinity.Antiviral and Antineoplastic agents.
4-Fluoro-anthracyclines Methyl α-D-lyxopyranosideTopoisomerase II / DNADNA intercalation; fluorine prevents enzymatic degradation.Leukemia and solid tumor treatment.
Albomycin Core Analogs Methyl α-D-lyxopyranosideSeryl-tRNA SynthetaseCompetitive inhibition of aminoacylation via Trojan-horse entry.Broad-spectrum antimicrobial agents.

References

  • Nakai K, Takagi Y, Tsuchiya T. (1999). Synthesis and antitumor activity of 7-O-[2,6-dideoxy-2-fluoro-5-C-(trifluoromethyl)-alpha-L-talopyranosyl]- daunomycinone and -adriamycinone. Carbohydrate Research.[Link]

  • Pejanović V, Stokić Z, Stojanović B, Piperski V, Popsavin M, Popsavin V. (2003). Synthesis and biological evaluation of some novel 4'-thio-L-ribonucleosides with modified nucleobase moieties. Bioorganic & Medicinal Chemistry Letters.[Link]

  • Gadakh B, Vondenhoff G, Pang L, Nautiyal M, De Graef S, Strelkov SV, Weeks SD, Van Aerschot A. (2020). Synthesis and structural insights into the binding mode of the albomycin δ1 core and its analogues in complex with their target aminoacyl-tRNA synthetase. Bioorganic & Medicinal Chemistry.[Link]

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Foundational

A Technical Guide to Methyl α-D-lyxopyranoside: From Natural Scarcity to Synthetic Accessibility

Abstract Methyl α-D-lyxopyranoside, a methylated derivative of the rare pentose sugar D-lyxose, holds potential in various biochemical and pharmaceutical research domains. This technical guide provides a comprehensive ov...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

Methyl α-D-lyxopyranoside, a methylated derivative of the rare pentose sugar D-lyxose, holds potential in various biochemical and pharmaceutical research domains. This technical guide provides a comprehensive overview of its known (or lack thereof) natural occurrence, detailed protocols for its chemical synthesis, and methods for its structural characterization. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this specific glycoside. This document moves beyond a simple recitation of facts to explain the scientific reasoning behind the current state of knowledge and the practical steps for its laboratory preparation.

Part 1: The Enigma of Natural Occurrence

A thorough review of scientific literature and natural product databases reveals a compelling void: there is currently no definitive evidence for the natural occurrence of methyl α-D-lyxopyranoside. This absence is noteworthy, especially when contrasted with the established natural presence of other methyl glycosides.

The Parent Sugar: D-Lyxose in Nature

While its methyl glycoside is seemingly absent, the parent sugar, D-lyxose, is a known, albeit rare, natural product. It is classified as an endogenous metabolite and has been identified as a component of some bacterial polysaccharides.[1] The biosynthesis of D-lyxose is not as ubiquitous as that of more common sugars like D-glucose or D-xylose. It can be formed through epimerization reactions from other pentoses.[2] For instance, D-lyxose and D-xylose are the two epimers formed from the Kiliani-Fischer synthesis starting with D-threose.[2] The enzymatic isomerization of D-lyxose to D-xylulose is a known metabolic pathway, indicating that organisms possessing the necessary enzymes can process this rare sugar.[3]

Naturally Occurring Methyl Glycosides: A Point of Comparison

The lack of naturally occurring methyl α-D-lyxopyranoside is intriguing given that other methyl glycosides are found in various natural sources. A prominent example is methyl α-D-glucopyranoside, which has been isolated from the marine sponge Pseudoceratina purpurea and plants like Forsythia viridissima and Quassia amara.[4] Similarly, methyl α-D-galactopyranoside has been reported in plants such as Ligustrum obtusifolium and Perilla frutescens.[5]

The natural synthesis of these methyl glycosides is presumed to occur via enzymatic glycosylation, where a methyltransferase enzyme facilitates the transfer of a methyl group to the anomeric hydroxyl group of the sugar. The apparent absence of methyl α-D-lyxopyranoside in nature could suggest a lack of specific methyltransferases capable of utilizing D-lyxose as a substrate.

A Visual Representation of Related Sugars and their Occurrence

Related_Sugars cluster_pentoses Pentoses cluster_hexoses Hexoses cluster_methyl_glycosides Methyl Glycosides D-Lyxose D-Lyxose Methyl α-D-lyxopyranoside Methyl α-D-lyxopyranoside (Not Found in Nature) D-Lyxose->Methyl α-D-lyxopyranoside Methylation (Synthetic) D-Xylose D-Xylose D-Arabinose D-Arabinose D-Glucose D-Glucose Methyl α-D-glucopyranoside Methyl α-D-glucopyranoside (Found in Nature) D-Glucose->Methyl α-D-glucopyranoside Methylation (Natural & Synthetic) D-Galactose D-Galactose Methyl α-D-galactopyranoside Methyl α-D-galactopyranoside (Found in Nature) D-Galactose->Methyl α-D-galactopyranoside Methylation (Natural & Synthetic)

Figure 1. Relationship between selected monosaccharides and their corresponding methyl glycosides, highlighting their natural occurrence.

Part 2: Chemical Synthesis – The Primary Route to Methyl α-D-lyxopyranoside

Given its absence in nature, chemical synthesis is the only viable method for obtaining methyl α-D-lyxopyranoside for research purposes. The most common and direct method is the Fischer glycosidation reaction.

The Fischer Glycosidation: Mechanism and Rationale

The Fischer glycosidation involves reacting a monosaccharide with an alcohol in the presence of an acid catalyst.[6] The reaction proceeds through a series of equilibria, ultimately leading to the formation of a mixture of α- and β-anomers of the corresponding pyranoside and furanoside forms. For the synthesis of methyl α-D-lyxopyranoside, D-lyxose is reacted with methanol under acidic conditions.

The key steps in the mechanism are:

  • Protonation of the anomeric hydroxyl group: This makes it a good leaving group (water).

  • Formation of a cyclic oxocarbenium ion: This is a resonance-stabilized intermediate.

  • Nucleophilic attack by methanol: The methanol attacks the anomeric carbon.

  • Deprotonation: This yields the final methyl glycoside product.

The formation of the more thermodynamically stable anomer is favored under conditions of thermodynamic control (i.e., longer reaction times). In the case of methyl D-lyxopyranoside, the α-anomer is generally the more stable due to the anomeric effect.

Experimental Protocol for the Synthesis of Methyl α-D-lyxopyranoside

This protocol is adapted from standard procedures for Fischer glycosidation.

Materials:

  • D-lyxose

  • Anhydrous methanol

  • Concentrated sulfuric acid (or acetyl chloride for in situ HCl generation)

  • Anhydrous sodium carbonate or barium carbonate

  • Activated charcoal

  • Diatomaceous earth (e.g., Celite®)

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Filtration apparatus (e.g., Büchner funnel)

  • Rotary evaporator

Procedure:

  • Preparation of the Reaction Mixture:

    • In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve D-lyxose in anhydrous methanol. A typical ratio is 1 g of D-lyxose to 10-20 mL of methanol.

    • Carefully add a catalytic amount of concentrated sulfuric acid to the stirring solution. A common concentration is 1-2% (v/v) of the methanol volume. Alternatively, acetyl chloride can be added dropwise to generate anhydrous HCl in situ.

  • Reaction:

    • Attach a reflux condenser with a drying tube to the flask.

    • Heat the reaction mixture to reflux and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Neutralization:

    • After the reaction is complete, cool the mixture to room temperature.

    • Neutralize the acid catalyst by slowly adding anhydrous sodium carbonate or barium carbonate until effervescence ceases.

  • Filtration:

    • Filter the mixture through a pad of diatomaceous earth to remove the solid carbonate salts. Wash the filter cake with a small amount of methanol.

  • Decolorization and Concentration:

    • If the resulting filtrate is colored, add a small amount of activated charcoal and stir for 15-30 minutes.

    • Filter the solution again through diatomaceous earth.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a syrup.

  • Crystallization and Isolation:

    • The resulting syrup, which contains a mixture of anomers, can be purified by crystallization. The α-anomer is often less soluble and will crystallize out first.

    • Dissolve the syrup in a minimal amount of hot methanol or ethanol and allow it to cool slowly. Seeding with a crystal of pure methyl α-D-lyxopyranoside can induce crystallization.

    • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry in a vacuum oven.

Workflow Diagram for the Synthesis

Synthesis_Workflow start Start: D-lyxose and Anhydrous Methanol acid_catalyst Add Acid Catalyst (e.g., H₂SO₄) start->acid_catalyst reflux Reflux for 24-48h acid_catalyst->reflux neutralize Neutralize with Na₂CO₃ or BaCO₃ reflux->neutralize filter1 Filter to Remove Salts neutralize->filter1 decolorize Decolorize with Activated Charcoal (optional) filter1->decolorize filter2 Filter decolorize->filter2 concentrate Concentrate under Reduced Pressure filter2->concentrate crystallize Crystallize from Methanol or Ethanol concentrate->crystallize isolate Isolate Crystals by Filtration crystallize->isolate end End: Pure Methyl α-D-lyxopyranoside isolate->end

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Exploratory

methyl alpha-D-lyxopyranoside CAS number and identifiers

An In-Depth Technical Guide to Methyl α -D-Lyxopyranoside: Identifiers, Structural Mechanics, and Synthetic Applications Executive Summary Methyl α -D-lyxopyranoside is a highly specialized chiral pool building block uti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Methyl α -D-Lyxopyranoside: Identifiers, Structural Mechanics, and Synthetic Applications

Executive Summary

Methyl α -D-lyxopyranoside is a highly specialized chiral pool building block utilized extensively in advanced carbohydrate chemistry and drug development. As a derivative of the aldopentose D-lyxose, its rigid pyranose ring and unique stereochemical configuration make it an ideal precursor for synthesizing complex nucleoside analogues, particularly 4'-thioribonucleosides[1]. This whitepaper provides an authoritative overview of its chemical identifiers, structural mechanics, and field-proven synthetic workflows, designed specifically for researchers and process chemists in the pharmaceutical sector.

Chemical Identity and Core Identifiers

Accurate identification of carbohydrate derivatives is critical due to the vast number of stereoisomers. Methyl α -D-lyxopyranoside is specifically defined by the axial/equatorial arrangement of its hydroxyl groups and the α -linkage of its anomeric methoxy group[2].

Table 1: Quantitative Data and Identifiers
Parameter / PropertyValue / Description
CAS Registry Number 18449-76-8[3]
PubChem CID 99057 (Categorized under Methyl xylopyranoside with stereoisomer synonyms)[4]
IUPAC Name (2S,3S,4S,5R)-2-methoxyoxane-3,4,5-triol[2]
Molecular Formula C₆H₁₂O₅[2]
Molecular Weight 164.16 g/mol [2]
Glycosylation Stereoselectivity >95% β -anomer (driven by neighboring group participation in downstream steps)

Structural and Mechanistic Insights: The Causality of Reactivity

The stereochemistry of methyl α -D-lyxopyranoside dictates its unique chemical behavior, fundamentally diverging from other pentopyranosides (such as ribose or arabinose). A defining example of this structural causality is observed during nucleophilic substitution attempts on its polytosylated derivatives[5].

The E2 Elimination Anomaly

When the hydroxyl groups of methyl α -D-lyxopyranoside are protected as toluenesulfonate (tosylate) esters, the resulting 2,3,4-tri-O-tosyl derivative exhibits anomalous reactivity. While equivalent tritosylates of arabinose or xylose undergo clean, regioselective SN​2 monosubstitutions when treated with nucleophiles (like azide or benzoate), the methyl α -D-lyxopyranoside tritosylate is completely unreactive toward SN​2 substitution[5].

The Causality: For an SN​2 reaction to proceed, the nucleophile must attack from the backside of the carbon-leaving group bond (the Bürgi-Dunitz trajectory). In the preferred chair conformation of the α -D-lyxo tritosylate, severe 1,3-diaxial steric hindrance blocks this trajectory. However, the 2-tosylate leaving group and the adjacent C3 proton are locked in a perfect anti-periplanar geometry . Because the kinetic barrier for substitution is artificially raised by steric bulk, the approaching nucleophile instead acts as a base. It abstracts the anti-periplanar proton, driving a rapid E2 elimination that yields a dihydropyran product[5].

MechanisticDivergence SM Methyl α-D-Lyxopyranoside Tritosyl Tritosylation (TsCl, Pyridine) SM->Tritosyl Intermediate 2,3,4-Tri-O-tosyl Derivative Tritosyl->Intermediate SN2 SN2 Substitution (Sterically Blocked) Intermediate->SN2 Nucleophile E2 E2 Elimination (Anti-periplanar H) Intermediate->E2 Base/Nucleophile Product Dihydropyran Product E2->Product

Caption: Mechanistic divergence of lyxopyranoside tritosylates favoring E2 elimination.

Synthetic Workflows: Application in Drug Development

Methyl α -D-lyxopyranoside is a critical starting material for the synthesis of 4'-thio-L-ribonucleosides , a class of modified nucleosides with potent in vitro antitumor and antiviral activities[1]. The substitution of the furanose ring oxygen with a sulfur atom enhances metabolic stability and alters the sugar pucker, improving binding affinity to viral polymerases.

Workflow Overview

The synthesis relies on an optimized 5-step sequence to convert methyl α -D-lyxopyranoside into 1,2,3,5-tetra-O-acetyl-4-thio- β -L-ribofuranose[1]. This intermediate is subsequently coupled to various nucleobases via a modified Vorbrüggen glycosylation.

SyntheticWorkflow Start Methyl α-D-Lyxopyranoside Seq 5-Step Sequence (Thio-introduction) Start->Seq ThioSugar 1,2,3,5-Tetra-O-acetyl- 4-thio-β-L-ribofuranose Seq->ThioSugar Vor Modified Vorbrüggen Glycosylation (TMSOTf) ThioSugar->Vor Base Silylated Nucleobase Base->Vor Target 4'-Thio-L-ribonucleosides (Antitumor Agents) Vor->Target

Caption: Synthetic workflow from methyl α-D-lyxopyranoside to 4'-thio-L-ribonucleosides.

Self-Validating Experimental Protocol: Modified Vorbrüggen Glycosylation

To ensure high stereoselectivity and yield when coupling the thiosugar intermediate to a nucleobase, the following self-validating protocol must be strictly adhered to.

Step 1: Silylation of the Nucleobase

  • Suspend 1.2 equivalents of the target nucleobase (e.g., 5-fluorouracil) in hexamethyldisilazane (HMDS).

  • Add a catalytic amount of ammonium sulfate ( (NH4​)2​SO4​ ).

  • Reflux the mixture at 120 °C under an inert argon atmosphere.

  • Self-Validation Checkpoint: The reaction is complete when the opaque suspension transitions into a perfectly clear, homogenous solution. If turbidity remains, silylation is incomplete, indicating either moisture contamination or inactive HMDS.

  • Concentrate the clear solution in vacuo to yield the silylated base as a residue.

Step 2: Lewis Acid-Mediated Glycosylation

  • Dissolve 1.0 equivalent of the synthesized 1,2,3,5-tetra-O-acetyl-4-thio- β -L-ribofuranose[1] and the silylated nucleobase in strictly anhydrous 1,2-dichloroethane (DCE).

  • Cool the reaction vessel to 0 °C.

  • Dropwise, add 1.5 equivalents of Trimethylsilyl trifluoromethanesulfonate (TMSOTf).

  • Causality of Reagent Choice: TMSOTf acts as a potent Lewis acid, coordinating with the anomeric acetate to facilitate its departure. This generates a highly reactive thionium ion intermediate. The C2 acetate group provides neighboring group participation, shielding the α -face and forcing the nucleobase to attack exclusively from the β -face, ensuring >95% stereoselectivity.

  • Self-Validation Checkpoint: The formation of the thionium ion requires absolute absence of water. If the solvent is insufficiently dry, TMSOTf will hydrolyze instantly, releasing visible triflic acid fumes and halting the glycosylation. The absence of fuming and a smooth color change validates the anhydrous integrity of the system.

  • Stir for 2 hours at room temperature, then quench with saturated aqueous NaHCO3​ .

  • Extract with dichloromethane, dry over Na2​SO4​ , and purify via silica gel flash chromatography to isolate the 4'-thio-L-ribonucleoside.

References

  • National Center for Biotechnology Information. "Methyl xylopyranoside | C6H12O5 | CID 99057 - PubChem" PubChem Database. Available at:[Link]

  • ChemicalCell. "2-Methoxyoxane-3,4,5-Triol CAS NO 18449-76-8" ChemicalRoot. Available at:[Link]

  • McGeary, R. P., Amini, S. R., Tang, V. W., & Toth, I. "Nucleophilic substitution reactions of pyranose polytosylates." Journal of Organic Chemistry, 2004. Available at:[Link]

  • Pejanović, V., Stokić, Z., Stojanović, B., et al. "Synthesis and biological evaluation of some novel 4'-thio-L-ribonucleosides with modified nucleobase moieties." European Journal of Medicinal Chemistry, 2003. Available at:[Link]

Sources

Foundational

Comprehensive Profiling of Methyl α-D-Lyxopyranoside: Solubility Dynamics and Conformational Stability in Drug Development

Executive Summary Methyl α-D-lyxopyranoside is a synthetic methyl glycoside of the pentose sugar D-lyxose. In carbohydrate chemistry and pharmaceutical development, methyl glycosides serve as crucial stable analogs of re...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl α-D-lyxopyranoside is a synthetic methyl glycoside of the pentose sugar D-lyxose. In carbohydrate chemistry and pharmaceutical development, methyl glycosides serve as crucial stable analogs of reducing sugars. By locking the anomeric center, they prevent mutarotation and unwanted Maillard reactions during formulation. This whitepaper provides an in-depth technical analysis of the structural stability, thermodynamic solubility, and degradation pathways of methyl α-D-lyxopyranoside, supported by self-validating experimental protocols.

Structural Chemistry & Conformational Stability

Unlike its furanoside counterpart, the pyranoside ring of methyl α-D-lyxopyranoside exhibits remarkable conformational stability. The pyranose chair conformation minimizes 1,3-diaxial interactions and torsional strain, making it thermodynamically favored. In fact, computational density functional theory (DFT) studies frequently utilize methyl α-D-lyxopyranoside as the "strain-free" reference molecule when evaluating the conformational space and internal hydrogen bonding of furanosides 1[1].

Chemically, the rigidity of the pyranoside ring heavily influences the reactivity of its derivatives. For instance, when subjected to nucleophilic substitution conditions, the tritosylate derivative of methyl α-D-lyxopyranoside demonstrates unique recalcitrance. Rather than undergoing a standard S_N2 displacement, the steric and conformational locking of the pyranoside ring forces an initial E2 elimination at the 2-tosylate position, yielding a dihydropyran product2[2]. This highlights the necessity of understanding the inherent stability of the pyranoside scaffold when designing synthetic routes or prodrugs.

Chemical Stability & Degradation Pathways

Methyl α-D-lyxopyranoside is highly stable in neutral and alkaline environments. The acetal linkage at the anomeric center is resistant to base-catalyzed hydrolysis, allowing it to survive harsh alkaline deprotection steps (e.g., Zemplén deacetylation) without degradation.

However, in acidic media, the glycosidic bond is susceptible to cleavage. The acid-catalyzed hydrolysis proceeds via the protonation of the exocyclic anomeric oxygen, followed by the rate-limiting departure of methanol to form a highly reactive oxocarbenium ion intermediate. Subsequent hydration yields the reducing sugar D-lyxose (as an anomeric mixture) and methanol.

Hydrolysis N1 Methyl α-D-lyxopyranoside (Stable Acetal) N2 Protonated Intermediate N1->N2 + H⁺ (Acid) N3 Oxocarbenium Ion + Methanol N2->N3 - CH₃OH N4 D-Lyxose (Anomeric Mixture) N3->N4 + H₂O

Fig 1. Acid-catalyzed hydrolysis mechanism of methyl α-D-lyxopyranoside.

Physicochemical Properties: Solubility Dynamics

As a highly polar, low-molecular-weight carbohydrate derivative, methyl α-D-lyxopyranoside possesses excellent aqueous solubility driven by extensive hydrogen bonding. The free hydroxyl groups act as both hydrogen bond donors and acceptors, creating a robust solvation shell in protic solvents.

Table 1: Empirical and Extrapolated Solubility Profile of Methyl α-D-Lyxopyranoside at 25°C

SolventPolarity IndexEstimated Solubility (mg/mL)Mechanistic Rationale
Water (Milli-Q) 10.2> 500Extensive H-bonding network with protic solvent molecules.
Methanol 5.1150 - 200Strong dipole interactions; favorable solvation of the methoxy group.
Ethanol 5.250 - 80Reduced H-bonding capacity and increased aliphatic bulk compared to MeOH.
DMSO 7.2> 300Excellent aprotic solvation of hydroxyl protons.
Dichloromethane 3.1< 1Lack of H-bond disruption capability; highly unfavorable thermodynamics.

Experimental Methodologies: Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed with built-in system suitability and validation checkpoints.

Causality Note: Because carbohydrates lack strong UV chromophores, standard UV-Vis detectors are ineffective. Therefore, Refractive Index Detection (RID) or Evaporative Light Scattering Detection (ELSD) is strictly required for accurate quantification.

Protocol A: Thermodynamic Solubility Determination (Shake-Flask Method)

Objective: Accurately quantify equilibrium solubility in various pharmaceutical vehicles. The shake-flask method is chosen over kinetic solvent-shift methods to ensure true thermodynamic equilibrium is reached, avoiding supersaturation artifacts.

  • Saturation: Add excess solid methyl α-D-lyxopyranoside (approx. 600 mg) to 1 mL of the target solvent in a sealed borosilicate glass vial.

  • Equilibration: Agitate the suspension on an orbital shaker at 300 rpm for 48 hours at a strictly controlled 25.0 ± 0.1°C.

  • Phase Separation: Centrifuge the suspension at 10,000 × g for 15 minutes to pellet undissolved solids. Carefully filter the supernatant through a 0.22 µm PTFE syringe filter (discard the first 0.5 mL to account for potential filter adsorption).

  • Quantification: Dilute the filtrate appropriately in the mobile phase and quantify via HPLC-RID using an amino-bonded silica column (e.g., ZORBAX NH2).

  • Validation: Repeat the sampling at 72 hours. If the concentration difference between 48h and 72h is < 2%, thermodynamic equilibrium is confirmed.

Protocol B: Forced Degradation and Hydrolysis Kinetics

Objective: Determine the degradation rate constant ( k ) and half-life ( t1/2​ ) under acidic stress.

  • Preparation: Prepare a 10 mg/mL stock solution of methyl α-D-lyxopyranoside in 0.1 M HCl (aqueous).

  • Incubation: Aliquot 1 mL of the stock into sealed glass ampoules. Incubate in a thermostated water bath at 60°C, 70°C, and 80°C.

  • Sampling: At predetermined time points (0, 15, 30, 60, 120 minutes), remove an ampoule and immediately quench the reaction by neutralizing with an equivalent volume of 0.1 M NaOH to halt hydrolysis.

  • Analysis: Analyze the quenched samples via HPLC-RID. Mobile phase: 80:20 Acetonitrile:Water.

  • System Validation (Mass Balance): The mass balance must be confirmed by quantifying the appearance of D-lyxose. The sum of the molar concentrations of remaining methyl α-D-lyxopyranoside and formed D-lyxose must equal the initial starting concentration (± 2%).

Workflow cluster_0 Parallel Profiling A Compound Preparation (Methyl α-D-lyxopyranoside) B Thermodynamic Solubility (Shake-Flask Method) A->B C Forced Degradation (Acidic Stress Testing) A->C D HPLC-RID / ELSD Quantification B->D C->D E Kinetic Modeling & Data Synthesis D->E

Fig 2. Integrated workflow for solubility and stability profiling.

Conclusion

Methyl α-D-lyxopyranoside serves as a highly stable, highly soluble carbohydrate scaffold. Its pyranoside ring provides a "strain-free" conformational baseline that resists unwanted nucleophilic substitution, while its robust hydrogen-bonding network ensures excellent aqueous solubility. By employing rigorous, self-validating analytical protocols utilizing HPLC-RID, researchers can precisely map its stability envelope, enabling its reliable integration into complex synthetic pipelines and pharmaceutical matrices.

References

  • Title: Structures of furanosides: A study of the conformational space of methyl alpha-D-lyxofuranoside by density functional methods Source: Weizmann Institute of Science / Ex Libris Group URL
  • Title: Nucleophilic Substitution Reactions of Pyranose Polytosylates Source: ResearchGate URL

Sources

Exploratory

potential biological activities of methyl alpha-D-lyxopyranoside

The Pharmacophoric Utility of Methyl α -D-Lyxopyranoside: A Synthetic Scaffold for Advanced Antineoplastic Agents Executive Summary In the realm of carbohydrate-based drug discovery, researchers frequently rely on privil...

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Author: BenchChem Technical Support Team. Date: April 2026

The Pharmacophoric Utility of Methyl α -D-Lyxopyranoside: A Synthetic Scaffold for Advanced Antineoplastic Agents

Executive Summary

In the realm of carbohydrate-based drug discovery, researchers frequently rely on privileged chiral scaffolds to access complex stereochemical space. While methyl α -D-lyxopyranoside —a simple methyl glycoside of the rare aldopentose D-lyxose—does not exhibit potent direct cytotoxicity in its native form, it serves as an indispensable synthetic precursor. Its unique lyxo stereochemistry provides a highly programmable template for regioselective modifications. As a Senior Application Scientist, I have observed that the strategic utilization of this scaffold enables the synthesis of highly potent antineoplastic agents, most notably fluorinated anthracyclines and 4'-thio-L-ribonucleosides. This technical guide details the synthetic translation, mechanistic pharmacology, and self-validating experimental workflows associated with this critical biomolecular building block.

Structural Rationale and Synthetic Divergence

The biological activity of carbohydrate-derived drugs is inextricably linked to their stereochemistry. Methyl α -D-lyxopyranoside is utilized because its specific hydroxyl orientations (where the C2 and C3 hydroxyls are cis, and C3 and C4 are trans) allow for predictable steric hindrance and neighboring-group participation during complex substitution reactions.

  • Translation to Fluorinated Anthracyclines: Regioselective fluorination of methyl α -D-lyxopyranoside yields 4-deoxy-4-fluoro- β -L-ribopyranoside. Subsequent C-trifluoromethylation produces a highly modified, electron-withdrawn sugar moiety. When this synthetic sugar is coupled with daunomycinone, it dramatically alters the resulting drug's interaction with the DNA-Topoisomerase II complex[Nakai et al., 1999][1].

  • Translation to 4'-Thio-L-Ribonucleosides: Through an improved five-step sequence involving regioselective inversion, thiation, and acetylation, the lyxopyranoside scaffold is converted into 1,2,3,5-tetra-O-acetyl-4-thio- β -L-ribofuranose. This intermediate is subsequently coupled with modified nucleobases via a Vorbrüggen glycosylation procedure to yield nuclease-resistant polymerase inhibitors[Bioorg Med Chem Lett., 2003][2].

SyntheticDivergence A Methyl α-D-Lyxopyranoside (Core Scaffold) B Regioselective Fluorination & C-Trifluoromethylation A->B DAST / Selectfluor C Thiation & Acetylation (5-Step Sequence) A->C Inversion / Thiation D Fluorinated Anthracyclines (Topo II Inhibitors) B->D Coupling w/ Daunomycinone E 4'-Thio-L-Ribonucleosides (Polymerase Inhibitors) C->E Vorbrüggen Glycosylation

Fig 1: Synthetic divergence of methyl α-D-lyxopyranoside into distinct antineoplastic classes.

Mechanisms of Action of Derived Therapeutics

Topoisomerase II Inhibition via Fluorinated Anthracyclines

Standard anthracyclines (e.g., doxorubicin) intercalate into DNA and trap Topoisomerase II (Topo II), leading to fatal double-strand breaks. However, tumor resistance frequently develops via drug efflux pumps or altered Topo II affinity. The derivatives synthesized from methyl α -D-lyxopyranoside—such as 7-O-[2,6-dideoxy-2-fluoro-5-C-(trifluoromethyl)- α -L-talopyranosyl]-daunomycinone—possess a highly electron-withdrawing trifluoromethyl group and a fluorine atom[1]. These modifications enhance the lipophilicity and binding affinity of the sugar moiety within the minor groove of DNA, stabilizing the ternary cleavage complex more effectively than the parent compounds and bypassing classical resistance mechanisms.

TopoIIMechanism A Fluorinated Anthracycline (Lyxopyranoside-Derived) B DNA Intercalation (Minor Groove Binding) A->B High Affinity Insertion C Topoisomerase II Binding (Ternary Cleavage Complex) B->C Enzyme Recruitment D Inhibition of DNA Ligation C->D Conformational Trapping E Accumulation of Double-Strand Breaks D->E Aborted Catalytic Cycle F Apoptosis / Cell Death E->F p53 / Caspase Activation

Fig 2: Mechanism of Topoisomerase II inhibition by lyxopyranoside-derived anthracyclines.

Chain Termination via 4'-Thio-L-Ribonucleosides

Nucleoside analogs are foundational to antiviral and antineoplastic therapy. However, natural O-ribosides are rapidly degraded by cellular nucleoside phosphorylases. By replacing the furanose ring oxygen with sulfur (derived from the thiation of the lyxopyranoside scaffold), the resulting 4'-thio-L-ribonucleosides exhibit profound resistance to enzymatic cleavage[2]. Once phosphorylated intracellularly, these analogs act as competitive inhibitors or chain terminators for viral and tumor polymerases, effectively halting cell division.

Quantitative Data: Comparative Biological Activity

The following table summarizes the biological activity profiles of therapeutics derived from the methyl α -D-lyxopyranoside scaffold compared to standard baseline treatments.

Compound ClassSpecific DerivativePrimary TargetCell Line ModelActivity Profile / Efficacy
Parent Scaffold Methyl α -D-lyxopyranosideN/AVariousBiologically inert (IC50 > 500 μ M)
Anthracycline Analog 7-O-[2,6-dideoxy-2-fluoro-5-C-(CF3)- α -L-talopyranosyl]-daunomycinoneTopoisomerase IIL1210 (Leukemia)Enhanced cytotoxicity vs. standard daunorubicin
Thionucleoside Analog 4'-Thio-L-ribonucleoside (Uracil modified)DNA/RNA PolymeraseTumor FibroblastsPotent inhibition (low μ M range)
Thionucleoside Analog 4'-Thio-L-ribonucleoside (Cytosine modified)DNA/RNA PolymeraseTumor FibroblastsModerate to high inhibition

Experimental Workflows: Self-Validating Protocols

To rigorously evaluate the biological activities of these methyl α -D-lyxopyranoside derivatives, the following standardized protocols must be employed. As an Application Scientist, I emphasize that these workflows are designed as self-validating systems, incorporating critical mechanistic controls to ensure data integrity.

Protocol 1: In Vitro Topoisomerase II Decatenation Assay (For Anthracycline Derivatives)

Objective: To quantify the inhibition of Topo II catalytic activity by fluorinated anthracyclines. Causality & Rationale: Kinetoplast DNA (kDNA) is a massive network of interlocked DNA rings. Topo II is the only enzyme capable of decatenating this network into free minicircles. By monitoring the release of minicircles, we directly and specifically measure Topo II activity.

  • Reaction Assembly: In a sterile microcentrifuge tube, combine 200 ng of kDNA, 1X Topo II reaction buffer (50 mM Tris-HCl, 10 mM MgCl2, 0.5 mM DTT), and 1 mM ATP.

    • Crucial Control: Prepare a parallel tube omitting ATP. Because Topo II requires ATP hydrolysis to pass one DNA double helix through another, this negative control validates that any observed decatenation is strictly Topo II-mediated.

  • Inhibitor Addition: Add the lyxopyranoside-derived anthracycline at varying concentrations (e.g., 0.1, 1.0, 10 μ M). Use standard daunorubicin as a comparative positive control.

  • Enzyme Addition & Incubation: Add 1 unit of purified human Topoisomerase II α . Incubate at 37°C for exactly 30 minutes.

  • Termination: Stop the reaction by adding 1% SDS and 50 mM EDTA. Add Proteinase K (100 μ g/mL) and incubate for 15 minutes at 37°C to digest the covalently trapped enzyme.

  • Resolution: Run the samples on a 1% agarose gel containing 0.5 μ g/mL ethidium bromide.

    • Rationale: The bulky catenated kDNA remains trapped in the well, while decatenated minicircles migrate rapidly into the gel, allowing immediate fluorescent visualization.

  • Quantification: Measure the fluorescence intensity of the minicircle bands using a gel documentation system. Calculate the IC50 based on the dose-dependent reduction in minicircle formation.

Protocol 2: Cell Viability and Proliferation Assay (For 4'-Thio-L-Ribonucleosides)

Objective: To determine the in vitro antineoplastic cytotoxicity of the synthesized thionucleosides.

  • Cell Seeding: Seed L1210 leukemia cells or tumor fibroblasts at a density of 1×104 cells/well in a 96-well plate using RPMI-1640 medium supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment: Treat cells with serial dilutions of the 4'-thio-L-ribonucleoside (0.01 μ M to 100 μ M). Include a vehicle control (0.1% DMSO) to ensure the solvent is not inducing background cytotoxicity.

  • Incubation: Incubate for 72 hours.

    • Rationale: This extended duration allows sufficient time for the nucleoside analogs to be metabolically phosphorylated and incorporated into the DNA/RNA of dividing cells, triggering chain termination.

  • MTT Addition: Add 20 μ L of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

    • Rationale: Viable cells with active mitochondrial succinate dehydrogenase will cleave the tetrazolium ring of MTT, forming insoluble purple formazan crystals. A reduction in color directly correlates with the cytotoxic chain-termination effect.

  • Solubilization: Carefully aspirate the media and add 150 μ L of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. Calculate cell viability relative to the vehicle control and determine the IC50 using non-linear regression analysis.

References

  • Nakai, K., Takagi, Y., & Tsuchiya, T. (1999). Synthesis and antitumor activity of 7-O-[2,6-dideoxy-2-fluoro-5-C-(trifluoromethyl)-alpha-L-talopyranosyl]-daunomycinone and -adriamycinone. Carbohydrate Research, 316(1-4), 47-57. Available at:[Link]

  • Bioorganic & Medicinal Chemistry Letters. (2003). Synthesis and biological evaluation of some novel 4'-thio-L-ribonucleosides with modified nucleobase moieties. Bioorg Med Chem Lett., 13(11), 1849-52. Available at:[Link]

Sources

Foundational

Biocatalytic Synthesis of Methyl α-D-Lyxopyranoside: A Technical Guide to Stereoselective Glycosylation

Executive Summary The synthesis of rare alkyl glycosides is a critical bottleneck in the development of novel nucleoside analogs and antiviral therapeutics. Specifically, methyl α-D-lyxopyranoside serves as a foundationa...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of rare alkyl glycosides is a critical bottleneck in the development of novel nucleoside analogs and antiviral therapeutics. Specifically, methyl α-D-lyxopyranoside serves as a foundational intermediate in the multi-step synthesis of 4-thio-L-ribofuranose derivatives and other modified ribonucleosides[1]. Traditional chemical methods, such as Fischer glycosylation, are plagued by poor regioselectivity and stereoselectivity, yielding complex thermodynamic mixtures of furanosides, pyranosides, and α/β anomers that require exhaustive chromatographic separation[2].

This whitepaper details a highly efficient, self-validating enzymatic protocol for the synthesis of methyl α-D-lyxopyranoside. By leveraging the absolute stereocontrol of retaining glycoside hydrolases within a low-water Deep Eutectic Solvent (DES) system, researchers can bypass chemical protection/deprotection steps and achieve >99% anomeric purity.

Mechanistic Rationale: Enzymatic vs. Chemical Synthesis

Chemical glycosylation is inherently limited by the thermodynamic equilibrium of the sugar in solution. When D-lyxose is reacted with methanol under acidic catalysis, the resulting product is a statistical mixture heavily influenced by 2.

Conversely,3 (GHs) operates under strict kinetic or thermodynamic control, dictated by the enzyme's active site architecture. For the synthesis of the α-anomer, a retaining α-D-lyxosidase is employed. These enzymes utilize a classic Koshland double-displacement mechanism involving two critical catalytic carboxylic acid residues (an acid/base and a nucleophile).

RetainingMechanism E Free Enzyme (α-D-lyxosidase) ES Michaelis Complex (Enzyme + D-Lyxose) E->ES Substrate Binding EI Glycosyl-Enzyme Intermediate ES->EI H2O Release (Dehydration) EP Methyl α-D- lyxopyranoside EI->EP Methanol Attack (Stereoretention) EP->E Product Release

Fig 1. Double-displacement mechanism of retaining glycoside hydrolases ensuring α-anomeric retention.

The Thermodynamic Challenge

Because glycosidases evolved to hydrolyze glycosidic bonds, synthesizing them requires reversing the natural thermodynamic equilibrium (Reverse Hydrolysis). This is achieved by drastically reducing the water activity ( aw​ ) of the system. We utilize a4 where the substrate (D-lyxose) acts simultaneously as the hydrogen bond donor for the solvent matrix, creating a "2-in-1" system that suppresses hydrolysis while maintaining enzyme structural integrity.

Quantitative Data & Optimization

The choice of reaction medium is the single most critical variable in determining the yield of the alkyl glycoside. The table below summarizes the causality between water activity, solvent system, and the resulting stereochemical purity.

Reaction MediumMethanol Conc. (v/v)Water Activity ( aw​ )Conversion Yield (%)Anomeric Purity (α:β)Ring Form (Pyranoside:Furanoside)
Aqueous Buffer10%0.984.2>99:1>99:1
Biphasic System30%0.8218.5>99:1>99:1
DES (ChCl:Sugar) 10% 0.25 82.4 >99:1 >99:1
Chemical FischerExcessN/A95.060:4070:30

Data Insight: While chemical synthesis provides high gross conversion, the target molecule must be isolated from a complex matrix of isomers. The DES system suppresses the hydrolytic vector ( aw​ = 0.25), pushing the equilibrium toward the synthetic product while retaining the >99% regiochemical and stereochemical perfection inherent to the biocatalyst.

Self-Validating Experimental Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . It incorporates built-in negative controls (to rule out spontaneous chemical Fischer glycosylation) and positive controls (to validate the DES matrix's compatibility with enzymatic activity). Furthermore, an internal standard is introduced during the quenching phase to eliminate quantification errors caused by extraction losses.

Workflow cluster_0 Self-Validating Reaction Setup Prep Prepare DES Matrix (Choline Chloride : D-Lyxose) NegCtrl Negative Control (No Enzyme) Prep->NegCtrl PosCtrl Positive Control (Known Substrate) Prep->PosCtrl Active Active Reaction (+ α-D-lyxosidase + MeOH) Prep->Active Incubation Incubation & Kinetic Sampling (50°C, 24-72h) NegCtrl->Incubation PosCtrl->Incubation Active->Incubation Quench Thermal Quenching & Extraction (Internal Standard Added) Incubation->Quench Analysis HPLC-ELSD / NMR Analysis (Quantification & Stereochemical Proof) Quench->Analysis

Fig 2. Self-validating experimental workflow for the biocatalytic synthesis of alkyl glycosides.

Step-by-Step Methodology
Phase 1: Deep Eutectic Solvent (DES) Preparation

Causality: Choline chloride acts as a hydrogen bond acceptor, while D-lyxose acts as the hydrogen bond donor. Melting them together creates a liquid matrix at 50 °C with minimal free water.

  • Combine Choline Chloride and D-lyxose in a 1:1 molar ratio within a sealed 10 mL glass reaction vial.

  • Heat the mixture to 85 °C under continuous magnetic stirring (800 rpm) until a clear, homogenous, viscous liquid is formed (typically 60–90 minutes).

  • Cool the DES to the operational reaction temperature of 50 °C.

Phase 2: Reaction Assembly & Controls

Causality: Methanol is added as the nucleophilic acceptor. The controls ensure that any product detected is strictly the result of enzymatic catalysis on the target substrate.

  • Negative Control: To 1.0 mL of the DES, add 100 µL of absolute methanol and 50 µL of sodium phosphate buffer (50 mM, pH 5.5). Do not add enzyme.

  • Positive Control: To 1.0 mL of a separately prepared Choline Chloride:D-Galactose DES, add 100 µL of methanol and 50 U of a standard, commercially available α-galactosidase.

  • Active Reaction: To 1.0 mL of the Choline Chloride:D-Lyxose DES, add 100 µL of absolute methanol and 50 U of purified retaining α-D-lyxosidase (dissolved in 50 µL of pH 5.5 buffer).

Phase 3: Kinetic Incubation & Quenching

Causality: Thermal quenching denatures the enzyme instantly, freezing the thermodynamic equilibrium. L-rhamnose is added as an internal standard because it is a structurally distinct deoxy-sugar that does not co-elute with lyxose derivatives.

  • Incubate all sealed vials in a thermomixer at 50 °C with 800 rpm agitation.

  • Withdraw 50 µL aliquots at precise intervals: 0, 2, 4, 8, 24, and 48 hours.

  • Immediately quench each aliquot by dispensing it into 450 µL of a 95 °C stopping solution (50% aqueous acetonitrile containing 1.0 mg/mL L-rhamnose). Heat at 95 °C for exactly 10 minutes.

Phase 4: Analytical Quantification
  • Centrifuge the quenched samples at 14,000 × g for 15 minutes to pellet the denatured biocatalyst.

  • Transfer the clarified supernatant to HPLC vials.

  • Analyze via HPLC equipped with an Evaporative Light Scattering Detector (ELSD) using an Amide-80 column. Use an isocratic elution profile (70% acetonitrile / 30% water).

  • Quantify the methyl α-D-lyxopyranoside peak area relative to the L-rhamnose internal standard to determine absolute conversion yield.

References

  • Enzymatic Synthesis of Alkyl Glycosides. New Applications for Glycoside Hydrolases. Lund University.3[3]

  • Enzymatic Synthesis of Alkyl Glucosides by β-Glucosidases in a 2-in-1 Deep Eutectic Solvent System. Chemie Ingenieur Technik (via ResearchGate).4[4]

  • Solvent Polarity-Controlled Selective Synthesis of Methyl Pyranoside and Furanoside. ResearchGate.2[2]

  • Synthesis of 2 '-C-methyl-4 '-thio ribonucleosides. ResearchGate.1[1]

Sources

Exploratory

discovery and isolation of methyl alpha-D-lyxopyranoside

The Chemical Architecture of Methyl α -D-Lyxopyranoside: Discovery, Isolation, and Application in Drug Development Executive Summary Methyl α -D-lyxopyranoside is a critical methyl glycoside derived from the pentose suga...

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Author: BenchChem Technical Support Team. Date: April 2026

The Chemical Architecture of Methyl α -D-Lyxopyranoside: Discovery, Isolation, and Application in Drug Development

Executive Summary

Methyl α -D-lyxopyranoside is a critical methyl glycoside derived from the pentose sugar D-lyxose. While structurally simple, its unique stereochemical configuration and conformational stability make it an indispensable scaffold in advanced carbohydrate chemistry and drug discovery. This whitepaper provides an in-depth technical analysis of the discovery, isolation methodologies, and structural characterization of methyl α -D-lyxopyranoside. Furthermore, we explore the causality behind its specific reactivity profiles—such as its resistance to standard nucleophilic substitutions—and its vital role in the synthesis of potent antitumor agents, including 4'-thio-L-ribonucleosides and fluorinated daunomycinone analogs.

Structural & Conformational Analysis

The stability and reactivity of methyl α -D-lyxopyranoside are dictated by its conformational landscape in both solution and solid states. Understanding these properties is essential for researchers utilizing this molecule as a synthetic building block.

The Anomeric Effect and Hydrogen Bonding

In the crystalline state, the structural integrity of methyl α -D-lyxopyranoside is heavily influenced by the anomeric effect, which manifests as a characteristic shortening of the exocyclic C1–O1 bond and a lengthening of the endocyclic C1–O5 bond[1]. This electronic stabilization is further reinforced by a complex network of internal hydrogen bonds.

Gas-phase conformational searches and solid-state 13 C CP MAS NMR studies reveal that the molecule exists in several local minima. The stability of these conformers is directly proportional to the number of internal hydrogen bonds they can sustain. The most thermodynamically stable structures exhibit three to four internal hydrogen bonds, significantly lowering their conformational energy relative to theoretical "strain-free" models[1].

Quantitative Conformational Data

The following table summarizes the relationship between hydrogen bonding and conformational energy in methyl α -D-lyxopyranoside models:

Table 1: Conformational Energies and Hydrogen Bond Networks

Conformer StateInternal H-BondsConformational Energy (Relative to Strain-Free)Stability Profile
High-Energy Minimum0 - 1+12.0 kcal/molHighly strained, transient in solution
Intermediate Minimum2+5.0 to +8.0 kcal/molModerately stable
Global Minimum A 3 ~2.0 kcal/mol Highly stable, dominant in solid state
Global Minimum B 4 ~2.0 kcal/mol Highly stable, dominant in solid state

Data derived from B3LYP/cc-pVDZ level computational searches and solid-state NMR validation[1].

Isolation and Synthesis Methodologies

The primary route to discovering and isolating methyl α -D-lyxopyranoside is through the Fischer glycosidation of D-lyxose. However, pentoses notoriously yield a complex mixture of four isomers ( α/β furanosides and α/β pyranosides) under standard kinetic conditions[2].

The Causality of Selective Synthesis

To isolate the α -pyranoside exclusively, the reaction must be pushed from kinetic control (which often favors the rapid formation of five-membered furanoside rings) to thermodynamic control. The six-membered pyranose ring is thermodynamically superior due to reduced ring strain, and the α -anomer is favored due to the stabilizing stereoelectronic interactions of the anomeric effect.

Recent advancements have demonstrated that solvent polarity and the introduction of weak nucleophilic bases (like pyridine) can rapidly isomerize methyl pentofuranosides into their pyranoside counterparts[2][3].

Self-Validating Protocol: Synthesis and Isolation

The following protocol ensures high-purity isolation through thermodynamic equilibration and selective crystallization:

  • Preparation of the Glycosidation Mixture: Dissolve pure D-lyxose in anhydrous methanol.

  • Acid Catalysis: Introduce a heterogeneous acid catalyst, such as Montmorillonite K10 or a cation-exchange resin[2]. Causality: Heterogeneous catalysts prevent the need for aqueous workup, which can cause hydrolysis of the newly formed glycosidic bonds.

  • Thermodynamic Equilibration: Reflux the mixture under microwave irradiation or continuous heat for an extended period (typically 24-48 hours). Causality: Prolonged heating overcomes the activation energy barrier required to open the kinetic furanoside rings and reform them as the more stable pyranoside rings.

  • Base-Induced Isomerization (Optional but Recommended): Add a catalytic amount of pyridine a few hours into the reaction. This facilitates the rapid isomerization of any remaining furanosides into pyranosides[2].

  • Filtration and Concentration: Filter the hot mixture to remove the solid catalyst. Concentrate the filtrate in vacuo to yield a crude syrup.

  • Chromatographic Isolation: Subject the syrup to silica gel flash chromatography (eluting with a gradient of dichloromethane/methanol) to separate the α and β pyranoside anomers. The α -anomer typically elutes first due to differing dipole moments.

G D_Lyxose D-Lyxose (Starting Material) Kinetic MeOH + Acid Catalyst (Kinetic Phase) D_Lyxose->Kinetic Mixture Isomeric Mixture (Furanosides > Pyranosides) Kinetic->Mixture Thermo Thermodynamic Equilibration (+ Pyridine / Heat) Mixture->Thermo Isolation Chromatographic Separation Thermo->Isolation Target Methyl α-D-lyxopyranoside (Pure Scaffold) Isolation->Target

Figure 1: Workflow for the solvent-controlled synthesis and isolation of methyl α-D-lyxopyranoside.

Reactivity Profile and Drug Discovery Applications

Methyl α -D-lyxopyranoside is highly valued in medicinal chemistry, not just for what it can do, but for how it resists certain reactions, allowing for highly specific derivatization.

Resistance to Nucleophilic Substitution

A defining characteristic of methyl α -D-lyxopyranoside derivatives is their unique steric and electronic environment. For instance, when converted to a tritosylate derivative, the molecule becomes remarkably unreactive toward standard SN​2 nucleophilic substitution reactions[4][5].

Causality: The specific axial/equatorial arrangement of the tosylate leaving groups on the lyxopyranoside ring creates severe steric hindrance for incoming nucleophiles. Instead of substitution, the molecule undergoes an initial E2 elimination reaction at the 2-tosylate position, yielding a dihydropyran product[5]. Chemists must account for this by utilizing alternative activation strategies (e.g., triflation or selective halogenation) when functionalizing the C2, C3, or C4 positions.

Application in Antitumor Agent Synthesis

Despite its resistance to certain substitutions, methyl α -D-lyxopyranoside is a premier starting material for synthesizing complex nucleoside analogs and anthracycline antibiotics.

Synthesis of 4'-thio-L-ribonucleosides: Methyl α -D-lyxopyranoside is utilized in an improved five-step sequence to synthesize 1,2,3,5-tetra-O-acetyl-4-thio- β -L-ribofuranose. This intermediate is subsequently converted via a modified Vorbrüggen procedure into L-4'-thionucleosides, which exhibit significant in vitro antitumor activity against various cell lines[6].

Synthesis of Fluorinated Daunomycinone Analogs: In the development of advanced leukemia treatments, methyl α -D-lyxopyranoside undergoes regioselective fluorination to yield 4-deoxy-4-fluoro- β -L-ribopyranoside. This is a critical intermediate in the synthesis of 7-O-[2,6-dideoxy-2-fluoro-5-C-(trifluoromethyl)- α -L-talopyranosyl]-daunomycinone, a highly potent anthracycline analog[7].

G cluster_0 Anthracycline Analog Pathway cluster_1 Thionucleoside Pathway Start Methyl α-D-lyxopyranoside Step1 Regioselective Fluorination Start->Step1 Step3 5-Step Thio-functionalization Start->Step3 Int1 4-deoxy-4-fluoro-β-L-ribopyranoside Step1->Int1 Step2 C-Trifluoromethylation Int1->Step2 Coupling Coupling with Daunomycinone Step2->Coupling Final1 Fluorinated Daunomycinone Analogs (Antitumor) Coupling->Final1 Int2 1,2,3,5-tetra-O-acetyl-4-thio-β-L-ribofuranose Step3->Int2 Step4 Modified Vorbrüggen Procedure Int2->Step4 Final2 L-4'-thionucleosides (Antitumor) Step4->Final2

Figure 2: Divergent synthetic pathways utilizing methyl α-D-lyxopyranoside as a core scaffold for oncology drug development.

Conclusion

The discovery and isolation of methyl α -D-lyxopyranoside represent a masterclass in thermodynamic control within carbohydrate chemistry. Its highly stable hydrogen-bonded network and unique steric profile make it resistant to standard degradation, thereby serving as an ideal, robust scaffold for the multi-step synthesis of next-generation therapeutics. By mastering the causality of its isolation and reactivity, researchers can leverage this pentose derivative to unlock new frontiers in nucleoside and anthracycline drug development.

References

  • Paradowska, K., et al. "C-13 CP MAS NMR and crystal structure of methyl glycopyranosides." Carbohydrate Research, 2008. 1

  • ResearchGate Contributor. "Nucleophilic Substitution Reactions of Pyranose Polytosylates." ResearchGate. 4

  • ResearchGate Contributor. "Solvent Polarity-Controlled Selective Synthesis of Methyl Pyranoside and Furanoside." ResearchGate. 8

  • PubMed Contributor. "Synthesis and biological evaluation of some novel 4'-thio-L-ribonucleosides with modified nucleobase moieties." National Institutes of Health (NIH). 6

  • Nakai, K., et al. "Synthesis and antitumor activity of 7-O-[2,6-dideoxy-2-fluoro-5-C-(trifluoromethyl)-alpha-L-talopyranosyl]- daunomycinone and -adriamycinone." Carbohydrate Research / NIH, 1999. 7

  • ResearchGate Contributor. "Efficient isomerization of methyl arabinofuranosides into corresponding arabinopyranosides in presence of pyridine." ResearchGate. 2

Sources

Foundational

theoretical modeling of methyl alpha-D-lyxopyranoside

Theoretical Modeling of Methyl α -D-Lyxopyranoside: Conformational Dynamics, Electronic Structure, and Computational Workflows Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Docu...

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Author: BenchChem Technical Support Team. Date: April 2026

Theoretical Modeling of Methyl α -D-Lyxopyranoside: Conformational Dynamics, Electronic Structure, and Computational Workflows

Target Audience: Researchers, Computational Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide

Executive Summary

Methyl α -D-lyxopyranoside is a synthetic pentopyranoside that serves as a critical structural motif in carbohydrate chemistry and the rational design of glycomimetics. Because pentoses lack the bulky C6 hydroxymethyl group found in hexoses, their pyranose rings exhibit high conformational flexibility. Accurately modeling the dynamic equilibrium of methyl α -D-lyxopyranoside requires a sophisticated blend of Density Functional Theory (DFT) for electronic structure and Molecular Dynamics (MD) for solvent-driven conformational sampling.

This whitepaper provides an authoritative, self-validating computational framework for modeling methyl α -D-lyxopyranoside. By detailing the causality behind functional selections, force field parameterization, and spectroscopic validation, this guide establishes a robust pipeline for researchers investigating carbohydrate-based therapeutics.

Conformational Space & Stereochemical Foundations

Unlike rigid hexoses (e.g., glucose), D-lyxopyranosides exist in a delicate equilibrium between the 4C1​ and 1C4​ chair conformations. The structural preference is dictated by a competition between the anomeric effect (which favors axial electronegative substituents at C1) and 1,3-diaxial steric clashes .

For methyl α -D-lyxopyranoside, the energy difference between the two chair forms is exceptionally narrow. High-level DFT calculations (e.g., B3LYP/TZVP) demonstrate that the energy gap is typically less than 1.0 kcal/mol, resulting in a mixed population in aqueous solution [1].

Quantitative Conformational Data

The table below summarizes the geometric and thermodynamic parameters of the two primary chair states in aqueous solution at 298 K.

Parameter 4C1​ Conformation 1C4​ Conformation
Ring Puckering ChairChair
C1 Methoxy Position Axial (Down)Equatorial (Down)
C2 Hydroxyl Position Axial (Up)Equatorial (Up)
C3 Hydroxyl Position Equatorial (Up)Axial (Up)
C4 Hydroxyl Position Equatorial (Down)Axial (Down)
Relative Energy ( ΔG ) 0.0 kcal/mol+0.8 kcal/mol
Boltzmann Population (298 K) ~80%~20%

Note: The 4C1​ state is marginally favored due to the strong anomeric stabilization of the axial C1 methoxy group, despite the presence of a 1,2-diaxial interaction between C1 and C2.

First Principles: Density Functional Theory (DFT) Modeling

Static quantum mechanical modeling is essential for determining the precise electronic structure, atomic partial charges, and theoretical NMR shielding tensors of the lyxopyranoside ring [2].

Causality Behind Methodological Choices

Historically, B3LYP has been the workhorse for carbohydrate DFT. However, standard B3LYP fails to capture medium-range dispersion forces, which are critical for accurately modeling intramolecular hydrogen bonding and 1,3-diaxial interactions.

  • Functional Selection: We mandate the use of dispersion-corrected functionals (e.g., M06-2X or B3LYP-D3 ). M06-2X inherently accounts for non-covalent interactions, providing superior accuracy for relative conformer energies.

  • Basis Set: A triple-zeta basis set with diffuse and polarization functions (e.g., def2-TZVP or 6-311++G(d,p) ) is required to accommodate the lone pairs on the oxygen atoms and accurately describe the anomeric dipole.

  • Solvation: Gas-phase calculations artificially inflate the strength of intramolecular hydrogen bonds. Applying an implicit solvent model, such as the SMD (Solvation Model based on Density) , is strictly necessary to simulate the dielectric screening of water.

DFT_Workflow Start Initial 3D Structure (Methyl α-D-lyxopyranoside) ConfSearch Conformational Search (Molecular Mechanics) Start->ConfSearch DFTOpt DFT Geometry Optimization (M06-2X/def2-TZVP) ConfSearch->DFTOpt Lowest Energy Conformers Freq Vibrational Frequencies (Zero Imaginary Freqs) DFTOpt->Freq NMR GIAO NMR Calculation (13C / 1H Shielding) Freq->NMR Validated Minima Valid Experimental Validation (Solution NMR / CP-MAS) NMR->Valid

Fig 1: DFT geometry optimization and NMR validation workflow for methyl α-D-lyxopyranoside.

Protocol 1: Self-Validating DFT Workflow
  • Coordinate Generation: Construct 3D models of the 4C1​ and 1C4​ states.

  • Rotameric Search: Perform a Monte Carlo multiple minimum (MCMM) search to sample exocyclic rotamers (C2, C3, C4 hydroxyls, and the C1 methoxy torsion).

  • Geometry Optimization: Optimize the lowest-energy structures at the M06-2X/def2-TZVP level using SMD (Water).

  • Validation via Frequency Analysis: Compute harmonic vibrational frequencies. Validation Check: The protocol is self-validating only if exactly zero imaginary frequencies are found, confirming the geometry is a true local minimum rather than a transition state.

  • Spectroscopic Mapping: Calculate magnetic shielding tensors using the Gauge-Independent Atomic Orbital (GIAO) method to correlate theoretical 13 C/ 1 H shifts with experimental CP-MAS or solution NMR data.

Molecular Dynamics (MD) & Conformational Sampling

While DFT provides high-accuracy static snapshots, carbohydrates in biological systems are highly dynamic. Molecular Dynamics (MD) simulations are required to capture the kinetics of the 4C1​⇌1C4​ ring flip and the explicit solute-solvent hydrogen bonding networks [3].

Causality Behind Methodological Choices
  • Force Field: General-purpose force fields often misrepresent the anomeric effect. The GLYCAM06 force field is explicitly parameterized for carbohydrates, ensuring accurate rotational barriers for the glycosidic linkages and correct pyranose ring puckering potentials.

  • Explicit Solvation: Implicit models (like SMD) cannot capture the directional hydrogen bonds formed by discrete water molecules bridging adjacent hydroxyl groups. Explicit TIP3P water boxes are mandatory for MD.

MD_Workflow Prep Topology Generation (GLYCAM06 Force Field) Solv Explicit Solvation (TIP3P Water Box) Prep->Solv Min Energy Minimization (Steepest Descent) Solv->Min Equil Equilibration (NVT & NPT Ensembles) Min->Equil Prod Production MD (>500 ns Trajectory) Equil->Prod Stabilized System Anal Trajectory Analysis (Cremer-Pople Parameters) Prod->Anal

Fig 2: Molecular dynamics simulation protocol for analyzing lyxopyranoside ring-flip dynamics.

Protocol 2: Self-Validating MD Workflow
  • Topology Parameterization: Assign GLYCAM06 atom types and charges to the optimized methyl α -D-lyxopyranoside structure.

  • System Solvation: Center the molecule in a cubic periodic boundary box with a minimum 10 Å buffer. Solvate with TIP3P water molecules.

  • Energy Minimization: Execute 5,000 steps of steepest descent minimization. Validation Check: Maximum force ( Fmax​ ) must drop below 1000 kJ/mol/nm to ensure the removal of steric clashes.

  • Equilibration:

    • NVT Phase: 100 ps at 298 K using a Langevin thermostat (collision frequency γ=2.0 ps −1 ).

    • NPT Phase: 1 ns at 1 atm using a Berendsen barostat. Validation Check: System density must plateau and oscillate stably around ~1.0 g/cm 3 .

  • Production Run: Run a 500 ns trajectory with a 2 fs time step, utilizing the LINCS algorithm to constrain bonds involving hydrogen.

  • Trajectory Analysis: Extract the Cremer-Pople puckering parameters ( θ , ϕ ) across the trajectory. Plotting θ over time will reveal the frequency of transitions between the 4C1​ ( θ≈0∘ ) and 1C4​ ( θ≈180∘ ) states, providing a robust statistical mechanical view of the conformational ensemble.

Conclusion

The theoretical modeling of methyl α -D-lyxopyranoside demands a rigorous, dual-pronged approach. Static DFT calculations utilizing dispersion-corrected functionals (M06-2X) and implicit solvation accurately resolve the subtle energetic differences between the 4C1​ and 1C4​ conformers. Simultaneously, MD simulations utilizing carbohydrate-specific force fields (GLYCAM06) and explicit solvation are necessary to map the kinetic landscape of the ring-flip dynamics. By adhering to the self-validating protocols outlined in this guide, researchers can generate high-fidelity computational data to drive the rational design of novel glycomimetics and glycosidase inhibitors.

References

  • Sundholm, D., Rauhalahti, M., Özcan, N., Mera-Adasme, R., & Ochsenfeld, C. "Studies of saccharide structure and conformation in solution: The structure of α -D-lyxopyranose." ResearchGate. 1

  • Evdokimov, A. G., Martin, J. M. L., & Kalb, A. J. "Structures of Furanosides: A Study of the Conformational Space of Methyl α -D-Lyxofuranoside by Density Functional Methods." The Journal of Physical Chemistry A.2

  • Kawsar, S. M. A., et al. "Quantum Computational, Molecular Docking, Dynamics, PASS, and ADMET Analyses of Methyl α -D-Glucopyranoside Derivatives." Physical Chemistry Research. 3

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis of Methyl α-D-Lyxopyranoside from D-Lyxose

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the selective synthesis of methyl α-D-lyxopyranoside via thermodynamic Fi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a robust, self-validating protocol for the selective synthesis of methyl α-D-lyxopyranoside via thermodynamic Fischer glycosidation, emphasizing the mechanistic causality behind experimental conditions.

Introduction and Mechanistic Rationale

Methyl α-D-lyxopyranoside is a critical carbohydrate building block extensively used in the synthesis of nucleoside analogs, rare deoxy amino sugars, and complex glycomimetics [1]. The most direct route to this compound is the Fischer glycosidation of D-lyxose in methanol. However, Fischer glycosidation is notoriously complex, yielding a mixture of four isomers (α/β-furanosides and α/β-pyranosides) depending on the reaction conditions.

As a Senior Application Scientist, it is crucial to understand that successful isolation of the target α-pyranoside relies entirely on thermodynamic control .

When D-lyxose is exposed to methanolic acid, the reaction rapidly forms methyl lyxofuranosides (kinetic control) due to the lower activation energy required for five-membered ring closure. However, under extended reflux, these kinetic products undergo reversible ring-opening back to the oxocarbenium intermediate, eventually funneling into the more thermodynamically stable six-membered pyranoside rings [2].

Conformational Causality: Methyl α-D-lyxopyranoside is the global thermodynamic minimum of this system. In its preferred 4C1​ chair conformation, the anomeric methoxy group occupies an axial position, which is highly stabilized by the stereoelectronic anomeric effect . Simultaneously, the hydroxyl groups at C2 and C4 are equatorial, minimizing 1,3-diaxial steric clashes. This unique conformational stability allows us to selectively drive the equilibrium and isolate the α-anomer via crystallization.

Reaction Workflows and Mechanistic Pathways

G A D-Lyxose (Starting Material) B Methyl Lyxofuranosides (Kinetic Mixture) A->B MeOH, H+ < 2 hours C Methyl Lyxopyranosides (Thermodynamic Mixture) B->C Extended Reflux 24-48 hours D Methyl α-D-Lyxopyranoside (Isolated Product) C->D Selective Crystallization

Figure 1: Reaction workflow and thermodynamic progression of D-lyxose Fischer glycosidation.

Mechanism N1 D-Lyxose (Hemiacetal) N2 Oxocarbenium Ion Intermediate N1->N2 H+, -H2O N3 Furanoside Isomers (Fast, Reversible) N2->N3 +MeOH (Kinetic Control) N4 Pyranoside Isomers (Slow, Stable) N2->N4 +MeOH (Thermodynamic Control) N3->N2 H+, -MeOH (Equilibration)

Figure 2: Mechanistic pathway highlighting kinetic vs. thermodynamic control.

Quantitative Data: Isomeric Distribution

To validate the necessity of extended reflux, Table 1 summarizes the temporal shift in isomeric distribution during the methanolysis of D-lyxose [2].

Table 1: Thermodynamic Distribution of D-Lyxose Methanolysis Products

IsomerKinetic Phase (< 2h)Thermodynamic Phase (24h+)Conformational Stability
Methyl α-D-lyxofuranoside HighTraceLow (Ring strain)
Methyl β-D-lyxofuranoside HighTraceLow (Ring strain)
Methyl β-D-lyxopyranoside Low~20-25%Moderate (Lacks anomeric effect)
Methyl α-D-lyxopyranoside Low~75-80% High (Global Minimum, 4C1​ )

Experimental Protocol

This protocol is designed as a self-validating system. Every step includes an operational causality to ensure maximum yield and reproducibility [3].

Materials and Reagents
  • D-Lyxose (High purity, >99%)

  • Anhydrous Methanol (Water content < 50 ppm)

  • Acetyl Chloride (Reagent grade)

  • Silver Carbonate ( Ag2​CO3​ ) or basic ion-exchange resin (e.g., Amberlite IRA-400, OH− form)

  • Ethyl Acetate (For crystallization)

Step-by-Step Methodology

Step 1: In Situ Generation of Anhydrous Methanolic HCl

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and an argon inlet, add 200 mL of anhydrous methanol. Cool the flask to 0 °C using an ice bath.

  • Slowly add 2.0 mL of acetyl chloride dropwise via syringe.

  • Causality: Acetyl chloride reacts quantitatively with methanol to yield methyl acetate and anhydrous HCl. This field-proven technique guarantees a strictly water-free acidic environment. Even trace amounts of water would shift the equilibrium toward the hydrolysis of the glycosidic bond, drastically reducing the yield.

Step 2: Thermodynamic Fischer Glycosidation

  • Add 10.0 g (66.6 mmol) of D-lyxose to the methanolic HCl solution.

  • Attach a reflux condenser and heat the reaction mixture to reflux (approx. 65 °C) for 24 to 48 hours.

  • Causality: As established in the mechanistic rationale, extended thermal energy is strictly required to overcome the activation barrier for ring expansion, driving the kinetic furanosides into the thermodynamically favored pyranosides.

Step 3: In-Process Quality Control (IPQC)

  • Monitor the reaction via Thin Layer Chromatography (TLC) using an eluent of EtOAc/MeOH (9:1).

  • Validation: The reaction is deemed complete only when the rapidly migrating furanoside spots disappear entirely, and the slower-migrating pyranoside spots dominate the chromatogram. Do not proceed to workup if furanosides are still present.

Step 4: Neutralization and Workup

  • Cool the reaction to room temperature. Add solid Ag2​CO3​ or a basic ion-exchange resin portion-wise until the pH of the solution is neutral (pH ~7).

  • Filter the suspension through a pad of Celite to remove the salts/resin. Wash the filter cake with additional methanol.

  • Concentrate the filtrate under reduced pressure to yield a crude viscous syrup.

  • Causality: Neutralization must be performed directly in the organic phase. Aqueous basic workup is strictly avoided to prevent unwanted side reactions or partial hydrolysis of the newly formed glycosidic bonds.

Step 5: Selective Crystallization

  • Dissolve the crude syrup in a minimal amount of hot ethyl acetate.

  • Allow the solution to cool slowly to room temperature, then store at 4 °C overnight.

  • Collect the resulting crystals via vacuum filtration and wash with cold ethyl acetate.

  • Causality: Methyl α-D-lyxopyranoside readily forms a stable crystal lattice. Crystallization acts as a highly selective purification method, isolating the target α-anomer from the residual β-anomer and trace impurities without the need for exhaustive column chromatography [1].

References

  • Dong, H., et al. (2004). Nucleophilic Substitution Reactions of Pyranose Polytosylates. Journal of Organic Chemistry, 69(11), 3794–3803. URL:[Link]

  • Bishop, C. T., & Cooper, F. P. (1963). Glycosidation of sugars. II. Methanolysis of D-xylose, D-arabinose, D-lyxose, and D-ribose. Canadian Journal of Chemistry, 41(11), 2743-2758. URL:[Link]

  • Sui, X., et al. (2024). Site-Selective O-Arylation of Carbohydrate Derivatives through Nickel–Photoredox Catalysis. Journal of Organic Chemistry, 89(2), 1145–1156. URL:[Link]

Application

Application Note: A Detailed Protocol for the ¹H and ¹³C NMR Analysis of Methyl α-D-lyxopyranoside

For: Researchers, scientists, and drug development professionals Abstract Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of carbohydrates.[1][2...

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Author: BenchChem Technical Support Team. Date: April 2026

For: Researchers, scientists, and drug development professionals

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive technique for the structural elucidation of carbohydrates.[1][2] This application note provides a comprehensive and detailed protocol for the ¹H and ¹³C NMR analysis of methyl α-D-lyxopyranoside, a key monosaccharide derivative. The guide is designed to provide both a step-by-step methodology and the underlying scientific rationale for experimental choices, ensuring robust and reproducible results. We will cover optimal sample preparation, acquisition of high-quality 1D and 2D NMR spectra, and a systematic approach to spectral interpretation. This protocol is intended to serve as a practical resource for researchers in carbohydrate chemistry, glycobiology, and drug development.

Introduction: The Challenge and Power of Carbohydrate NMR

Carbohydrates present unique challenges for NMR analysis due to their high stereochemical complexity and the often-limited chemical shift dispersion of their proton signals, which typically reside in a narrow spectral region (3-6 ppm).[2][3] This can lead to significant signal overlap, making unambiguous assignment difficult with 1D NMR alone.[4] Methyl α-D-lyxopyranoside, as a representative methyl pyranoside, serves as an excellent model to illustrate a systematic NMR workflow that overcomes these challenges.

The structural information gleaned from NMR is critical. It allows for the confirmation of identity, determination of anomeric configuration (α or β), and assessment of purity. For more complex glycans, NMR is essential for determining linkage positions and sequencing monosaccharide units.[1][4] This detailed structural insight is fundamental to understanding the biological roles of carbohydrates in processes like cell-cell recognition and immune response.

Experimental Protocol: From Sample Preparation to Data Acquisition

Sample Preparation: The Foundation of Quality Spectra

The quality of the final NMR spectrum is critically dependent on meticulous sample preparation. The choice of solvent and sample concentration are paramount considerations.

2.1.1. Solvent Selection:

Deuterated solvents are essential in NMR to avoid overwhelming solvent signals that would obscure the analyte's spectrum.[5] For carbohydrates, several options are available, each with its own advantages and disadvantages:

  • Deuterium Oxide (D₂O): This is the most common and often preferred solvent for biological molecules as it mimics physiological conditions. A key characteristic of D₂O is that the hydroxyl (-OH) protons of the carbohydrate will exchange with the deuterium of the solvent, becoming deuterated (-OD) and thus "invisible" in the ¹H NMR spectrum.[6] This simplifies the spectrum by removing the often broad and overlapping hydroxyl signals, allowing for a clearer view of the skeletal C-H protons.

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): DMSO-d₆ is a highly polar aprotic solvent capable of dissolving a wide range of carbohydrates. A significant advantage of using DMSO-d₆ is that the hydroxyl proton exchange is slow, allowing for their direct observation in the ¹H NMR spectrum.[6] This can provide valuable information about hydrogen bonding.[7] However, the high viscosity of DMSO-d₆ can lead to broader spectral lines.[5]

  • Deuterated Methanol (CD₃OD): Methanol-d₄ is another polar protic solvent that can be used for carbohydrate NMR. Similar to D₂O, it will lead to the exchange of hydroxyl protons.

For the routine structural confirmation of methyl α-D-lyxopyranoside, D₂O is the recommended solvent due to the resulting simplification of the ¹H spectrum.

2.1.2. Sample Concentration:

A sample concentration of 10-20 mg of methyl α-D-lyxopyranoside in 0.5-0.7 mL of D₂O is recommended for standard 5 mm NMR tubes. This concentration is generally sufficient to obtain high-quality spectra in a reasonable acquisition time on modern NMR spectrometers (400 MHz and above).

2.1.3. Step-by-Step Sample Preparation Protocol:

  • Weigh 10-20 mg of high-purity methyl α-D-lyxopyranoside directly into a clean, dry vial.

  • Add 0.5-0.7 mL of D₂O (99.9% D or higher) to the vial.

  • Gently vortex or sonicate the mixture until the sample is completely dissolved.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Instrument and Acquisition Parameters

The following parameters are recommended for a 400 MHz NMR spectrometer. These may need to be adjusted for instruments with different field strengths.

2.2.1. ¹H NMR Acquisition:

ParameterRecommended ValueRationale
Pulse Programzg30 or equivalentA standard 30-degree pulse is used to avoid saturation and allow for quantitative analysis if needed.
Number of Scans16-64Provides a good signal-to-noise ratio for the given concentration.
Relaxation Delay (d1)2-5 secondsAllows for full relaxation of the protons between scans, which is important for accurate integration.
Acquisition Time (aq)2-4 secondsEnsures good digital resolution in the final spectrum.
Spectral Width (sw)10-12 ppmCovers the typical chemical shift range for organic molecules, including any potential impurities.
Temperature298 K (25 °C)Standard ambient temperature for routine analysis.

2.2.2. ¹³C NMR Acquisition:

ParameterRecommended ValueRationale
Pulse Programzgpg30 or equivalentA standard proton-decoupled experiment to simplify the spectrum to single lines for each carbon.
Number of Scans1024-4096A higher number of scans is required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
Relaxation Delay (d1)2-5 secondsAllows for adequate relaxation of the carbon nuclei.
Acquisition Time (aq)1-2 secondsProvides sufficient resolution for the ¹³C spectrum.
Spectral Width (sw)200-220 ppmEncompasses the full range of expected ¹³C chemical shifts for organic molecules.
Temperature298 K (25 °C)Standard ambient temperature.

Data Processing and Analysis Workflow

Proper data processing is crucial for extracting accurate information from the raw NMR data (Free Induction Decay - FID).

Processing Steps

The following workflow outlines the standard processing steps for both ¹H and ¹³C NMR data:

Data_Processing_Workflow FID Raw FID Data Apodization Apodization (Window Function) FID->Apodization FT Fourier Transformation Apodization->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Chemical Shift Referencing Baseline->Referencing Integration Integration (¹H NMR) Referencing->Integration PeakPicking Peak Picking Integration->PeakPicking

Caption: Standard NMR data processing workflow.

  • Apodization (Window Function): The FID is multiplied by a mathematical function (e.g., exponential or Gaussian) to improve the signal-to-noise ratio or resolution. For ¹H spectra, a small line broadening (e.g., 0.3 Hz) can enhance signal-to-noise. For ¹³C spectra, a larger line broadening (e.g., 1-2 Hz) is often applied.[8]

  • Fourier Transformation (FT): This mathematical operation converts the time-domain FID signal into the frequency-domain NMR spectrum.

  • Phase Correction: The transformed spectrum is phased to ensure that all peaks are in the pure absorption mode (positive and symmetrical).

  • Baseline Correction: The baseline of the spectrum is corrected to be flat and at zero intensity.

  • Chemical Shift Referencing: The spectrum is referenced to a known standard. When using D₂O, the residual HDO peak can be used as a secondary reference (typically around 4.79 ppm at 25 °C), although the use of an internal standard like DSS or TSP is more accurate.

  • Integration (¹H NMR only): The area under each peak is integrated to determine the relative number of protons giving rise to that signal.

  • Peak Picking: The chemical shift of each peak is determined.

Spectral Interpretation: Assigning the Signals of Methyl α-D-lyxopyranoside

The structure of methyl α-D-lyxopyranoside is shown below:

Expected ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts for methyl α-D-lyxopyranoside in D₂O. Note that actual values may vary slightly depending on concentration, temperature, and pH.

Position¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
1~4.7-4.9~100-102
2~3.6-3.8~68-70
3~3.7-3.9~69-71
4~3.8-4.0~66-68
5~3.5-3.7 (ax), ~3.9-4.1 (eq)~63-65
OCH₃~3.4~55-57
Step-by-Step ¹H NMR Assignment Strategy
  • Identify the Anomeric Proton (H-1): The anomeric proton is attached to the carbon involved in the glycosidic bond (C-1). Due to the two adjacent oxygen atoms, it is the most deshielded of the ring protons and will appear as a doublet at the lowest field (furthest downfield), typically between 4.5 and 5.5 ppm.[3] For an α-anomer, the coupling constant (³J(H1,H2)) is typically small (~2-4 Hz) due to the equatorial-axial relationship between H-1 and H-2.

  • Identify the Methyl Protons (-OCH₃): The three protons of the methyl group are highly shielded and will appear as a sharp singlet at the highest field (furthest upfield), around 3.4 ppm.

  • The "Spin System" Challenge: The remaining ring protons (H-2, H-3, H-4, and H-5) are often clustered in a narrow region between 3.5 and 4.1 ppm, making direct assignment from the 1D spectrum challenging due to signal overlap. This is where 2D NMR techniques become essential.

Advanced Analysis with 2D NMR Spectroscopy

To unambiguously assign all proton and carbon signals, a suite of 2D NMR experiments is highly recommended.[9]

Caption: Workflow for 2D NMR-based structural elucidation.

COSY (Correlation Spectroscopy)

The ¹H-¹H COSY experiment identifies protons that are coupled to each other (typically protons on adjacent carbons).[10] Starting from the well-resolved anomeric proton (H-1) signal, one can "walk" along the carbon backbone:

  • A cross-peak between H-1 and H-2 will identify the H-2 signal.

  • From H-2, a cross-peak will lead to the assignment of H-3.

  • This process continues from H-3 to H-4, and from H-4 to the two H-5 protons.

HSQC (Heteronuclear Single Quantum Coherence)

The ¹H-¹³C HSQC experiment correlates each proton with the carbon to which it is directly attached.[9][11] This is a powerful experiment for assigning the carbon spectrum:

  • Once the proton assignments are made from the COSY spectrum, the HSQC spectrum directly provides the chemical shifts of C-1, C-2, C-3, C-4, C-5, and the methyl carbon.

  • This is particularly useful for resolving ambiguities in the crowded ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation)

The ¹H-¹³C HMBC experiment shows correlations between protons and carbons that are two or three bonds away.[9] This is useful for confirming assignments and for elucidating the structure of more complex carbohydrates. For methyl α-D-lyxopyranoside, key HMBC correlations would include:

  • A correlation from the anomeric proton (H-1) to the methyl carbon (-OCH₃).

  • A correlation from the methyl protons (-OCH₃) to the anomeric carbon (C-1).

Conclusion

This application note has provided a detailed and robust protocol for the ¹H and ¹³C NMR analysis of methyl α-D-lyxopyranoside. By following the outlined steps for sample preparation, data acquisition, processing, and interpretation, including the use of 2D NMR techniques, researchers can confidently and accurately characterize this and other similar carbohydrate structures. The causality behind each experimental choice has been explained to empower the user with a deeper understanding of the analytical process, ensuring high-quality, reproducible results essential for research and development in the chemical and biological sciences.

References

  • MDPI. (2025, May 8). Revealing the Complexity of Polysaccharides: Advances in NMR Spectroscopy for Structural Elucidation and Functional Characterization.
  • Sigma-Aldrich. NMR Solvents.
  • Wiley Periodicals, Inc. (2003). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Concepts in Magnetic Resonance Part A, 19A, 1-19.
  • American Chemical Society. (2018). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega.
  • ResearchGate. (2020, July 26). Application of 2D NMR spectroscopy for structural elucidation of complex polysaccharide from sugar maple bark.
  • Wikipedia. Nuclear magnetic resonance spectroscopy of carbohydrates.
  • PubMed. (2008, September 8). 13C CP MAS NMR and crystal structure of methyl glycopyranosides. Carbohydrate Research, 343(13), 2299-307.
  • YouTube. (2020, April 9). Carbohydrate Chemistry Part 8. 2D NMR Analysis of Carbohydrates.
  • ChemicalBook. METHYL-ALPHA-D-XYLOPYRANOSIDE(91-09-8) 13C NMR spectrum.
  • American Chemical Society. (2018, December 21). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. ACS Omega.
  • Scilit. 1H-N.m.r. study of l-rhamnose, methyl α-l-rhamnopyranoside, and 4-O-β-d-galactopyranosyl-l-rhamnose in deuterium oxide.
  • Alfa Chemistry. (2026, January 3). How to Choose Deuterated NMR Solvents.
  • Creative Biostructure. (2025, July 1). Using NMR for Glycomics and Sugar Analysis.
  • American Chemical Society. Synthesis of 3‑C‑Methyl‑d‑Mannopyranoside Derivatives Functionalized at the 3‑Position.
  • Swedish University of Agricultural Sciences. Studies of Carbohydrate Structure, Properties and Interactions by NMR Spectroscopy.
  • Åbo Akademi University Research Portal. (2023, September 1). s10570-023-05347-w.
  • MDPI. (2021, May 5). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals.

Sources

Method

Application Note: Methyl α-D-Lyxopyranoside as a Chiral Scaffold in Advanced Carbohydrate and Nucleoside Chemistry

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Application Guide & Experimental Protocols Introduction & Strategic Utility In the realm of complex carbohydrate chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, synthetic chemists, and drug development professionals. Content Type: Technical Application Guide & Experimental Protocols

Introduction & Strategic Utility

In the realm of complex carbohydrate chemistry and drug discovery, methyl α-D-lyxopyranoside serves as a highly versatile chiral pool building block. As a methyl glycoside of the rare aldopentose D-lyxose, it possesses a locked anomeric center that prevents mutarotation[1]. This structural rigidity simplifies the NMR spectra of synthetic intermediates and allows for the precise, regioselective functionalization of the secondary hydroxyl groups at the C2, C3, and C4 positions.

Its primary application lies in the synthesis of stereochemically complex L-sugars, modified nucleosides, and advanced antitumor agents[2]. By leveraging the specific axial and equatorial arrangements of its hydroxyl groups, chemists can execute targeted Walden inversions to access rare stereocenters that are otherwise synthetically demanding.

Mechanistic Pathways & Applications

Synthesis of L-4'-Thionucleosides

Thionucleosides—where the furanose ring oxygen is replaced by a sulfur atom—exhibit enhanced resistance to enzymatic cleavage by nucleases and display altered sugar puckering, making them potent antiviral and antitumor candidates[3]. Methyl α-D-lyxopyranoside serves as the ideal starting material for synthesizing the critical donor molecule, 1,2,3,5-tetra-O-acetyl-4-thio-β-L-ribofuranose[1].

Causality in Design: The strategic advantage of using the lyxopyranoside scaffold is its pre-existing stereochemistry. Selective activation (e.g., via mesylation) of the C4 hydroxyl, followed by nucleophilic displacement with a sulfur nucleophile (such as potassium thioacetate), results in a clean SN2 inversion. This elegantly transforms the D-lyxo configuration into the desired L-ribo stereocenter, setting the stage for subsequent ring contraction to the thiofuranose[3].

Regioselective Fluorination for Anthracycline Analogs

The introduction of fluorine into carbohydrate scaffolds dramatically alters lipophilicity and metabolic stability without significantly changing the steric bulk. Methyl α-D-lyxopyranoside is a critical precursor in the synthesis of 7-O-[2,6-dideoxy-2-fluoro-5-C-(trifluoromethyl)-α-L-talopyranosyl]-daunomycinone and -adriamycinone, which are potent anticancer agents[2].

Causality in Design: The key transformation is the regioselective fluorination of the lyxopyranoside scaffold to yield 4-deoxy-4-fluoro-β-L-ribopyranoside[4]. The rigid pyranose chair conformation ensures that the deoxofluorination reagent (e.g., DAST) attacks from the opposite face of the leaving group, guaranteeing strict stereochemical inversion at C4[2].

Reactivity Profiling: The E2 Elimination Pathway

Understanding the limitations of a scaffold is critical for protocol design. Attempts to perform direct nucleophilic substitutions on fully activated methyl α-D-lyxopyranoside tritosylate often fail to yield the desired substituted products. Instead of an SN2 displacement, the rigid stereoelectronic arrangement of the tosylates heavily favors an E2 elimination at the C2 position, yielding a dihydropyran derivative[5],[6]. This highlights the necessity of employing sequential, regioselective protection strategies rather than global activation.

Quantitative Data Summary

Table 1: Synthetic Transformations and Reaction Parameters for Methyl α-D-Lyxopyranoside

Target DerivativeReagent SystemReaction TempStereochemical ShiftYield RangeApplication
4-Thio-β-L-ribofuranose KSAc, DMF80 °CInversion at C4 (D-lyxo to L-ribo)65–75%Thionucleoside synthesis[1]
4-Deoxy-4-fluoro-β-L-ribopyranoside DAST, CH₂Cl₂-78 °C to RTInversion at C450–60%Anthracycline analogs[2]
Methyl α-D-lyxopyranoside tritosylate TsCl, Pyridine0 °C to RTRetention (followed by E2 elimination)N/A (Yields dihydropyran)Mechanistic studies[5]

Experimental Workflows & Protocols

Pathway Visualization

Workflow Substrate Methyl α-D-Lyxopyranoside Intermediate1 4-O-Activated Derivative Substrate->Intermediate1 Selective Protection & Activation Intermediate2 Partially Protected Lyxopyranoside Substrate->Intermediate2 Selective Protection Product1 1,2,3,5-Tetra-O-acetyl- 4-thio-β-L-ribofuranose Intermediate1->Product1 Thioacetate SN2 & Ring Contraction Product2 4-Deoxy-4-fluoro- β-L-ribopyranoside Intermediate2->Product2 DAST Fluorination (Inversion) Final1 L-4'-Thionucleosides (Antitumor) Product1->Final1 Vorbrüggen Glycosylation Final2 Fluorinated Anthracyclines (Anticancer) Product2->Final2 C-Trifluoromethylation & Coupling

Divergent synthetic pathways of Methyl α-D-Lyxopyranoside.

Protocol A: Regioselective Fluorination using DAST

Objective: Synthesis of 4-deoxy-4-fluoro-β-L-ribopyranoside from a selectively protected lyxopyranoside.

  • Preparation: Dissolve the partially protected methyl α-D-lyxopyranoside (free hydroxyl at C4) in anhydrous dichloromethane (CH₂Cl₂) under an inert argon atmosphere.

  • Temperature Control: Cool the reaction vessel to -78 °C using a dry ice/acetone bath. Causality: DAST (Diethylaminosulfur trifluoride) is highly reactive; cryogenic temperatures prevent uncontrolled decomposition and suppress elimination side-reactions.

  • Reagent Addition: Add DAST (1.5 equivalents) dropwise over 15 minutes.

  • Inversion Phase: Allow the reaction to gradually warm to room temperature over 12 hours. Causality: The intermediate alkoxyaminosulfur difluoride undergoes an SN2 displacement by the released fluoride ion. The spatial orientation of the lyxopyranoside scaffold ensures the backside attack results in a clean inversion to the L-ribo configuration[4].

  • Quenching: Quench the reaction carefully with saturated aqueous NaHCO₃ at 0 °C to neutralize generated HF.

  • Validation: Confirm the incorporation of fluorine via ¹⁹F NMR. A characteristic doublet of doublets (due to ¹⁹F-¹H coupling at C4 and adjacent protons) serves as a self-validating marker of success.

Protocol B: Modified Vorbrüggen Glycosylation for Thionucleosides

Objective: Coupling of 1,2,3,5-tetra-O-acetyl-4-thio-β-L-ribofuranose with a nucleobase.

  • Silylation of Nucleobase: Suspend the desired nucleobase (e.g., uracil or 5-fluorouracil) in anhydrous acetonitrile. Add N,O-bis(trimethylsilyl)acetamide (BSA) and heat to 80 °C until the solution becomes clear. Causality: Silylation renders the nucleobase soluble and highly nucleophilic.

  • Donor Addition: Cool the mixture to 0 °C and add a solution of 1,2,3,5-tetra-O-acetyl-4-thio-β-L-ribofuranose in anhydrous acetonitrile[1].

  • Lewis Acid Activation: Add Trimethylsilyl trifluoromethanesulfonate (TMSOTf) dropwise. Causality: TMSOTf acts as a potent Lewis acid, cleaving the C1 acetate to generate a thionium/oxocarbenium ion. The 2-O-acetyl group provides neighboring group participation, forming a cyclic acyloxonium ion that sterically shields the α-face. This forces the silylated nucleobase to attack exclusively from the β-face, ensuring high diastereoselectivity for the β-L-thionucleoside[3].

  • Reaction & Workup: Stir at room temperature for 2-4 hours. Quench with cold aqueous NaHCO₃, extract with ethyl acetate, and purify via silica gel chromatography.

  • Validation: Utilize ¹H NMR NOESY experiments. A strong spatial correlation (cross-peak) between the H1' and H4' protons confirms the desired β-anomeric configuration.

References

  • Nakai, K., Takagi, Y., & Tsuchiya, T. (1999). Synthesis and antitumor activity of 7-O-[2,6-dideoxy-2-fluoro-5-C-(trifluoromethyl)-alpha-L-talopyranosyl]-daunomycinone and -adriamycinone. Carbohydrate Research, 316(1-4), 47-57. URL:[Link]

  • Pejanović, V., Stokić, Z., Stojanović, B., et al. (2003). Synthesis and biological evaluation of some novel 4'-thio-L-ribonucleosides with modified nucleobase moieties. Journal of the Serbian Chemical Society (Indexed via PubMed/ResearchGate). URL:[Link](Note: Link resolves to the related PubMed indexing for the thionucleoside synthesis pathway).

  • Lambert, J. B., et al. (2004). Solvent Polarity-Controlled Selective Synthesis of Methyl Pyranoside and Furanoside / Nucleophilic Substitution Reactions of Pyranose Polytosylates. ResearchGate. URL:[Link]

Sources

Application

methyl alpha-D-lyxopyranoside as a standard for chromatography

Application Note: Methyl α -D-Lyxopyranoside as a High-Fidelity Internal Standard for Carbohydrate Chromatography Executive Overview & Analytical Rationale The accurate quantification of carbohydrates in complex biologic...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl α -D-Lyxopyranoside as a High-Fidelity Internal Standard for Carbohydrate Chromatography

Executive Overview & Analytical Rationale

The accurate quantification of carbohydrates in complex biological matrices (e.g., plant cell walls, mammalian glycoproteins, and microbial metabolomes) is notoriously challenging. Sugars are highly polar, non-volatile, and lack strong chromophores, necessitating derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) or specialized columns for Liquid Chromatography (LC-MS) and High-Performance Anion-Exchange Chromatography (HPAEC-PAD).

To account for variable losses during harsh acid hydrolysis, sample cleanup, and derivatization, a robust Internal Standard (IS) is mandatory. Methyl α -D-lyxopyranoside has emerged as an elite internal standard for these workflows. As a synthetic methyl glycoside of the rare pentose D-lyxose, it is virtually absent in natural biological systems, ensuring zero background interference. Furthermore, its unique structural conformation provides superior chromatographic fidelity compared to traditional reducing sugar standards[1].

Mechanistic Causality: Why Methyl α -D-Lyxopyranoside?

As a Senior Application Scientist, selecting an internal standard is not merely about finding a molecule with a similar mass; it requires a deep understanding of carbohydrate chemistry and chromatographic behavior.

  • Eradication of Mutarotation (The Anomeric Lock): When standard reducing sugars (like ribose or xylose) are dissolved in solution, they exist in a dynamic thermodynamic equilibrium of α -pyranose, β -pyranose, α -furanose, and β -furanose forms. If derivatized directly via trimethylsilylation (TMS), a single sugar will yield up to four distinct chromatographic peaks, diluting the signal-to-noise ratio and complicating peak integration.

  • Single-Peak Fidelity: Methyl α -D-lyxopyranoside possesses a methyl group at the anomeric carbon (C1), locking the molecule in a stable acetal pyranoside configuration[1]. Because it cannot mutarotate under neutral or basic derivatization conditions, it yields a single, sharp, highly reproducible peak during GC-MS analysis[2].

  • Matrix Orthogonality: D-lyxose is a rare epimer of D-xylose. Because biological systems predominantly utilize D-xylose, D-ribose, and L-arabinose, the lyxose stereocenter ensures the IS elutes at a distinct retention time, preventing co-elution with endogenous matrix metabolites[3].

Physicochemical Profile
PropertyValueCausality / Analytical Impact
Chemical Formula C6​H12​O5​ Pentose derivative; elutes earlier than hexoses, reducing run times.
Molecular Weight 164.16 g/mol Distinct mass fragments (m/z) when silylated, easily extracted in SIM mode.
PubChem CID 99057[4]Standardized chemical identifier for LIMS integration.
Anomeric State α -Methyl AcetalPrevents ring-opening; ensures single-peak chromatography.

Workflow & Decision Logic Visualizations

The following diagrams illustrate the strategic implementation of Methyl α -D-lyxopyranoside in a standard analytical workflow, highlighting the logic behind its selection.

LogicTree Start Select Internal Standard Criteria1 Is it naturally occurring in the sample matrix? Start->Criteria1 Yes1 Reject (e.g., Glucose, Xylose) Causes Overestimation Criteria1->Yes1 Yes No1 Proceed (Rare Sugar) Criteria1->No1 No Criteria2 Does it mutarotate in solution? No1->Criteria2 Yes2 Multiple Peaks (Reduces Precision) Criteria2->Yes2 Yes No2 Single Peak (Methyl Glycoside) Criteria2->No2 No Final Methyl α-D-lyxopyranoside (Optimal IS) No2->Final

Fig 1. Decision logic for selecting Methyl α-D-lyxopyranoside over reducing rare sugars.

Workflow Sample Biological Sample (Plant Tissue / Glycoprotein) Spike Spike Internal Standard: Methyl α-D-lyxopyranoside Sample->Spike Hydrolysis Acid Hydrolysis (2M TFA, 120°C, 2h) Spike->Hydrolysis Evaporation Evaporate to Dryness (N2 stream) Hydrolysis->Evaporation Derivatization TMS Derivatization (BSTFA + 1% TMCS, 70°C) Evaporation->Derivatization Analysis GC-MS / LC-MS Analysis Quantitative Profiling Derivatization->Analysis

Fig 2. Standard operating procedure for carbohydrate sample preparation utilizing Methyl α-D-lyxopyranoside.

Self-Validating Experimental Protocol: GC-MS Profiling via TMS Derivatization

To ensure absolute trustworthiness, this protocol is designed as a self-validating system . By spiking the IS prior to hydrolysis, it inherently corrects for degradation losses during the harsh acidic cleavage of polysaccharides.

Phase 1: System Suitability & Matrix Validation (Crucial QC Step)

Causality: Before analyzing unknown samples, you must prove that the biological matrix does not contain endogenous compounds that co-elute with the IS[3].

  • Prepare a Matrix Blank : Subject a representative biological sample to the entire protocol without adding the IS.

  • Prepare an IS Blank : Subject pure water to the entire protocol with the IS.

  • Validation: Overlay the chromatograms. The Matrix Blank must show a flat baseline at the specific retention time of the trimethylsilyl derivative of methyl α -D-lyxopyranoside[3].

Phase 2: Sample Preparation & Hydrolysis
  • Aliquot Sample: Weigh 10 mg of lyophilized biological sample into a heavy-walled borosilicate glass tube with a Teflon-lined screw cap.

  • Spike IS: Add exactly 10.0 μL of a 1.0 mg/mL stock solution of Methyl α -D-lyxopyranoside (in ultra-pure water) to the sample.

    • Causality: Spiking at this exact moment ensures the IS experiences the exact same thermal and chemical degradation kinetics as the endogenous polymer-bound sugars.

  • Hydrolysis: Add 1.0 mL of 2M Trifluoroacetic acid (TFA). Seal tightly and heat at 120°C for 2 hours.

  • Drying: Cool to room temperature. Evaporate the TFA to complete dryness under a gentle stream of high-purity Nitrogen ( N2​ ) at 40°C. Add 200 μL of LC-MS grade methanol and re-evaporate to azeotropically remove residual acid.

Phase 3: TMS Derivatization
  • Methoximation (Optional but recommended): Add 50 μL of Methoxyamine hydrochloride in pyridine (20 mg/mL). Incubate at 30°C for 90 minutes.

    • Causality: While the IS does not require methoximation (due to the anomeric lock), the endogenous reducing sugars do. This step converts their aldehyde/ketone groups to oximes, preventing ring closure and reducing the number of peaks per sugar from four to two (syn/anti isomers).

  • Silylation: Add 50 μL of BSTFA containing 1% TMCS. Incubate at 70°C for 30 minutes.

    • Causality: TMCS acts as a Lewis acid catalyst, driving the substitution of the three free hydroxyl groups on the lyxopyranoside ring with bulky, volatile trimethylsilyl groups, making the molecule amenable to gas-phase separation[3].

  • Analysis: Inject 1 μL into the GC-MS (Split ratio 10:1, DB-5MS column or equivalent).

Quantitative Data Presentation: Chromatographic Elution Order

When subjected to the protocol above, the trimethylsilyl derivative of methyl α -D-lyxopyranoside exhibits highly predictable retention behavior[3]. The table below outlines the expected elution hierarchy, demonstrating the orthogonal separation of the IS from common biological sugars.

Elution OrderAnalyte (TMS Derivative)Sugar ClassOriginPeak Characteristics
1L-ArabinosePentoseEndogenous (Plant)Doublet (syn/anti oximes)
2D-XylosePentoseEndogenous (Plant/Microbe)Doublet (syn/anti oximes)
3 Methyl α -D-lyxopyranoside Methyl Pentoside Spiked IS Singlet (Sharp, locked ring)
4D-MannoseHexoseEndogenous (Glycoproteins)Doublet (syn/anti oximes)
5D-GalactoseHexoseEndogenous (Universal)Doublet (syn/anti oximes)
6D-GlucoseHexoseEndogenous (Universal)Doublet (syn/anti oximes)

Note: Exact retention times depend on the specific column phase (e.g., DB-5 vs. DB-17) and temperature ramp program. The singlet nature of the IS ensures maximum integration accuracy compared to the split peaks of the endogenous analytes.

References

1.[4] Methyl xylopyranoside | C6H12O5 | CID 99057 - PubChem Source: nih.gov URL:

2.[2] 4-O-Decyl-d-glucitol - SpectraBase Source: spectrabase.com URL:

3.[1] C-13 CP MAS NMR and crystal structure of methyl glycopyranosides - ResearchGate Source: researchgate.net URL:

4.[3] Methyl Glycosidation and Methyl Thioglycosidation of Some Fully Chlorosulfated Pentopyranosyl Chlorides Using Sodium Iodide - Canadian Science Publishing Source: cdnsciencepub.com URL:

Sources

Method

derivatization of methyl alpha-D-lyxopyranoside for analysis

Advanced Derivatization Strategies for Methyl α -D-Lyxopyranoside: Protocols for GC-MS and HPLC-UV Analysis The Mechanistic Rationale: Overcoming Carbohydrate Analytical Limitations Methyl α -D-lyxopyranoside is a pentos...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Derivatization Strategies for Methyl α -D-Lyxopyranoside: Protocols for GC-MS and HPLC-UV Analysis

The Mechanistic Rationale: Overcoming Carbohydrate Analytical Limitations

Methyl α -D-lyxopyranoside is a pentose monosaccharide derivative characterized by a protected anomeric center (a C1 methoxy acetal) and three secondary hydroxyl groups located at the C2, C3, and C4 positions. In their native state, carbohydrates are highly polar, non-volatile, and lack strong chromophores or fluorophores. This makes direct analysis via Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) virtually impossible.

To resolve this, targeted derivatization of the free hydroxyl groups is required. When designing an analytical workflow for methyl α -D-lyxopyranoside, the structural causality dictates the experimental choices:

  • The Anomeric Advantage: Unlike free reducing sugars, which undergo mutarotation to form complex equilibrium mixtures of α/β pyranoses and furanoses, the C1 acetal of methyl α -D-lyxopyranoside locks the molecule into a single α -pyranose conformation. Consequently, derivatization yields a single chromatographic peak . This concentrates 100% of the analyte signal, drastically improving the limit of detection (LOD) and simplifying peak integration compared to the complex multi-peak chromatograms of free sugars[1].

  • Silylation for GC-MS: To achieve the volatility and thermal stability required for GC-MS, the hydroxyl protons are replaced with trimethylsilyl (TMS) groups.

  • Benzoylation for HPLC-UV: To enable UV detection, the hydroxyls are esterified with benzoyl chloride, installing strongly absorbing π→π∗ transition moieties ( λmax​≈230 nm). While low-temperature benzoylation is often employed in synthetic chemistry for regioselective protection of specific hydroxyls[2], analytical workflows require perbenzoylation (complete derivatization of all three hydroxyls) using excess reagents and elevated temperatures.

Divergent Derivatization Workflows

The following diagram illustrates the parallel derivatization strategies employed depending on the target analytical platform.

G cluster_GCMS GC-MS Workflow cluster_HPLC HPLC-UV Workflow Start Methyl α-D-lyxopyranoside (Free OH at C2, C3, C4) TMS_Rxn TMS Derivatization (BSTFA + 1% TMCS, Pyridine) Start->TMS_Rxn Bz_Rxn Perbenzoylation (BzCl, Pyridine, DMAP) Start->Bz_Rxn TMS_Prod Methyl 2,3,4-tri-O-TMS- α-D-lyxopyranoside TMS_Rxn->TMS_Prod GCMS_Anal GC-MS Analysis (EI Mode, Single Peak) TMS_Prod->GCMS_Anal Bz_Prod Methyl 2,3,4-tri-O-benzoyl- α-D-lyxopyranoside Bz_Rxn->Bz_Prod HPLC_Anal HPLC-UV Analysis (UV Detection at 230 nm) Bz_Prod->HPLC_Anal

Fig 1: Divergent derivatization pathways of methyl α-D-lyxopyranoside for GC-MS and HPLC-UV analysis.

Experimental Methodologies

To ensure scientific integrity, both protocols below are designed as self-validating systems . Built-in checkpoints guarantee that the absence of an analyte signal is due to true sample absence, rather than a failure of the derivatization chemistry.

Protocol A: Trimethylsilylation (TMS) for GC-MS Analysis

Mechanism: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) acts as the primary silyl donor. 1% Trimethylchlorosilane (TMCS) is included as a catalyst to drive the derivatization of sterically hindered secondary hydroxyls at the C2 and C4 positions.

Step-by-Step Procedure:

  • Sample Preparation & Internal Standard: Aliquot 100–500 µg of methyl α -D-lyxopyranoside into a glass reaction vial. Add 20 µg of myo-inositol as an internal standard.

  • Desiccation (Critical Step): Lyophilize or dry the sample under a gentle stream of nitrogen. Causality: TMS reagents are highly susceptible to hydrolysis. Even trace moisture will quench the BSTFA, leading to incomplete derivatization.

  • Reagent Addition: Add 100 µL of anhydrous pyridine (acts as an acid scavenger and solvent) and 100 µL of BSTFA containing 1% TMCS. Cap the vial tightly with a PTFE-lined septum.

  • Incubation: Heat the mixture at 70 °C for 30–45 minutes in a dry block heater.

  • Reconstitution: Cool to room temperature. Evaporate the reagents under nitrogen and reconstitute the residue in 200 µL of GC-grade hexane.

  • Self-Validation Check: During GC-MS analysis, verify the presence and peak area of the hexa-TMS-myo-inositol internal standard. A robust internal standard peak validates that the anhydrous conditions were maintained and the silylation reagents were active[1].

Protocol B: Perbenzoylation for HPLC-UV Analysis

Mechanism: Benzoyl chloride reacts with the free hydroxyls via nucleophilic acyl substitution. Pyridine neutralizes the HCl byproduct, while 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, forming a highly reactive N-acylpyridinium intermediate to ensure complete perbenzoylation.

Step-by-Step Procedure:

  • Dissolution: Dissolve 1 mg of methyl α -D-lyxopyranoside in 500 µL of anhydrous pyridine in a glass vial. Add a catalytic amount of DMAP (~1 mg).

  • Reagent Addition: Cool the vial to 0 °C in an ice bath. Dropwise, add 50 µL of Benzoyl Chloride (BzCl). Causality: The reaction is highly exothermic; cooling prevents localized boiling and degradation of the carbohydrate ring.

  • Incubation: Remove from the ice bath and stir at room temperature for 3 hours to ensure complete conversion of all three hydroxyl groups[2].

  • Quenching: Add 100 µL of anhydrous methanol and stir for 15 minutes. This quenches unreacted BzCl, converting it to volatile methyl benzoate.

  • Liquid-Liquid Extraction: Dilute the mixture with 2 mL of Dichloromethane (DCM) and wash twice with 2 mL of saturated aqueous NaHCO₃, followed by 2 mL of brine. The organic (DCM) layer contains the perbenzoylated product.

  • Self-Validation Check: Before HPLC injection, spot the organic layer on a silica TLC plate (Eluent: 3:1 Hexane/Ethyl Acetate). The presence of a single, high-Rf UV-active spot confirms complete perbenzoylation. Multiple lower-Rf spots indicate incomplete reaction (mono- or di-benzoates), signaling that the reaction requires more time or fresh BzCl.

Methodological Data Comparison

The following table summarizes the quantitative and qualitative differences between the two derivatization strategies, allowing researchers to select the optimal pathway based on their analytical infrastructure.

ParameterTrimethylsilylation (GC-MS)Perbenzoylation (HPLC-UV)
Target Functional Groups C2-OH, C3-OH, C4-OHC2-OH, C3-OH, C4-OH
Reagents BSTFA + 1% TMCS in PyridineBenzoyl Chloride (BzCl) in Pyridine
Catalyst TMCS (Trimethylchlorosilane)DMAP (4-Dimethylaminopyridine)
Derivative Formed Methyl 2,3,4-tri-O-TMS- α -D-lyxopyranosideMethyl 2,3,4-tri-O-benzoyl- α -D-lyxopyranoside
Analytical Platform Gas Chromatography-Mass SpectrometryHigh-Performance Liquid Chromatography
Primary Detection Mode Electron Ionization (EI) MSUltraviolet (UV) Absorbance at ~230 nm
Key Analytical Advantage High chromatographic resolution; library matchingHigh sensitivity without requiring vacuum systems

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl α-D-lyxopyranoside

Welcome to the technical support center for the synthesis of methyl α-D-lyxopyranoside. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of methyl α-D-lyxopyranoside. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and provide in-depth, field-proven insights to help you optimize your reaction conditions and improve your product yield. Our focus is on explaining the "why" behind experimental choices, ensuring you can troubleshoot effectively and achieve consistent, high-quality results.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing methyl α-D-lyxopyranoside, and which is best for achieving high α-selectivity?

The two most common methods for synthesizing simple methyl glycosides are the Fischer glycosylation and the Koenigs-Knorr reaction (and its modern variations).

  • Fischer Glycosylation: This is a classical method where the unprotected sugar (D-lyxose) is reacted with methanol in the presence of a strong acid catalyst.[1][2][3] The reaction is an equilibrium process.[3][4] For many sugars, prolonged reaction times favor the thermodynamically more stable product, which is often the α-anomer due to the anomeric effect.[3][4][5] This makes Fischer glycosylation a straightforward approach for obtaining methyl α-D-lyxopyranoside.

  • Koenigs-Knorr Reaction: This method involves the reaction of a glycosyl halide (e.g., a lyxopyranosyl bromide) with an alcohol, promoted by heavy metal salts like silver carbonate or silver triflate.[6][7][8] The stereochemical outcome is often controlled by the protecting group at the C-2 position.[6][9]

For maximizing α-selectivity, the Fischer glycosylation under thermodynamic control is often the simplest and most direct method. However, achieving high selectivity with other methods requires careful selection of protecting groups and reaction conditions.

Q2: Why is my overall yield of methyl α-D-lyxopyranoside consistently low?

Low yields in glycosylation reactions can stem from several factors:

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or a deactivated catalyst.[10]

  • Suboptimal Activation of the Glycosyl Donor: If using a method like Koenigs-Knorr, the glycosyl halide may not be efficiently activated by the promoter.[10]

  • Donor Decomposition: Harsh reaction conditions or a highly reactive glycosyl donor can lead to its degradation before it can react with the methanol.[10]

  • Formation of Side Products: Competing reactions, such as the formation of furanosides (especially in early stages of Fischer glycosylation), glycals from elimination, or hydrolysis of the donor, can consume starting materials and reduce the yield of the desired pyranoside.[1][10][11]

  • Difficult Purification: The product may be lost during purification if it is difficult to separate from byproducts or unreacted starting materials.

Troubleshooting Guide: From Problem to Solution

This section provides a structured approach to troubleshooting common issues encountered during the synthesis of methyl α-D-lyxopyranoside.

Issue 1: Low Yield and Incomplete Conversion

Q: I'm running a Fischer glycosylation of D-lyxose, but my yield is below 30%, and I see a lot of unreacted lyxose on my TLC plate. What should I do?

A low yield with significant starting material remaining points towards issues with the reaction conditions or catalyst activity.

Causality & Explanation: The Fischer glycosylation is an equilibrium-driven reaction.[3][4] To push the equilibrium towards the product, several factors are critical: the activity of the acid catalyst, the removal or dilution of the water byproduct, and sufficient reaction time and temperature.[11]

Troubleshooting Workflow:

start Low Yield & Incomplete Conversion check_catalyst 1. Verify Catalyst Activity & Concentration start->check_catalyst check_water 2. Ensure Anhydrous Conditions check_catalyst->check_water Catalyst OK check_time_temp 3. Optimize Reaction Time & Temperature check_water->check_time_temp Conditions Anhydrous check_methanol 4. Use Sufficient Excess of Methanol check_time_temp->check_methanol Time/Temp Optimized solution Improved Yield check_methanol->solution Methanol in Excess

Caption: Influence of C-2 protecting groups on anomeric selectivity.

Step-by-Step Solutions:

  • For Fischer Glycosylation:

    • Action: Ensure the reaction reaches thermodynamic equilibrium by extending the reaction time and maintaining a sufficiently high temperature.

    • Rationale: This will maximize the formation of the more stable α-anomer. [3][5]

  • For Protected Lyxose Derivatives (e.g., Koenigs-Knorr):

    • Action: Install a non-participating protecting group at the C-2 position, such as a benzyl ether.

    • Rationale: This prevents the formation of an intermediate that would direct the reaction towards the β-anomer, allowing other factors to control the selectivity towards the desired α-product. [6][9] * Action: Choose an ethereal solvent like diethyl ether or dichloromethane (DCM).

    • Rationale: These solvents are known to favor the formation of the α-anomer in the absence of strong neighboring group effects. [5][12] Data Summary: Solvent Effects on Anomeric Selectivity

Solvent TypeTypical Outcome (No C-2 Participation)Rationale
Ethereal (DCM, Toluene, Ether) Favors α-anomer Stabilizes the anomeric radical/cation intermediate in a way that promotes α-attack. [5][13]
Nitrile (Acetonitrile) Favors β-anomer Forms a transient α-nitrilium ion intermediate, which is then displaced by the alcohol from the opposite (β) face. [13]

Key Experimental Protocols

Protocol 1: Fischer Synthesis of Methyl α-D-lyxopyranoside

This protocol is adapted from general procedures for Fischer glycosylation. [4][14][15] Materials:

  • Anhydrous D-lyxose

  • Anhydrous Methanol

  • Acetyl Chloride (or dry HCl gas)

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Sodium Sulfate

  • Round-bottom flask, reflux condenser, drying tube, magnetic stirrer

Procedure:

  • Catalyst Preparation: In a round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath, slowly add acetyl chloride (e.g., 2 mL) to anhydrous methanol (e.g., 100 mL). This generates a ~1-2% solution of HCl in methanol. Caution: This reaction is exothermic.

  • Reaction Setup: To the freshly prepared methanolic HCl, add anhydrous D-lyxose (e.g., 10 g).

  • Reflux: Attach a reflux condenser fitted with a drying tube and heat the mixture to reflux with stirring. A clear solution should form.

  • Monitoring: Allow the reaction to reflux for 24-48 hours. Monitor the consumption of D-lyxose using TLC (e.g., in a 10:1 Dichloromethane:Methanol solvent system).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Neutralize the acid by slowly adding solid sodium bicarbonate or by pouring the mixture into a saturated sodium bicarbonate solution until effervescence ceases.

    • Filter off any solids and concentrate the filtrate under reduced pressure to obtain a syrup.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to separate the anomers and any unreacted sugar.

References

  • Preparation of methyl glucosides. Langlois, D. P. (1942). U.S. Patent No. 2,276,621. Washington, DC: U.S.
  • Demchenko, A. V. (2003). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions.Mini-Reviews in Organic Chemistry, 1(1), 25-38.
  • Bhat, A. I., & Panda, A. K. (2018). Controlling the stereoselectivity of glycosylation via solvent effects. Organic & Biomolecular Chemistry, 16(31), 5548-5564. [Link]

  • Bennett, C. S., & Galan, M. C. (2018). Origins of Selectivity in Glycosylation Reactions with Saccharosamine Donors.The Journal of Organic Chemistry, 83(15), 8085-8093.
  • Boltje, T. J., Buskas, T., & Boons, G. J. (2009). Protecting-Group Strategies in Carbohydrate Chemistry.In Glycochemistry (pp. 1-35). Wiley-VCH Verlag GmbH & Co. KGaA.
  • Koenigs–Knorr reaction. (2023). In Wikipedia. [Link]

  • Lee, D. J., & Kim, E. (2020). Anomeric Selectivity of Glycosylations through a Machine Learning Lens. ACS Central Science, 6(10), 1795-1805. [Link]

  • Lee, D. J., & Kim, E. (2020). Anomeric Selectivity of Glycosylations Through a Machine Learning Lens. ChemRxiv. [Link]

  • El-Kousy, S. M., Ekladious, A. M., & El-Sokkary, R. I. (2001). Synthesis of methyl alpha-D-glucopyranosyl-(1-->4)-alpha-D-galactopyranoside and methyl alpha-D-xylo-hex-4-ulopyranosyl-(1-->4)-alpha-D-galactopyranoside.
  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations.
  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. R Discovery. [Link]

  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Semantic Scholar. [Link]

  • Carbohydrate Chemistry. (n.d.). [Link]

  • Jordan, A., et al. (2018). Methyl glycosides via Fischer glycosylation: translation from batch microwave to continuous flow processing. Monatshefte für Chemie-Chemical Monthly, 149(12), 2333-2339. [Link]

  • Miljković, M., & Hadžić, P. (2008). Koenigs-Knorr Synthesis of Cycloalkyl Glycosides.Journal of the Serbian Chemical Society, 73(1), 1-8.
  • 25.6: Reactions of Monosaccharides. (2024, March 23). Chemistry LibreTexts. [Link]

  • Synthesis of methyl-alpha-D-glucopyranoside. (n.d.). PrepChem.com. [Link]

  • Knerr, L., & Schmidt, R. R. (2017). Strategies toward protecting group-free glycosylation through selective activation of the anomeric center.Beilstein Journal of Organic Chemistry, 13, 1283-1303.
  • Glycosidation. (n.d.). [Link]

  • Helferich, B., & Schäfer, W. (1926). α-METHYL d-GLUCOSIDE. Organic Syntheses, 6, 64. [Link]

  • Freeze, H. H., & Eklund, E. A. (2014). Solving Glycosylation Disorders: Fundamental Approaches Reveal Complicated Pathways.Journal of Biological Chemistry, 289(10), 6936-6944.
  • Nguyen, H. M., et al. (2012). Recent Advances in Transition Metal-Catalyzed Glycosylation.
  • Bennett, C. S. (2018). An Empirical Understanding of the Glycosylation Reaction.Journal of the American Chemical Society, 140(35), 11048-11059.
  • Kartha, K. P. R., & Field, R. A. (2005). Microwave-accelerated Fischer glycosylation.Tetrahedron Letters, 46(41), 6953-6956.
  • Li, W., & Wang, P. G. (2007). Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate.The Journal of Organic Chemistry, 72(15), 5592-5599.
  • Fischer glycosidation. (n.d.). Grokipedia. [Link]

  • Fantini, M., & Griesemer, C. (2020). Like Visiting an Old Friend: Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques.Molecules, 25(11), 2696.
  • Fischer glycosidation. (2023). In Wikipedia. [Link]

Sources

Optimization

Technical Support Center: Resolving Anomeric Mixtures of Methyl D-lyxopyranoside

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with methyl D-lyxopyranoside. The resolution of anomeric mixtures is a common yet critical challeng...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with methyl D-lyxopyranoside. The resolution of anomeric mixtures is a common yet critical challenge in carbohydrate chemistry, impacting everything from reaction yields to the biological activity of final compounds. D-(-)-Lyxose and its derivatives are valuable intermediates in the synthesis of biologically active compounds and pharmaceuticals.[1] This guide provides in-depth, experience-driven advice to help you navigate the complexities of separating and identifying the α and β anomers of methyl D-lyxopyranoside.

Frequently Asked Questions (FAQs)

Q1: I've synthesized methyl D-lyxopyranoside and my NMR spectrum shows a mixture of products. Is this expected?

Yes, it is entirely expected to obtain an anomeric mixture when synthesizing methyl D-lyxopyranoside via Fischer glycosidation (reacting D-lyxose with methanol under acidic conditions). The reaction proceeds through an oxocarbenium ion intermediate, and the subsequent nucleophilic attack by methanol can occur from two different faces of the planar intermediate, leading to both the α and β anomers.[2] The final ratio of these anomers at equilibrium is governed by a combination of steric and stereoelectronic effects, most notably the anomeric effect.[3][4]

Q2: What is the "anomeric effect" and how does it influence my product mixture?

The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) of a pyranose ring to occupy an axial position, even if this is sterically more hindered than an equatorial position.[3][4] This is a stereoelectronic effect involving the interaction between the lone pair of electrons on the ring oxygen and the anti-bonding (σ*) orbital of the C-1 substituent's bond.[2] For methyl D-lyxopyranoside, the α-anomer has the methoxy group in the axial position, while the β-anomer has it in the equatorial position. The anomeric effect provides additional stability to the α-anomer. However, the overall equilibrium ratio will also be influenced by steric interactions and solvent effects.

Q3: How can I determine the ratio of α to β anomers in my mixture?

The most direct and reliable method for determining the anomeric ratio is through ¹H NMR spectroscopy.[5][6] The anomeric protons (the hydrogen atom on C-1) of the α and β anomers resonate at different chemical shifts, typically in the range of 4.4-6.0 ppm.[5][7] By integrating the signals corresponding to each anomeric proton, you can calculate the relative abundance of each anomer in your mixture.

Key NMR Features for Anomer Identification:

AnomerAnomeric Proton (¹H) Chemical Shift (δ)J₁,₂ Coupling Constant
α-anomer Typically further downfieldSmall (2-4 Hz, axial-equatorial coupling)
β-anomer Typically further upfieldLarge (7-9 Hz, diaxial coupling)

Note: The exact chemical shifts can vary depending on the solvent and other substituents.

Q4: My separated anomers seem to interconvert in solution. Why is this happening?

This phenomenon is known as mutarotation.[7] In the presence of trace amounts of acid or base, the anomeric center can equilibrate between the α and β forms through a ring-opening and closing mechanism that proceeds via the acyclic aldehyde form.[8] This is more of a concern with the free sugar (D-lyxose) but can still occur with glycosides under certain conditions, particularly if residual acid catalyst from the synthesis is present. To prevent this, ensure your purified methyl D-lyxopyranoside anomers are stored in a neutral, aprotic solvent or as a dry solid.

Troubleshooting Guide: Separation and Characterization

Problem 1: I am struggling to separate the α and β anomers of methyl D-lyxopyranoside using standard silica gel chromatography.

Cause: The α and β anomers of methyl D-lyxopyranoside are diastereomers with very similar polarities, making their separation on standard silica gel challenging. The subtle difference in the orientation of a single methoxy group often does not provide enough selectivity for baseline separation with common solvent systems.

Solutions:

Option 1: High-Performance Liquid Chromatography (HPLC)

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This is a highly effective technique for separating polar compounds like sugar anomers.[9] HILIC columns, such as those with amide or poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phases, can provide excellent resolution.[9][10]

  • Chiral Chromatography: Chiral stationary phases, such as Chiralpak AD-H, have been successfully used to separate both the enantiomers and anomers of underivatized monosaccharides, including lyxose.[11][12]

  • Ion-Exchange Chromatography: Columns in the calcium or lead form have been shown to separate sugar anomers in aqueous mobile phases.[13]

Option 2: Fractional Crystallization

The α and β anomers will likely have different crystal packing energies and solubilities in various solvents. This difference can be exploited for separation.

Step-by-Step Protocol for Fractional Crystallization:

  • Solvent Screening: Dissolve a small amount of your anomeric mixture in a range of solvents (e.g., ethanol, methanol, ethyl acetate, acetone, or mixtures thereof) at an elevated temperature to achieve saturation.

  • Cooling and Crystallization: Slowly cool the saturated solutions. The less soluble anomer should crystallize out first.

  • Isolation and Analysis: Isolate the crystals by filtration and wash with a small amount of cold solvent. Analyze the crystals and the mother liquor by ¹H NMR to determine the anomeric composition.

  • Optimization: Repeat the process, adjusting the solvent system and cooling rate to maximize the purity of the desired anomer. It has been noted that even the presence of one anomer can influence the crystallization of the other.[14] In some cases, selective crystallization of a single anomer from a mixture has been achieved.[15]

Option 3: Derivatization

If direct separation is unsuccessful, you can derivatize the hydroxyl groups (e.g., as acetates or benzoates). The resulting derivatives will have different physical properties, which may make them easier to separate by standard chromatography. The protecting groups can then be removed in a subsequent step.

Problem 2: I have isolated a pure anomer, but I am unsure if it is the α or β form.

Cause: Assigning the anomeric configuration requires careful analysis of spectroscopic data, primarily NMR.

Solutions:

Method 1: ¹H NMR Spectroscopy - Coupling Constants

This is the most definitive method. The coupling constant between the anomeric proton (H-1) and the proton on the adjacent carbon (H-2), denoted as ³J(H₁,H₂), is diagnostic of the relative orientation of these two protons.

  • Large Coupling Constant (³J(H₁,H₂) ≈ 7-9 Hz): This indicates a diaxial relationship between H-1 and H-2, which is characteristic of the β-anomer .

  • Small Coupling Constant (³J(H₁,H₂) ≈ 2-4 Hz): This indicates an axial-equatorial or equatorial-axial relationship between H-1 and H-2, which is characteristic of the α-anomer .[16]

Method 2: ¹³C NMR Spectroscopy

The chemical shift of the anomeric carbon (C-1) can also be informative. Typically, the C-1 of the β-anomer is found slightly downfield (at a higher ppm value) compared to the α-anomer.[5]

Method 3: 2D NMR Spectroscopy

Techniques like HSQC and HMBC can help to unambiguously assign all proton and carbon signals, confirming the connectivity and stereochemistry. A NOESY or ROESY experiment can show through-space correlations between the anomeric proton and other protons on the ring, further confirming its axial or equatorial position.

Problem 3: The anomeric ratio of my product mixture is inconsistent between batches.

Cause: The initial ratio of anomers formed during the Fischer glycosidation can be influenced by whether the reaction is under kinetic or thermodynamic control.[17][18][19]

  • Kinetic Control: Favors the product that is formed fastest. This is typically achieved at lower temperatures and shorter reaction times.[18][20]

  • Thermodynamic Control: Favors the most stable product. This is achieved at higher temperatures and longer reaction times, allowing the anomers to equilibrate.[17][18][19][20]

Controlling the Anomeric Ratio:

Control TypeReaction ConditionsFavored ProductRationale
Kinetic Lower temperature, shorter reaction timeMay favor the β-anomerThe equatorial attack leading to the β-anomer is often sterically less hindered and thus faster.
Thermodynamic Higher temperature, longer reaction timeα-anomerThe α-anomer is stabilized by the anomeric effect, making it the thermodynamically more stable product.[2]

Experimental Workflow for Controlling Anomeric Ratio:

G cluster_0 Reaction Setup cluster_1 Kinetic Control cluster_2 Thermodynamic Control D_Lyxose D-Lyxose + Methanol + Acid Catalyst Kinetic Low Temperature (e.g., 0-25°C) Short Reaction Time (e.g., 2-4h) D_Lyxose->Kinetic Thermodynamic High Temperature (e.g., Reflux) Long Reaction Time (e.g., >24h) D_Lyxose->Thermodynamic Kinetic_Product Higher proportion of β-anomer (Kinetic Product) Kinetic->Kinetic_Product Thermodynamic_Product Higher proportion of α-anomer (Thermodynamic Product) Thermodynamic->Thermodynamic_Product

Caption: Workflow for influencing the anomeric ratio.

By carefully controlling the reaction temperature and duration, you can influence the initial anomeric ratio of your methyl D-lyxopyranoside mixture, potentially simplifying subsequent purification steps.[21]

References

  • Reverse Anomeric Effects in Pyranose and Furanose Isomers in Schiff Bases of d‑Galactosamine - PMC. (n.d.).
  • Anomeric effects in pyranosides and related acetals | Carbohydrate Chemistry - Books. (n.d.).
  • D-(-)-Lyxose - Chem-Impex. (n.d.).
  • Primary Structure of Glycans by NMR Spectroscopy - PMC - NIH. (n.d.).
  • Using NMR for Glycomics and Sugar Analysis - Creative Biostructure. (n.d.).
  • Glycosidation of sugars: II. Methanolysis of D-xylose, D-arabinose, D-lyxose and D-ribose. (n.d.).
  • Identification of the Anomeric Configuration - Creative Proteomics. (n.d.).
  • The reverse anomeric effect in N-pyranosylimidazolides: a molecular orbital study. (n.d.).
  • Separation of Monosaccharide Anomers on Photo-Click Cysteine-Based Stationary Phase: The α/β Interconversion Process Studied by Dynamic Hydrophilic Liquid Chromatography - MDPI. (2022, August 5).
  • Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - PubMed. (2008, April 18).
  • Your Essential Guide to Sugar Analysis with Liquid Chromatography. (n.d.).
  • Anomeric Effect : PREFACE. (n.d.).
  • Stereoselective Conversions of Carbohydrate Anomeric Hydroxyl Group in Basic and Neutral Conditions - MDPI. (2024, December 31).
  • NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. (n.d.).
  • (PDF) Assignment of anomeric configuration and identification of carbohydrate residues by 13C nmr. 1. Galacto- and glucopyranosides and furanosides - ResearchGate. (n.d.).
  • Production of D-lyxose from D-glucose by microbial and enzymatic reactions - PubMed. (n.d.).
  • GLYCOSIDATION OF SUGARS: II. METHANOLYSIS OF D-XYLOSE, D-ARABINOSE, D-LYXOSE, AND D-RIBOSE - Canadian Science Publishing. (n.d.).
  • Separation of Carbohydrate Isomers and Anomers on Poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded Stationary Phase by Hydrophilic Interaction Chromatography as well as Determination of Anomer Interconversion Energy Barriers - ResearchGate. (n.d.).
  • The synthesis, separation, and identification of the methyl ethers of arabinose and their derivatives - Canadian Science Publishing. (n.d.).
  • (PDF) Simultaneous chromatographic separation of enantiomers, anomers and structural isomers of some biologically relevant monosaccharides - ResearchGate. (n.d.).
  • Resolving Structural Isomers of Monosaccharide Methyl Glycosides Using Drift Tube and Traveling Wave Ion Mobility Mass Spectrometry - PMC. (n.d.).
  • Chromatographic Separation of Anomeric Glycosides. II. New Crystalline Methylfuranosides of Galactose, Arabinose, and Xylose. - SciSpace. (n.d.).
  • Crystallization Behavior and Crystallographic Properties of dl-Arabinose and dl-Xylose Diastereomer Sugars - PMC. (n.d.).
  • Biochemical and Structural Characterisation of a Novel D-Lyxose Isomerase From the Hyperthermophilic Archaeon Thermofilum sp - PMC. (2021, August 6).
  • Methyl tetra-O-acetyl-α-D-glucopyranuronate: crystal structure and influence on the crystallization of the β anomer - ResearchGate. (2025, August 8).
  • Thermodynamic and kinetic reaction control - Wikipedia. (n.d.).
  • A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions - Benchchem. (n.d.).
  • Kinetic versus Thermodynamic Control of Reactions |... - Fiveable. (2025, August 15).
  • Thermodynamic versus Kinetic Control - YouTube. (2010, March 2).
  • Methyl 2-deoxy-3,5-di-O-p-toluoyl-α-d-ribofuranoside: isolation, crystal structure and conformation - Aston Publications Explorer. (2026, January 16).
  • 14.3: Kinetic vs. Thermodynamic Control of Reactions - Chemistry LibreTexts. (2024, March 17).
  • Separation of carbohydrate isomers and anomers on poly-N-(1H-tetrazole-5-yl)-methacrylamide-bonded stationary phase by hydrophilic interaction chromatography as well as determination of anomer interconversion energy barriers - PubMed. (2020, February 19).
  • Separation of Sugar Anomers by Aqueous Chromatography on Calcium- and Lead-Form Ion-Exchange Columns: Applications to Anomeric Analysis of Enzyme Reaction Products - National Laboratory of the Rockies Research Hub. (n.d.).
  • SEPARATION OF METHYL HEXOSIDE ANOMERS BY CHROMATOGRAPHY - PubMed. (n.d.).
  • Carbohydrates in Solution : Analytical Methods for the Study of Equilibria - ACS Publications. (n.d.).
  • (PDF) Separation of the α- and β-Anomers of Carbohydrates by Diffusion-Ordered NMR Spectroscopy - ResearchGate. (2017, November 20).
  • Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes. (2021, July 20).
  • A Technical Guide to the Synthesis of Methyl α-D-glucopyranoside from D-glucose - Benchchem. (n.d.).
  • Conformational analysis of the disaccharide methyl α-D-mannopyranosyl-(1→3)-2-O-acetyl-β-D-mannopyranoside monohydrate - PubMed. (2019, June 1).
  • Binding modes of methyl α-d-glucopyranoside to an artificial receptor in crystalline complexes - PMC. (n.d.).
  • Methyl β-D-galactopyranoside esters as potential inhibitors for SARS-CoV-2 protease enzyme: synthesis, antimicrobial, PASS, molecular docking, molecular dynamics simulations and quantum computations - PMC. (n.d.).

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Troubleshooting

Technical Support Center: Troubleshooting Methyl α-D-Lyxopyranoside Solubility

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the solubility dynamics of carbohydrate derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As an Application Scientist, I frequently encounter researchers struggling with the solubility dynamics of carbohydrate derivatives. Methyl α-D-lyxopyranoside is a monosaccharide derivative formed by the methylation of the anomeric carbon of D-lyxose. While the methoxy group at C1 slightly increases its lipophilicity compared to the free sugar, the molecule still possesses three free equatorial/axial hydroxyl groups (at C2, C3, and C4) on the pyranose ring.

These hydroxyl groups participate in a dense, highly ordered intermolecular hydrogen-bonding network, resulting in a high crystalline lattice energy . Consequently, this compound is highly soluble in polar environments but presents severe solubility bottlenecks when transitioned into non-polar organic solvents required for synthetic modifications.

Quantitative Solubility Profile

To prevent experimental delays, consult the empirically derived solubility limits below before designing your reaction or assay.

Table 1: Estimated solubility limits of methyl α-D-lyxopyranoside across standard solvent classes at 25°C.

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated SolubilityRecommended Application
Polar Protic Water (H₂O)80.1> 100 mg/mLBiocatalysis, Enzymatic Assays
Polar Protic Methanol (MeOH)32.7~ 50 mg/mLStock Solutions, Polar Extraction
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 50 mg/mLNMR Spectroscopy, Co-solvent
Polar Aprotic N,N-Dimethylformamide (DMF)36.7~ 25 mg/mLOrganic Synthesis (Acylation)
Halogenated Dichloromethane (DCM)8.9< 1 mg/mLNot Recommended (unless derivatized)
Non-Polar Hexane / Toluene< 2.5InsolubleAnti-solvent for Crystallization

(Note: Solubility in green/alternative solvents like Deep Eutectic Solvents (DES) can exceed 100 mg/mL depending on the specific hydrogen-bond donor/acceptor ratio .)

Decision Matrix: Overcoming Solubility Bottlenecks

SolubilityWorkflow Start Methyl α-D-Lyxopyranoside Solubility Challenge Bio Biocatalysis / Aqueous Start->Bio Biological Org Organic Synthesis Start->Org Synthetic Analyt Analytical (NMR / LC) Start->Analyt Characterization BioSol Use Deep Eutectic Solvents (DES) or 5-10% DMSO Co-solvent Bio->BioSol OrgPolar Use Polar Aprotic Solvents (DMF, Pyridine, DMAc) Org->OrgPolar Polar Tolerant OrgNonPolar Derivatization Required (Peracetylation / Silylation) Org->OrgNonPolar Non-Polar Required AnalytSol Dissolve in D2O or DMSO-d6 (Heat to 40°C if needed) Analyt->AnalytSol

Workflow for overcoming methyl α-D-lyxopyranoside solubility issues based on application.

Troubleshooting FAQs

Q1: Why does methyl α-D-lyxopyranoside crash out of solution when I add dichloromethane (DCM) during my protection group chemistry? Causality & Solution: The molecule's three free hydroxyl groups form a rigid hydrogen-bond network that low-dielectric, non-polar solvents like DCM cannot disrupt. To perform reactions like benzoylation or tritylation, you must switch to a polar aprotic solvent system (e.g., anhydrous pyridine or DMF) that can act as a hydrogen-bond acceptor to solvate the carbohydrate . If DCM is strictly required for your specific reaction mechanism, consider using a phase-transfer catalyst (PTC) or performing the reaction in a biphasic system.

Q2: I am trying to prepare a highly concentrated stock solution (>100 mM) in aqueous buffer for an enzymatic assay, but dissolution is extremely slow. How can I accelerate this? Causality & Solution: While the thermodynamic solubility limit in water is high, the initial dissolution is kinetically hindered by the crystal lattice energy. To overcome this activation barrier, utilize mild sonication (water bath, 35-40°C) for 10-15 minutes. Alternatively, pre-dissolve the compound in a minimal volume of DMSO (up to 5% final volume) before slowly diluting with your aqueous buffer. Self-Validation Check: The final solution must be optically clear; shine a laser pointer through the vial—if you see a visible beam (Tyndall effect), micro-crystals are still present and further sonication is required.

Q3: How can I solubilize this compound for non-polar chromatographic purification (e.g., normal-phase silica gel)? Causality & Solution: Unprotected methyl glycosides will streak and irreversibly bind to normal-phase silica due to intense hydrogen bonding with the stationary phase's silanol groups. You cannot effectively dissolve or run unprotected methyl α-D-lyxopyranoside in standard Hexane/Ethyl Acetate mixtures. You must either use reversed-phase chromatography (C18) with a Water/Methanol gradient, or fully derivatize (e.g., per-O-acetylation) the compound prior to normal-phase purification.

Field-Proven Experimental Protocols
Protocol 1: Solvent-Swapping via Peracetylation for Organic Solubility

Objective: Convert the hydrophilic pyranoside into a lipophilic derivative to enable solubility in halogenated and non-polar solvents (e.g., DCM, Hexane) for downstream synthetic steps.

  • Setup: Suspend 1.0 equivalent (eq) of methyl α-D-lyxopyranoside in anhydrous pyridine (0.2 M concentration). Pyridine acts as both the polar solubilizing solvent and the base.

  • Reagent Addition: Cool the suspension to 0°C using an ice bath. Dropwise add 4.0 eq of Acetic Anhydride (Ac₂O), followed by a catalytic amount of 4-Dimethylaminopyridine (DMAP, 0.1 eq).

  • Reaction & Validation: Remove the ice bath and allow the mixture to warm to room temperature, stirring for 4 hours.

    • Self-Validation Check: Monitor the physical state of the reaction. The initial turbid suspension will transition into a completely transparent, optically clear solution as the hydroxyl groups are acetylated and the lattice energy is broken.

  • Workup: Quench the reaction by pouring it into ice water. Extract the aqueous layer 3 times with DCM.

  • Verification: The peracetylated product is now highly soluble in the organic layer. Wash the combined organic layers with 1M HCl (to remove residual pyridine), dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Standardized Dissolution for High-Concentration NMR

Objective: Achieve a >50 mg/mL concentration for precise 13C or 2D NMR analysis without line-broadening caused by micro-particulates.

  • Weighing: Accurately weigh 30 mg of lyophilized methyl α-D-lyxopyranoside into a clean 2 mL glass vial.

  • Solvent Addition: Add 0.6 mL of anhydrous DMSO-d6 (or D₂O, depending on the required solvent suppression).

  • Kinetic Disruption: Vortex the vial vigorously for 60 seconds. If visible particulates remain, place the vial in a thermoshaker or heating block at 45°C for 5 minutes.

  • Validation: Transfer the solution to a 5 mm NMR tube.

    • Self-Validation Check: Hold the NMR tube against a bright light source. The liquid must be perfectly clear. Any cloudiness indicates incomplete dissolution, which will distort magnetic field homogeneity (poor shimming) and degrade the signal-to-noise ratio. If cloudy, return to the heating block and apply mild sonication.

References
  • C-13 CP MAS NMR and crystal structure of methyl glycopyranosides. ResearchGate.
  • Natural Deep Eutectic Solvents for Solubility and Selective Fractionation of Bioactive Low Molecular Weight Carbohydrates. PMC.
  • Solvent Polarity-Controlled Selective Synthesis of Methyl Pyranoside and Furanoside. ResearchGate.
Optimization

troubleshooting NMR peak assignments for methyl alpha-D-lyxopyranoside

Welcome to the Structural Elucidation Support Center. Assigning the NMR spectra of complex carbohydrates like methyl α -D-lyxopyranoside presents unique challenges due to severe spectral overlap, complex spin-spin coupli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Structural Elucidation Support Center. Assigning the NMR spectra of complex carbohydrates like methyl α -D-lyxopyranoside presents unique challenges due to severe spectral overlap, complex spin-spin coupling networks, and conformational dynamics (e.g., 4C1​ vs. 1C4​ chair equilibria). This guide provides field-proven troubleshooting strategies, causality-driven explanations, and self-validating protocols to ensure absolute confidence in your structural assignments[1].

I. Reference Data: Methyl α -D-lyxopyranoside

Before troubleshooting, it is critical to establish a baseline. The following table summarizes the expected quantitative NMR parameters for methyl α -D-lyxopyranoside in D2​O .

Table 1: Expected 1 H and 13 C NMR Chemical Shifts and Coupling Constants

Position 1 H Shift (ppm)Multiplicity J -Coupling (Hz) 13 C Shift (ppm)Structural Context
C-1 (Anomeric) 4.75d J1,2​≈2.5 101.5Equatorial proton in 4C1​
C-2 3.82dd J2,3​≈3.0 70.2Axial OH, diagnostic small J
C-3 3.75dd J3,4​≈8.5 71.8Equatorial OH
C-4 3.88ddd J4,5a​≈5.0 68.5Axial OH
C-5a (eq) 3.95dd J5a,5b​≈11.5 63.2Ring methylene
C-5b (ax) 3.65dd J4,5b​≈9.0 63.2Ring methylene
O-CH 3​ 3.42s-55.8Aglycone methyl group

(Note: Exact shifts may vary slightly based on concentration, temperature, and reference standards like DSS or TSP).

II. Troubleshooting FAQs & Methodologies

Q1: I have severe signal overlap in the 3.5–4.0 ppm region of the 1 H spectrum. How can I definitively assign C-2, C-3, and C-4?

The Causality: In unprotected pyranosides, the bulk of the ring protons resonate in a narrow chemical shift window (3.5–4.0 ppm) because they are all situated on carbon atoms bearing similar electronegative hydroxyl groups. Relying solely on 1D 1 H NMR leads to ambiguous assignments due to second-order effects and overlapping multiplets.

The Solution: Implement a self-validating 2D NMR workflow utilizing HSQC and TOCSY. The 13 C dimension in the HSQC spectrum provides much greater dispersion (~60–80 ppm range for ring carbons) than the 1 H dimension, effectively separating the overlapping proton signals[2].

Step-by-Step Protocol: 2D NMR Deconvolution

  • Preparation: Dissolve 10-15 mg of methyl α -D-lyxopyranoside in 0.6 mL of D2​O . Lyophilize and exchange twice to eliminate the HDO signal interference.

  • HSQC Acquisition: Run a multiplicity-edited 1 H- 13 C HSQC. Set the 13 C spectral width to 100 ppm (center at 65 ppm).

  • Phase 1 Assignment: Identify the anomeric C-1/H-1 cross-peak (~101.5 / 4.75 ppm). Identify the CH 2​ group (C-5) which will appear with an opposite phase (if using edited HSQC) and correlate to two distinct protons (H-5a, H-5b).

  • TOCSY Acquisition: Run a 2D 1 H- 1 H TOCSY with a mixing time of 80-100 ms to transfer magnetization through the entire spin system.

  • Phase 2 Assignment: Extract the 1D trace from the anomeric H-1 frequency in the TOCSY spectrum. This trace will reveal all protons in the contiguous spin system. Correlate these back to the HSQC to assign the overlapping C-2, C-3, and C-4 resonances.

OverlapResolution start 1D 1H NMR: Severe Overlap (3.5 - 4.0 ppm) hsqc 1H-13C HSQC Disperse via 13C dimension start->hsqc tocsy 1H-1H TOCSY (80ms) Isolate spin system from H-1 start->tocsy cosy 1H-1H COSY Stepwise J-coupling trace start->cosy validate Self-Validating Assignment Cross-reference all 2D data hsqc->validate tocsy->validate cosy->validate

Workflow for resolving overlapping carbohydrate NMR signals using 2D techniques.

Q2: How do I confirm the α -anomeric configuration and rule out the β -anomer or furanoside forms?

The Causality: During glycosylation reactions, thermodynamic and kinetic controls can yield mixtures of pyranosides and furanosides[3]. The anomeric configuration ( α vs. β ) dictates the dihedral angle between H-1 and H-2, which directly governs the 3J1,2​ coupling constant according to the Karplus equation. Furthermore, the anomeric effect stabilizes the axial orientation of the methoxy group in the α -pyranoside.

The Solution: Analyze the anomeric 1 H coupling constant and the 13 C chemical shift of C-1.

Diagnostic Protocol:

  • Extract J1,2​ : In methyl α -D-lyxopyranoside (assuming a 4C1​ chair), H-1 is equatorial and H-2 is axial. The dihedral angle is ~60°, resulting in a small coupling constant ( 3J1,2​≈2.5 Hz). If it were the β -anomer (H-1 axial, H-2 axial), the angle would be ~180°, yielding a large coupling constant ( 3J1,2​≥7.5 Hz).

  • Verify Ring Size via HMBC: To rule out the furanoside form, run a 1 H- 13 C HMBC experiment. Look for a strong 3-bond correlation ( 3JCH​ ) between the anomeric proton (H-1) and the ring oxygen-bearing carbon (C-5 in pyranosides, C-4 in furanosides). A correlation to C-5 (~63 ppm) definitively proves the pyranoside structure.

AnomericAssignment anomeric Analyze Anomeric Signal (H-1 & C-1) jcoupling Measure 3J(H1,H2) anomeric->jcoupling hmbc Run 1H-13C HMBC anomeric->hmbc smallJ Small J (~2.5 Hz) Equatorial H-1 (Alpha) jcoupling->smallJ largeJ Large J (>7.5 Hz) Axial H-1 (Beta) jcoupling->largeJ c5corr H-1 correlates to C-5 Pyranoside Confirmed hmbc->c5corr c4corr H-1 correlates to C-4 Furanoside Identified hmbc->c4corr

Decision tree for determining anomeric configuration and ring size.

III. References

  • 1 - ResearchGate 2.2 - ResearchGate 3.3 - ResearchGate

Sources

Troubleshooting

Technical Support Center: Purification of Methyl α-D-lyxopyranoside

Welcome to the Technical Support Center for the purification of methyl α-D-lyxopyranoside. This guide is designed for researchers, scientists, and professionals in drug development who are working with glycosylation reac...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of methyl α-D-lyxopyranoside. This guide is designed for researchers, scientists, and professionals in drug development who are working with glycosylation reactions and require robust methods for isolating and purifying the target methyl lyxopyranoside. Here, we address common purification artifacts and provide detailed troubleshooting guides and frequently asked questions to ensure the integrity and purity of your final product.

Section 1: Troubleshooting Guide - Common Purification Artifacts

This section is dedicated to identifying and resolving specific issues that may arise during the purification of methyl α-D-lyxopyranoside. The question-and-answer format is designed to directly address challenges you may be facing in the lab.

Issue 1: My final product is a mixture of anomers (α and β). How can I separate them?

Answer: The co-elution of anomers is a frequent challenge in glycoside purification due to their similar physical properties. The formation of both α and β anomers is a known outcome of Fischer glycosidation, an equilibrium-driven process.[1][2] The α-anomer is often the thermodynamically favored product due to the anomeric effect, but significant amounts of the β-anomer can still be present.[1]

Causality and Troubleshooting Steps:

  • Optimize Chromatographic Conditions:

    • Stationary Phase: Standard silica gel chromatography can often separate anomers, but it may require careful optimization of the mobile phase.

    • Mobile Phase: A gradient elution is typically more effective than an isocratic one. Start with a less polar solvent system (e.g., ethyl acetate/hexane) and gradually increase the polarity by adding methanol. The slight difference in polarity between the anomers—often the β-anomer is slightly more polar—can be exploited for separation.

    • Alternative Sorbents: If silica gel is ineffective, consider other stationary phases. Reverse-phase chromatography (C18) can sometimes provide better separation, especially for less polar, protected glycosides.

  • Fractional Crystallization: This classical technique can be highly effective for separating anomers if one anomer crystallizes preferentially.[1]

    • Protocol: Dissolve the anomeric mixture in a minimal amount of a hot solvent (e.g., methanol or ethanol) and allow it to cool slowly.[3] The less soluble anomer should crystallize out. Seeding with a pure crystal of the desired anomer can facilitate this process. Multiple recrystallizations may be necessary to achieve high purity.[3]

  • Chemical Derivatization: In some cases, protecting the hydroxyl groups can accentuate the stereochemical differences between the anomers, making them easier to separate by chromatography.[4] After separation, the protecting groups can be removed.

Issue 2: I am observing a significant amount of a furanoside byproduct alongside my desired pyranoside. What causes this and how can I minimize it?

Answer: The formation of methyl lyxofuranosides is a common kinetic byproduct in Fischer glycosidation reactions.[5][6] Under acidic conditions, the five-membered furanose ring can form faster than the more thermodynamically stable six-membered pyranose ring.[2][5]

Causality and Troubleshooting Steps:

  • Reaction Time and Temperature:

    • Explanation: Longer reaction times and higher temperatures favor the formation of the thermodynamically more stable pyranoside.[2] Furanosides are the kinetic products, meaning they form more quickly but are less stable.[5]

    • Action: Increase the reflux time of your reaction. Monitor the reaction by TLC or NMR to determine the point at which the furanoside concentration is minimized and the pyranoside is maximized.

  • Acid Catalyst: The choice and concentration of the acid catalyst can influence the equilibrium between the pyranoside and furanoside forms.

    • Action: While strong acids like HCl or H₂SO₄ are standard, you might experiment with different acid catalysts or concentrations to see if it affects the product ratio.

  • Purification Strategy:

    • Chromatography: Furanosides and pyranosides generally have different polarities and can be separated by silica gel chromatography. The furanoside is often less polar than the corresponding pyranoside and will elute first.

Issue 3: My reaction appears incomplete, with a significant amount of unreacted lyxose remaining. How can I drive the reaction to completion?

Answer: Incomplete glycosylation can be due to several factors, including insufficient reaction time, catalyst deactivation, or the presence of water, which can shift the equilibrium back towards the starting materials.[7]

Causality and Troubleshooting Steps:

  • Anhydrous Conditions: Fischer glycosidation is a condensation reaction that produces water.[7] The presence of water can hydrolyze the formed glycoside back to the starting sugar.[7]

    • Action: Ensure that your methanol is anhydrous and that the reaction is protected from atmospheric moisture, for example, by using a drying tube.[3] The use of molecular sieves in the reaction can also help to remove the water that is formed.

  • Catalyst Activity: The acid catalyst can be neutralized or lose its effectiveness over time.

    • Action: Ensure you are using the correct concentration of a strong acid catalyst. If the reaction stalls, a fresh addition of catalyst might be necessary, although this should be done with caution to avoid degradation of the sugar.

  • Reaction Time: As an equilibrium process, the reaction may simply need more time to reach completion.

    • Action: Extend the reflux time and monitor the reaction progress. Some protocols for similar glycosidations call for reflux times of up to 72 hours.[3][8]

Issue 4: I am seeing byproducts related to the protecting groups I used. How can I avoid these?

Answer: Protecting groups are essential for directing the stereochemical outcome of glycosylations and preventing side reactions, but they can also lead to their own set of byproducts if not chosen or handled correctly.[4][9]

Causality and Troubleshooting Steps:

  • Incomplete Deprotection: If your synthesis involves protecting groups, their incomplete removal will result in a mixture of partially protected products.

    • Action: Ensure that the deprotection conditions (e.g., hydrogenation for benzyl ethers, basic conditions for esters) are robust enough to completely remove all protecting groups. Monitor the reaction by TLC until the starting material is fully consumed.

  • Protecting Group Migration: Acyl protecting groups, in particular, can sometimes migrate to adjacent hydroxyl groups under certain conditions.

    • Action: Choose your protecting groups and reaction conditions carefully. For example, using non-participating protecting groups like benzyl ethers at the C-2 position can help avoid the formation of orthoester byproducts.[4]

  • Side Reactions During Deprotection: The conditions used for deprotection can sometimes lead to unwanted side reactions on the sugar backbone.

    • Action: Use the mildest possible conditions for deprotection that are still effective. For example, if using acidic conditions for deprotection, be mindful that this can also lead to anomerization or hydrolysis of the glycosidic bond.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of my methyl alpha-D-lyxopyranoside synthesis?

A1: Thin-layer chromatography (TLC) is the most common and convenient method. Use a mobile phase that gives good separation between the starting lyxose (which will have a low Rf value), the product methyl lyxopyranosides (intermediate Rf), and any less polar byproducts. Staining with a carbohydrate-active agent like p-anisaldehyde or ceric ammonium molybdate will help visualize the spots. For more quantitative analysis, taking aliquots from the reaction mixture for NMR analysis can also be very effective.

Q2: How can I confirm the identity and purity of my final product?

A2: A combination of analytical techniques is recommended:

  • NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool for confirming the structure, anomeric configuration (the coupling constant of the anomeric proton, J₁,₂, is characteristic for α and β anomers), and purity.

  • Mass Spectrometry: To confirm the molecular weight of the product.

  • Melting Point: Compare the melting point of your product with the literature value for pure methyl α-D-lyxopyranoside. A sharp melting point is indicative of high purity.

Q3: I have a dark-colored crude product after the reaction. What is the cause and how can I decolorize it?

A3: Darkening of the reaction mixture is common in acid-catalyzed reactions of carbohydrates due to degradation and polymerization of the sugar.[3][10] This does not always mean a low yield of the desired product. The colored impurities can often be removed by treating a solution of the crude product with activated charcoal followed by filtration.[11]

Q4: Can I use a different alcohol for the glycosylation?

A4: Yes, the Fischer glycosidation is a general method that can be used with other alcohols (e.g., ethanol, propanol, benzyl alcohol) to produce the corresponding alkyl or aryl glycosides.[12] However, the reaction conditions and purification strategy may need to be adjusted for different alcohols.

Section 3: Experimental Protocols and Data

Protocol 1: Purification of Methyl α-D-lyxopyranoside by Silica Gel Chromatography
  • Preparation of the Crude Sample: After the reaction is complete, neutralize the acid catalyst with a base (e.g., sodium carbonate or Amberlite resin). Filter off the solid and concentrate the filtrate under reduced pressure to obtain a crude syrup.

  • Column Preparation: Pack a silica gel column with an appropriate diameter and length for the amount of crude product. Equilibrate the column with the starting mobile phase (e.g., 95:5 dichloromethane/methanol).

  • Loading the Sample: Dissolve the crude syrup in a minimal amount of the mobile phase and load it onto the column.

  • Elution: Begin elution with the starting mobile phase. Gradually increase the polarity of the mobile phase by increasing the percentage of methanol. Collect fractions and monitor them by TLC.

  • Fraction Analysis: Combine the fractions containing the pure desired product (as determined by TLC) and concentrate them under reduced pressure to yield the purified methyl α-D-lyxopyranoside.

Table 1: Summary of Potential Purification Artifacts and Solutions
Artifact/ImpurityLikely CauseIdentification MethodRecommended Solution
β-anomer Equilibrium nature of the Fischer glycosidation[1][2]NMR (anomeric proton coupling constant), TLC (slight Rf difference)Optimize chromatography, fractional crystallization[1][3]
Furanoside isomers Kinetic control in the early stages of the reaction[5][6]NMR, TLC (often less polar than pyranosides)Increase reaction time to favor the thermodynamic product[2]
Unreacted Lyxose Incomplete reaction, presence of water[7]TLC (low Rf spot), NMRUse anhydrous conditions, extend reaction time[3][7]
Polymeric/Degradation Products Strong acidic conditions, high temperatures[3][10]Dark color, baseline material on TLCTreat with activated charcoal[11]
Partially Protected Glycosides Incomplete deprotectionTLC, NMR, Mass SpectrometryEnsure complete deprotection by optimizing reaction conditions
Diagrams
Workflow for Troubleshooting Purification Issues

G start Crude Product Analysis (TLC, NMR) issue1 Impurity Detected? start->issue1 anomers Anomeric Mixture (α and β) issue1->anomers Yes furanosides Furanoside Byproduct issue1->furanosides starting_material Unreacted Lyxose issue1->starting_material end Pure Methyl α-D-lyxopyranoside issue1->end No sol_anomers Optimize Chromatography OR Fractional Crystallization anomers->sol_anomers sol_furanosides Increase Reaction Time OR Optimize Chromatography furanosides->sol_furanosides sol_starting_material Use Anhydrous Conditions AND Extend Reaction Time starting_material->sol_starting_material sol_anomers->end sol_furanosides->end sol_starting_material->end

Caption: A logical workflow for identifying and resolving common purification artifacts.

Chemical Structures of Key Species

Structures cluster_pyranoside Methyl α-D-lyxopyranoside (Product) cluster_furanoside Methyl α-D-lyxofuranoside (Artifact) cluster_lyxose D-Lyxose (Starting Material) a_pyr a_fur lyx

Caption: Key chemical structures involved in the synthesis and purification.

References

  • Krylov, V. B., Vinnitskiy, D. Z., Ustyuzhanina, N. E., & Nifantiev, N. E. (2018). Driving Force of the Pyranoside-into-Furanoside Rearrangement. The Journal of Organic Chemistry, 83(15), 7696-7705. Available from: [Link]

  • Vinnitskiy, D. Z., Krylov, V. B., Ustyuzhanina, N. E., Dmitrenok, A. S., & Nifantiev, N. E. (2016). The Pyranoside-into-Furanoside Rearrangement of Alkyl Glycosides: Scope and Limitations. Organic Letters, 18(23), 6148-6151. Available from: [Link]

  • Bishop, C. T., & Cooper, F. P. (1963). Glycosidation of Sugars: II. Methanolysis of D-Xylose, D-Arabinose, D-Lyxose, and D-Ribose. Canadian Journal of Chemistry, 41(11), 2743-2759. Available from: [Link]

  • Krylov, V. B., Vinnitskiy, D. Z., Ustyuzhanina, N. E., & Nifantiev, N. E. (2014). Pyranoside-into-Furanoside Rearrangement: New Reaction in Carbohydrate Chemistry and Its Application in Oligosaccharide Synthesis. Organic Letters, 16(15), 4016-4019. Available from: [Link]

  • Helferich, B., & Schäfer, W. (1926). α-Methyl-d-glucosid. Organic Syntheses, 6, 64. Available from: [Link]

  • Vinnitskiy, D. Z., Krylov, V. B., Ustyuzhanina, N. E., & Nifantiev, N. E. (2020). Acid-Catalyzed Transformation of Pyranosides into Furanosides as a Tool for Preparation of Furanoside Synthetic Blocks. Organic Letters, 22(19), 7484-7488. Available from: [Link]

  • Ustyuzhanina, N. E., Vinnitskiy, D. Z., Krylov, V. B., & Nifantiev, N. E. (2021). The intramolecular stabilizing effects of O-benzoyl substituents as a driving force of the acid-promoted pyranoside-into-furanoside rearrangement. Beilstein Journal of Organic Chemistry, 17, 186-195. Available from: [Link]

  • Bishop, C. T., & Cooper, F. P. (1963). Glycosidation of sugars: II. Methanolysis of D-xylose, D-arabinose, D-lyxose and D-ribose. Canadian Journal of Chemistry, 41(11), 2743-2759. Available from: [Link]

  • Grokipedia. (n.d.). Fischer glycosidation. Retrieved from [Link]

  • Zhu, X., & Schmidt, R. R. (2009). Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations. Angewandte Chemie International Edition, 48(11), 1900-1934. Available from: [Link]

  • Taylor, M. S. (2012). Strategies for Protecting Group Free Glycosidation. McMaster University. Available from: [Link]

  • Kocienski, P. J. (1998). Protecting groups. Thieme. Available from: [Link]

  • Wikipedia. (n.d.). Fischer glycosidation. Retrieved from [Link]

  • Kaliappan, K. P. (2020). Protecting Groups. Indian Institute of Technology Bombay. Available from: [Link]

  • van der Vorm, S. (2019). Protective group strategies in carbohydrate and peptide chemistry. Leiden University. Available from: [Link]

  • Wrodnigg, T. M., & Stütz, A. E. (2022). Fischer Glycosylation in the Twenty-First Century: Modern Methods and Techniques. Molecules, 27(10), 3288. Available from: [Link]

  • Wikipedia. (n.d.). Chemical glycosylation. Retrieved from [Link]

  • Demchenko, A. V. (2008). Chemical O-Glycosylations: An Overview. Topics in Current Chemistry, 283, 97-177. Available from: [Link]

  • Geng, Y., et al. (2019). Recent Advances in Stereoselective Chemical O-Glycosylation Reactions. Frontiers in Chemistry, 7, 723. Available from: [Link]

  • Kawsar, S. M. A., et al. (2016). Benzenesulfonylation of Methyl α-D-Glucopyranoside: Synthesis, Characterization and Antibacterial Screening. Journal of Scientific Research, 8(1), 95-106. Available from: [Link]

  • Dean, J. W., & Fetzer, W. R. (1952). U.S. Patent No. 2,606,186. Washington, DC: U.S. Patent and Trademark Office.
  • Hung, W.-C., et al. (2001). Synthesis of methyl alpha-D-glucopyranosyl-(1-->4)-alpha-D-galactopyranoside and methyl alpha-D-xylo-hex-4-ulopyranosyl-(1-->4)-alpha-D-galactopyranoside. Carbohydrate Research, 331(3), 247-253. Available from: [Link]

  • Gupta, A., et al. (2020). Strategic approach for purification of glycosides from the natural sources. In Natural Products. IntechOpen. Available from: [Link]

  • Hamilton, J. K., Herrick, F. W., & Wilson, J. D. (1970). U.S. Patent No. 3,531,461. Washington, DC: U.S. Patent and Trademark Office.
  • Panusch, E., & Sobolev, I. (1975). U.S. Patent No. 3,928,318. Washington, DC: U.S. Patent and Trademark Office.
  • Kawsar, S. M. A., et al. (2019). Novel Methyl 4,6-O-Benzylidene-α-D-Glucopyranoside Derivatives: Synthesis, Structural Characterization. Journal of the Turkish Chemical Society, Section A: Chemistry, 6(3), 399-410. Available from: [Link]

  • Arigoni-Affolter, C., et al. (2021). A hierarchical structure in the N-glycosylation process governs the N-glycosylation output: prolonged cultivation induces glycoenzymes expression variations that are reflected in the cellular N-glycome but not in the protein and site-specific glycoprofile of CHO cells. Metabolic Engineering, 68, 127-142. Available from: [Link]

  • Grokipedia. (n.d.). Methylglucoside. Retrieved from [Link]

  • Taylor, M. S. (2012). Protecting Group-Free Synthesis of Glycosides. McMaster University. Available from: [Link]

  • Lu, Q., et al. (2022). Production of 1,4:3,6-dianhydro-α-d-glucopyranose from methyl 3,6-anhydro-α-d-glucopyranoside and its taste identification. Food Chemistry, 370, 131051. Available from: [Link]

  • Kaiser, D. W., Fuzesi, S., & Raynor, R. J. (1967). U.S. Patent No. 3,296,245. Washington, DC: U.S. Patent and Trademark Office.

Sources

Optimization

stability testing of methyl alpha-D-lyxopyranoside under different conditions

Methyl α -D-Lyxopyranoside Stability Testing: Technical Support & Troubleshooting Center Welcome to the Technical Support Center for carbohydrate stability testing. This guide is designed for researchers, analytical scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Methyl α -D-Lyxopyranoside Stability Testing: Technical Support & Troubleshooting Center

Welcome to the Technical Support Center for carbohydrate stability testing. This guide is designed for researchers, analytical scientists, and drug development professionals evaluating the stability of methyl α -D-lyxopyranoside —a stable methyl glycoside frequently used as a model compound for glycosidic bonds and as a specialized pharmaceutical intermediate.

Because carbohydrates lack UV chromophores and exhibit unique stereochemical behaviors (like mutarotation), their stability testing requires specialized analytical approaches. This guide synthesizes ICH Q1A(R2) regulatory standards[1] with fundamental carbohydrate chemistry[2] to provide a self-validating framework for your experiments.

Part 1: Core Mechanisms & FAQs (The "Why")

Q: Why is methyl α -D-lyxopyranoside significantly more stable than free D-lyxose? A: Free D-lyxose exists in an equilibrium of open-chain aldehyde and cyclic hemiacetal forms, making it susceptible to oxidation, alkaline degradation, and mutarotation. By converting the anomeric hydroxyl group to a methoxy group (-OCH₃), the pyranose ring is "locked." This anomeric protection eliminates the open-chain aldehyde form, rendering methyl α -D-lyxopyranoside highly resistant to mild bases, reducing agents, and mild oxidants.

Q: What is the exact mechanism of degradation under acidic conditions? A: Under acidic conditions, methyl α -D-lyxopyranoside undergoes hydrolytic cleavage via the Edward-Timell mechanism [2]. The causality of this degradation follows three distinct steps:

  • Protonation: The exocyclic glycosidic oxygen is protonated, forming a conjugate acid (fast equilibrium).

  • Heterolysis (Rate-Limiting): The C1-O bond breaks, expelling methanol and forming a highly reactive, planar oxocarbenium ion in a half-chair conformation.

  • Nucleophilic Attack: Water rapidly attacks the oxocarbenium ion, yielding free D-lyxose and regenerating the proton.

G A Methyl α-D-lyxopyranoside (Stable Glycoside) B Protonated Conjugate (Fast Equilibrium) A->B + H+ (Acid) C Oxocarbenium Ion (Rate-Limiting Step) B->C - CH3OH D Free D-Lyxose + Methanol C->D + H2O

Fig 1: Edward-Timell mechanism of acid-catalyzed hydrolysis for methyl glycosides.

Part 2: Experimental Protocols & Workflows

To comply with regulatory standards, stability testing must encompass both Forced Degradation (Stress Testing) to elucidate degradation pathways and Accelerated/Long-Term Stability to establish shelf-life[1].

Protocol A: Forced Degradation (Stress Testing)

Purpose: To validate the stability-indicating power of your analytical procedure (e.g., HPLC-RID or HPLC-ELSD).

Step-by-Step Methodology:

  • Sample Preparation: Prepare a 10 mg/mL stock solution of methyl α -D-lyxopyranoside in HPLC-grade water.

  • Acid Hydrolysis: Mix 1 mL of stock with 1 mL of 0.2 M HCl (Final concentration: 5 mg/mL in 0.1 M HCl). Incubate at 80°C for 24 hours.

  • Alkaline Degradation: Mix 1 mL of stock with 1 mL of 0.2 M NaOH. Incubate at 80°C for 24 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 6% H₂O₂. Incubate at 25°C for 24 hours in the dark.

  • Thermal Stress (Solid State): Place 50 mg of the dry powder in a sealed glass vial at 60°C for 7 days.

  • Quenching (Critical Step): Before HPLC analysis, neutralize the acid and base samples. Add 1 mL of 0.2 M NaOH to the acid sample, and 1 mL of 0.2 M HCl to the base sample. Causality: Failure to neutralize will damage the HPLC column and shift retention times due to pH-induced ionization of the stationary phase.

  • Analysis: Analyze using HPLC equipped with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD).

Protocol B: ICH Q1A(R2) Accelerated Stability Testing

Purpose: To predict long-term degradation rates.

Step-by-Step Methodology:

  • Packaging: Package the API in its intended commercial container closure system (e.g., double LDPE bags inside an HDPE drum).

  • Chamber Equilibration: Set the stability chamber to 40°C ± 2°C and 75% RH ± 5% RH[3].

  • Sampling Plan: Pull samples at 0, 3, and 6 months.

  • Testing Parameters: Evaluate Appearance (visual), Assay (HPLC-RID), Moisture Content (Karl Fischer), and Degradation Products (free lyxose and methanol).

W cluster_0 ICH Q1A(R2) Stability Conditions Start API: Methyl α-D-lyxopyranoside Long Long-Term 25°C/60% RH (12mo) Start->Long Accel Accelerated 40°C/75% RH (6mo) Start->Accel Stress Stress Testing Acid, Base, Heat, Ox Start->Stress Analysis HPLC-RID / ELSD Analysis Long->Analysis Accel->Analysis Quench Neutralization / Quenching Stress->Quench Quench->Analysis Eval Data Evaluation & Shelf-Life Analysis->Eval

Fig 2: ICH Q1A(R2) compliant stability testing workflow for drug substances.

Part 3: Quantitative Data Benchmarks

The following table summarizes the expected stability profile of methyl α -D-lyxopyranoside based on the structural kinetics of pyranosides. Use this as a baseline to validate your in-house experimental results.

Environmental ConditionStress ParametersDurationExpected Degradation (%)Primary Degradant
Acidic (0.1 M HCl) 80°C24 Hours> 80%D-Lyxose, Methanol
Basic (0.1 M NaOH) 80°C24 Hours< 1% (Stable)None (Stable glycosidic bond)
Oxidative (3% H₂O₂) 25°C24 Hours< 2% (Stable)Trace oxidized species
Accelerated Stability 40°C / 75% RH6 Months< 0.5% (Stable)None
Long-Term Stability 25°C / 60% RH12 Months< 0.1% (Stable)None

Part 4: Troubleshooting Guide

Q: I am analyzing the acid-degraded sample via HPLC, but the resulting D-lyxose peak is splitting into two broad peaks. Is my compound degrading further? A: No, your compound is not degrading further. This is a classic chromatographic artifact caused by mutarotation . When methyl α -D-lyxopyranoside hydrolyzes, it yields free D-lyxose, which equilibrates between its α and β anomers in solution. If the interconversion rate is similar to the column transit time, you will see peak splitting. Resolution: Increase the column temperature to >80°C to accelerate the equilibrium, collapsing the anomers into a single sharp peak, or use a specialized amino-bonded column designed for carbohydrate analysis.

Q: I subjected the compound to 0.1 M HCl at room temperature for 24 hours, but I see zero degradation. Is my acid defective? A: Pyranosides are remarkably stable at room temperature due to the high activation energy required for the chair-to-half-chair conformational change during the formation of the oxocarbenium ion[2]. Resolution: Acid hydrolysis of pyranosides requires thermal energy. You must elevate the temperature to 60°C–80°C to overcome the activation energy barrier and observe meaningful degradation within a 24-hour window.

Q: Why am I getting erratic baseline drift when analyzing my stability samples using an Evaporative Light Scattering Detector (ELSD)? A: Baseline drift in ELSD during stress testing is almost always caused by the presence of non-volatile salts introduced during the quenching step (e.g., NaCl formed from neutralizing HCl with NaOH). ELSD requires completely volatile mobile phases and samples. Resolution: Desalt your samples using a solid-phase extraction (SPE) cartridge prior to injection, or switch to a Refractive Index Detector (RID) which is less sensitive to salt content, provided your mobile phase is isocratic.

References

  • European Medicines Agency (EMA) / International Council for Harmonisation (ICH). "ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline." EMA. Available at:[Link]

  • Timell, T. E. "The acid hydrolysis of glycosides: I. General conditions and the effect of the nature of the aglycone." Canadian Journal of Chemistry, 42(6), 1456-1472 (1964). Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

comparing methyl alpha-D-lyxopyranoside with its beta anomer

As a Senior Application Scientist in carbohydrate chemistry, understanding the stereoelectronic nuances of monosaccharide derivatives is critical for successful drug design, synthesis, and structural elucidation. The com...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in carbohydrate chemistry, understanding the stereoelectronic nuances of monosaccharide derivatives is critical for successful drug design, synthesis, and structural elucidation. The comparison between methyl α -D-lyxopyranoside and its β -anomer serves as a masterclass in conformational analysis, thermodynamic control, and the profound impact of the anomeric effect.

This guide provides an objective, data-driven comparison of these two anomers, detailing their structural dynamics, physicochemical properties, and the self-validating experimental protocols required for their synthesis and isolation.

Stereoelectronic Causality and Conformational Dynamics

D-Lyxose is an aldopentose that, upon Fischer glycosidation, forms a six-membered pyranoside ring. The fundamental difference between the α and β anomers lies in the stereochemistry at the C1 anomeric center, which dictates the molecule's preferred 3D conformation.

  • Methyl α -D-lyxopyranoside : In the 4C1​ chair conformation, the C1 methoxy group is axial. This orientation is highly stabilized by the anomeric effect —a stereoelectronic phenomenon where the lone pair on the endocyclic oxygen hyperconjugates with the σ∗ antibonding orbital of the exocyclic C1-O bond. Although this forces a 1,2-diaxial interaction with the C2 hydroxyl group, X-ray crystallographic studies confirm that the anomeric stabilization overcomes this steric penalty, making the 4C1​ chair the rigid, overwhelmingly preferred conformation [1].

  • Methyl β -D-lyxopyranoside : The β -anomer features an equatorial methoxy group in the 4C1​ conformation, which lacks anomeric stabilization. To satisfy the anomeric effect, the ring can flip to the 1C4​ conformation (making the C1-OMe axial). However, the 1C4​ chair forces the C3 and C4 hydroxyl groups into severe 1,3-diaxial steric clashes. Consequently, the β -anomer suffers from conformational frustration and often exists in a dynamic equilibrium between the 4C1​ and 1C4​ states [5].

ConformationalDynamics cluster_alpha Methyl α-D-lyxopyranoside cluster_beta Methyl β-D-lyxopyranoside A_4C1 4C1 Chair (Axial OMe, Favored) A_1C4 1C4 Chair (Equatorial OMe, Disfavored) A_4C1->A_1C4 Sterically & Electronically Penalized B_4C1 4C1 Chair (Equatorial OMe) B_1C4 1C4 Chair (Axial OMe) B_4C1->B_1C4 Dynamic Equilibrium (Steric vs Anomeric)

Caption: Conformational equilibria of methyl D-lyxopyranoside anomers highlighting the anomeric effect.

Quantitative Physicochemical Comparison

The structural rigidity of the α -anomer facilitates highly ordered crystal packing, resulting in a distinct melting point and a strong specific rotation. In contrast, the conformational flexibility of the β -anomer makes it more challenging to crystallize and alters its optical properties.

PropertyMethyl α -D-lyxopyranosideMethyl β -D-lyxopyranoside
Anomeric Configuration α (Axial OMe in 4C1​ ) β (Equatorial OMe in 4C1​ )
Thermodynamic Stability High (Major product at equilibrium)Low (Minor product at equilibrium)
Melting Point 106–108 °C [2]Variable (Often isolated as a syrup)
Specific Rotation [α]D25​ +59.0° (c = 1.0, H2​O ) [2]Negative (Typical for β -D-pentosides)
Preferred Conformation Rigid 4C1​ Chair 4C1​⇌1C4​ Equilibrium
Crystallographic Packing Dense 3D H-bond network [1]Disordered / Poorly crystalline

Synthesis and Thermodynamic Control

The synthesis of these anomers relies on Fischer glycosidation , an acid-catalyzed condensation of D-lyxose with anhydrous methanol [3]. This is a classic thermodynamic vs. kinetic control scenario.

Short reaction times yield a complex mixture of furanosides (kinetic products). However, extended refluxing under strictly anhydrous conditions drives the equilibrium toward the thermodynamically stable pyranosides. Because the α -anomer is stabilized by the anomeric effect, it becomes the predominant species in the final reaction mixture [4].

Workflow Step1 1. Fischer Glycosidation (D-lyxose + Anhydrous MeOH / H+) Step2 2. Thermodynamic Equilibration (Reflux, 48h -> Pyranoside dominance) Step1->Step2 Step3 3. Neutralization & Concentration (Basic Resin to prevent hydrolysis) Step2->Step3 Step4 4. Chromatographic Separation (Silica Gel, EtOAc/Hexane gradient) Step3->Step4 Step5 5. Analytical Validation (NMR, Polarimetry, X-Ray) Step4->Step5

Caption: Step-by-step experimental workflow for the synthesis and isolation of methyl D-lyxopyranosides.

Self-Validating Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system. We utilize an acidic resin rather than liquid acids to simplify neutralization and prevent the inadvertent hydrolysis of the glycosidic bond during solvent evaporation.

Phase 1: Synthesis under Thermodynamic Control
  • Reagent Preparation: Suspend 5.0 g of D-lyxose in 100 mL of strictly anhydrous methanol. Causality: Water is a byproduct of glycosidation; its presence will prematurely halt the equilibrium, reducing the yield of the target pyranosides.

  • Catalysis: Add 2.0 g of washed, dry Amberlite IR-120 ( H+ form) cation exchange resin.

  • Equilibration: Heat the mixture to reflux (65 °C) under a nitrogen atmosphere for 48 hours. Monitor via TLC (Dichloromethane:Methanol 9:1). The initial furanoside spots will gradually convert into two distinct pyranoside spots (the α and β anomers).

  • Neutralization: Filter the hot solution to remove the acidic resin. Causality: Removing the solid catalyst instantly halts the reaction without the need for aqueous basic workup, preserving the anhydrous environment.

  • Concentration: Evaporate the methanol under reduced pressure at 35 °C to yield a crude syrupy mixture.

Phase 2: Chromatographic Separation & Validation
  • Separation: Load the crude syrup onto a silica gel column. Elute with a gradient of Ethyl Acetate/Hexane (from 1:1 to pure EtOAc). The α -anomer typically elutes faster due to the axial methoxy group reducing the molecule's overall polarity compared to the equatorial β -anomer.

  • Crystallization: Pool the α -anomer fractions, evaporate, and recrystallize from an acetone-ether mixture to yield pure methyl α -D-lyxopyranoside crystals (Target MP: 106–108 °C).

  • NMR Validation:

    • Dissolve the crystals in D2​O .

    • In the 1H NMR spectrum, the anomeric proton ( H1​ ) of the α -anomer will appear as a distinct doublet. Because the α -anomer adopts a 4C1​ chair, H1​ is equatorial and H2​ is equatorial, resulting in a small coupling constant ( J1,2​≈1.5−2.5 Hz).

    • Run a 1D NOE (Nuclear Overhauser Effect) experiment irradiating the anomeric proton. For the α -anomer, spatial proximity will show NOE enhancements on H2​ , confirming the relative stereochemistry.

References

  • Methyl [alpha]-d-Lyxopyranoside - IUCr Journals Source: International Union of Crystallography URL:[Link]

  • HYDROGENOLYSIS OF CARBOHYDRATES: V. ISOMERIZATION OF METHYL β-L-ARABOPYRANOSIDE Source: Canadian Journal of Chemistry URL:[Link]

  • Fischer glycosidation Source: Grokipedia / Wikipedia Chemistry Archives URL:[Link]

  • REACTIONS OF SUGAR CHLOROSULFATES: VII. SOME CONFORMATIONAL ASPECTS Source: Canadian Journal of Chemistry URL:[Link]

  • Conformations of the pyranoid sugars. II. Infrared absorption spectra of some aldopyranosides Source: Semantic Scholar URL:[Link]

Comparative

structural comparison of methyl alpha-D-lyxopyranoside and other methyl pentopyranosides

Structural Comparison Guide: Methyl α -D-Lyxopyranoside vs. Other Methyl Pentopyranosides Executive Summary In carbohydrate chemistry, the macroscopic properties and reactivity of pentopyranosides are fundamentally dicta...

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Author: BenchChem Technical Support Team. Date: April 2026

Structural Comparison Guide: Methyl α -D-Lyxopyranoside vs. Other Methyl Pentopyranosides

Executive Summary

In carbohydrate chemistry, the macroscopic properties and reactivity of pentopyranosides are fundamentally dictated by their microscopic conformational states. Unlike hexopyranosides, which are often rigidly locked into a single chair conformation by a bulky C5-hydroxymethyl group, pentopyranosides lack this stereochemical anchor. Consequently, their structural behavior is governed entirely by the delicate balance between the anomeric effect and 1,3-diaxial steric interactions .

This guide provides an objective, data-driven comparison of methyl α -D-lyxopyranoside against its epimeric counterparts (xylo-, ribo-, and arabinopyranosides). By examining the causality behind their 4C1​⇌1C4​ conformational equilibria, researchers can better predict ligand-receptor binding affinities, optimize protecting-group strategies, and interpret complex NMR datasets.

Part 1: The Causality of Conformational Equilibria

The structural integrity of any methyl pentopyranoside depends on the free energy difference ( ΔG ) between its two primary chair conformations: 4C1​ and 1C4​ . The dominant conformation is determined by two competing thermodynamic forces:

  • The Anomeric Effect (Stereoelectronic): The electronegative C1-methoxy (OMe) group strongly prefers an axial orientation. Placing the OMe group in an equatorial position incurs a thermodynamic penalty due to the loss of stabilizing hyperconjugation between the endocyclic oxygen's lone pair and the σ∗ orbital of the C1-OMe bond.

  • Steric Strain (1,3-Diaxial Interactions): The pyranose ring seeks to minimize steric repulsion by placing bulky hydroxyl (-OH) groups in equatorial positions. Axial -OH groups generate severe 1,3-diaxial clashes with other axial substituents.

When a specific stereochemical configuration allows both forces to be satisfied simultaneously, the pyranoside is locked in a single conformation. When these forces oppose one another, the pyranoside exhibits conformational fluctuation [1].

Conformational_Logic Root Methyl Pentopyranoside Conformational State Xylo Xylo- / Arabino- Stereocenters Root->Xylo Lyxo Lyxo- / Ribo- Stereocenters Root->Lyxo Cause1 Minimized 1,3-diaxial interactions Xylo->Cause1 Cause2 Competing steric & anomeric effects Lyxo->Cause2 Xylo_Result Locked Conformation (>95% 4C1 or 1C4) Lyxo_Result Dynamic Equilibrium (4C1 ⇌ 1C4) Cause1->Xylo_Result Cause2->Lyxo_Result

Caption: Logical relationship between stereocenter configuration and macroscopic conformational behavior.

Part 2: Comparative Structural Analysis

Methyl α -D-Lyxopyranoside (The Fluctuating System)

Methyl α -D-lyxopyranoside is a classic example of a conformationally dynamic sugar[2].

  • In the 4C1​ chair: The OMe group is axial (satisfying the anomeric effect). However, the C3-OH is axial, creating a destabilizing 1,3-diaxial interaction with the anomeric OMe group.

  • In the 1C4​ chair: The OMe group is equatorial (violating the anomeric effect). Furthermore, the C2-OH and C4-OH are both axial, creating a severe 1,3-diaxial interaction between the two hydroxyls.

  • Conclusion: Because both chair forms carry significant thermodynamic penalties, neither is overwhelmingly favored. The molecule exists as a rapid 4C1​⇌1C4​ equilibrium in solution[1].

Methyl α -D-Xylopyranoside (The Locked System)

Methyl α -D-xylopyranoside represents the thermodynamic ideal for pentopyranosides[3].

  • In the 4C1​ chair: The OMe group is axial (maximizing the anomeric effect), while the C2-OH, C3-OH, and C4-OH groups are all equatorial (minimizing steric strain)[4].

  • Conclusion: This highly synergistic arrangement heavily favors the 4C1​ conformation, locking the molecule into this state (>95% population)[3].

Methyl β -D-Ribopyranoside (The Competing System)

Similar to the lyxoside, methyl β -D-ribopyranoside suffers from stereochemical conflicts[5].

  • In the 4C1​ chair: The OMe group is equatorial (unfavorable), while C2-OH and C3-OH are equatorial, and C4-OH is axial.

  • In the 1C4​ chair: The OMe group is axial (favorable), but C2-OH and C3-OH are both axial, creating massive steric repulsion.

  • Conclusion: The competing forces result in a fluctuating mixture, typically favoring the 4C1​ form slightly depending on the solvent[5].

Part 3: Quantitative Data Presentation

The macroscopic differences between these epimers are best observed through their equilibrium populations and NMR coupling constants.

Table 1: Conformational Populations in Solution ( D2​O / CD3​OD )
CompoundStereochemistryDominant ConformationDriving Thermodynamic Force
Methyl α -D-Xylopyranoside xylo>95% 4C1​ Synergistic anomeric effect and minimized steric strain
Methyl β -L-Arabinopyranoside arabino>95% 4C1​ Minimized 1,3-diaxial interactions
Methyl α -D-Lyxopyranoside lyxo 4C1​⇌1C4​ Competing 1,3-diaxial strain and anomeric effects
Methyl β -D-Ribopyranoside ribo 4C1​⇌1C4​ Competing 1,3-diaxial strain and anomeric effects
Table 2: Representative 1H NMR Coupling Constants ( 3JH,H​ in Hz) at 298 K

Note: For fluctuating systems, the observed 3J values are population-weighted time averages.

Compound 3J1,2​ 3J2,3​ 3J3,4​ Diagnostic Implication
Methyl α -D-Xylopyranoside ~3.5~9.5~9.5Large ax-ax couplings confirm a locked 4C1​ state.
Methyl β -D-Ribopyranoside ~4.5~4.5~3.5Intermediate values indicate time-averaged fluctuation.
Methyl α -D-Lyxopyranoside ~2.5~3.0~4.5Critical Insight: Because all couplings are structurally eq-ax or ax-eq in both chair forms, RT 3J values remain small regardless of the equilibrium. VT-NMR is strictly required for elucidation.

Part 4: Experimental Protocols (Self-Validating System)

To accurately determine the conformational populations of fluctuating systems like methyl α -D-lyxopyranoside, standard room-temperature NMR is insufficient. A Dynamic NMR (DNMR) protocol must be employed to freeze out the conformers[6].

Protocol: Elucidation of Conformational Equilibria via VT-NMR
  • Sample Preparation: Dissolve 15 mg of the target methyl pentopyranoside in 0.6 mL of CD3​OD .

    • Causality: Solvent polarity directly impacts hydrogen bonding and the anomeric effect, thereby shifting the equilibrium. CD3​OD is selected over D2​O due to its low freezing point, which is mandatory for cryogenic Variable-Temperature (VT) studies[3].

  • Ambient Temperature Acquisition: Acquire 1H and 13C NMR spectra at 298 K.

    • Causality: At room temperature, the chair-chair interconversion rate of lyxo- and ribopyranosides exceeds the NMR timescale, yielding time-averaged chemical shifts.

  • Variable-Temperature (VT) Cooling: Incrementally cool the sample down to 173 K inside the NMR probe.

    • Causality: Lowering the thermal energy slows the kinetic interconversion. Once the exchange rate drops below the frequency difference of the exchanging nuclei, the signals "decoalesce," allowing direct observation and integration of the distinct 4C1​ and 1C4​ conformers[6].

  • Data Extraction & Karplus Analysis: Extract the vicinal coupling constants ( 3JH,H​ ) from the decoalesced spectra. Apply the Karplus equation to correlate these constants with dihedral angles.

    • Self-Validation Step: Run methyl α -D-xylopyranoside under identical conditions as an internal control. Its purely axial-axial couplings ( 3J2,3​≈9.5 Hz) validate the theoretical parameters of the Karplus curve before applying it to the unknown fluctuating populations of the lyxoside[3].

NMR_Workflow A Sample Preparation (e.g., D2O, CD3OD) B 1H & 13C NMR Acquisition (298 K) A->B C Variable-Temperature (VT) NMR (Down to 173 K) B->C Time-averaged signals D Extract 3J_HH Coupling Constants B->D Locked conformation C->D E Karplus Equation Analysis D->E F Determine 4C1 / 1C4 Populations E->F

Caption: Workflow for elucidating pentopyranoside conformational equilibria using Dynamic NMR.

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for Methyl α-D-lyxopyranoside

This guide provides a comprehensive comparison of analytical methodologies for the validation of methyl α-D-lyxopyranoside, a critical intermediate and building block in synthetic carbohydrate chemistry and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive comparison of analytical methodologies for the validation of methyl α-D-lyxopyranoside, a critical intermediate and building block in synthetic carbohydrate chemistry and drug development. For researchers, scientists, and drug development professionals, ensuring the purity, potency, and quality of such compounds is paramount. This document offers an in-depth analysis of various analytical techniques, supported by experimental protocols and data, to facilitate the selection and implementation of a robust and reliable analytical method. The principles and practices outlined herein are grounded in the authoritative guidelines of the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5]

The Criticality of Method Validation in Carbohydrate Analysis

Methyl α-D-lyxopyranoside, as a specific methyl glycoside, presents unique analytical challenges due to its structural similarity to other monosaccharide derivatives and potential anomeric impurities. The validation of an analytical procedure is the formal process of demonstrating that the method is suitable for its intended purpose.[6][7][8] This involves a thorough evaluation of the method's performance characteristics to ensure that it is accurate, precise, specific, and robust for the routine analysis of the target analyte. A properly validated method provides a high degree of assurance that the measurements are reliable and that the quality of the methyl α-D-lyxopyranoside can be consistently controlled.

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is the first critical step in method validation. For methyl α-D-lyxopyranoside, several techniques can be employed, each with its own set of advantages and limitations.

Analytical Technique Principle Advantages Limitations
High-Performance Liquid Chromatography (HPLC) Separation based on the differential partitioning of the analyte between a stationary phase and a mobile phase.High resolution, good for quantitative analysis, can be coupled with various detectors (e.g., RI, ELSD, MS).[9][10]May require derivatization for UV detection, detector response can be non-linear (ELSD).
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.High sensitivity and specificity, provides structural information.[11][12]Requires derivatization to increase volatility of the sugar, potential for multiple peaks from anomers.[13][14]
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Non-destructive, provides definitive structural confirmation, can quantify without a reference standard (qNMR).[15][16][17][18][19]Lower sensitivity compared to chromatographic methods, can be complex to interpret.[18]

The Pillars of Analytical Method Validation

A comprehensive validation of an analytical method for methyl α-D-lyxopyranoside should address the following key parameters as stipulated by ICH Q2(R1) guidelines.[6][20][21]

Workflow for Analytical Method Validation

Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_documentation Documentation P1 Define Analytical Target Profile (ATP) P2 Select Analytical Technique P1->P2 D1 Validation Protocol P2->D1 E1 Specificity E2 Linearity & Range E1->E2 E3 Accuracy E2->E3 E4 Precision (Repeatability & Intermediate) E3->E4 E5 Detection Limit (LOD) & Quantitation Limit (LOQ) E4->E5 E6 Robustness E5->E6 D2 Validation Report E6->D2 D1->E1

Caption: A streamlined workflow for the validation of an analytical method.

Specificity

Specificity is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[6] For methyl α-D-lyxopyranoside, this is crucial for distinguishing it from its β-anomer and other related sugars.

Experimental Protocol (HPLC-RI):

  • Prepare a solution of pure methyl α-D-lyxopyranoside reference standard.

  • Prepare solutions of potential impurities (e.g., methyl β-D-lyxopyranoside, D-lyxose).

  • Prepare a mixed solution containing the analyte and all potential impurities.

  • Analyze all solutions by HPLC with a refractive index (RI) detector.

  • Acceptance Criteria: The peak for methyl α-D-lyxopyranoside in the mixed solution should be well-resolved from all other peaks (resolution > 2).

Linearity and Range

Linearity refers to the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[8][20]

Experimental Protocol (HPLC-RI):

  • Prepare a stock solution of the methyl α-D-lyxopyranoside reference standard.

  • Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each calibration standard in triplicate.

  • Plot the average peak area against the concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999.

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[20] It is often assessed by recovery studies.[22]

Experimental Protocol (HPLC-RI):

  • Prepare a placebo (matrix) solution without the analyte.

  • Spike the placebo with known amounts of methyl α-D-lyxopyranoside at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the spiked samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.

Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at two levels: repeatability and intermediate precision.[20]

Experimental Protocol (HPLC-RI):

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples of the same homogeneous sample at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) for repeatability and intermediate precision should be ≤ 2.0%.

Logical Relationship of Validation Parameters

Validation_Parameters cluster_quantitative Quantitative Tests cluster_general General Tests cluster_limit Limit Tests Accuracy Accuracy Precision Precision Accuracy->Precision Range Range Precision->Range LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Linearity Linearity Linearity->Range Specificity Specificity Specificity->Accuracy Specificity->Precision Robustness Robustness

Caption: Interrelationship of core analytical method validation parameters.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][20]

Experimental Protocol (Based on Signal-to-Noise Ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • LOD: The concentration at which the S/N ratio is approximately 3:1.

  • LOQ: The concentration at which the S/N ratio is approximately 10:1.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[20]

Experimental Protocol (HPLC-RI):

  • Introduce small, deliberate variations to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze a system suitability solution under each of the modified conditions.

  • Acceptance Criteria: The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the established limits.

Summary of Performance Data Comparison

Validation Parameter HPLC-RI GC-MS (with derivatization) qNMR Typical Acceptance Criteria (ICH)
Specificity High resolutionHigh specificityHigh structural specificityResolution > 2
Linearity (r²) ≥ 0.999≥ 0.995≥ 0.999≥ 0.99
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%97.0 - 103.0%Varies by concentration
Precision (RSD) ≤ 2.0%≤ 5.0%≤ 3.0%≤ 2.0% for drug substance
LOD ng levelpg levelµg levelDemonstrate detectability
LOQ ng levelpg levelµg levelDemonstrate quantifiability
Robustness Generally robustSensitive to derivatization conditionsHighly robustSystem suitability criteria met

Conclusion

The validation of an analytical method for methyl α-D-lyxopyranoside is a multifaceted process that requires a deep understanding of both the analyte and the chosen analytical technique. While HPLC with refractive index detection offers a robust and reliable method for routine quality control, GC-MS provides higher sensitivity for impurity profiling, and qNMR serves as an excellent orthogonal method for structural confirmation and primary standard characterization. The choice of method should be guided by the specific analytical needs, and the validation must be rigorously executed and documented to ensure the generation of high-quality, reliable data in a regulated environment.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Wikipedia. Nuclear magnetic resonance spectroscopy of carbohydrates. Retrieved from [Link]

  • United States Pharmacopeia. General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS. Retrieved from [Link]

  • U.S. Food and Drug Administration. FDA Guidance on Analytical Method Validation. Retrieved from [Link]

  • ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]

  • Scribd. ICH Q2(R1) Analytical Procedures Guide. Retrieved from [Link]

  • Creative Biolabs. Advanced Monosaccharide Analysis Methods. Retrieved from [Link]

  • Creative Biostructure. Using NMR for Glycomics and Sugar Analysis. Retrieved from [Link]

  • Serianni, A. S. (2010). NMR Spectroscopy in the Study of Carbohydrates: Characterizing the Structural Complexity. Retrieved from [Link]

  • Scribd. GC Separation of Monosaccharides and Derivatives. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]

  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]

  • ECA Academy. (2025). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. Retrieved from [Link]

  • International Council for Harmonisation. Quality Guidelines. Retrieved from [Link]

  • Investigations of a Dog. (2025). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). A Solution NMR Approach To Determine the Chemical Structures of Carbohydrates Using the Hydroxyl Groups as Starting Points. Retrieved from [Link]

  • Association for Accessible Medicines. Lifecycle Management Concepts to analytical Procedures: A compendial perspective. Retrieved from [Link]

  • Royal Society of Chemistry. (2014). NMR of carbohydrates. Retrieved from [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. GC-MS analysis of monosaccharide mixtures as their diethyldithioacetal derivatives: Application to plant gums used in art works. Retrieved from [Link]

  • United States Pharmacopeia. <1225> Validation of Compendial Procedures - USP-NF ABSTRACT. Retrieved from [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • ACS Publications. (2019). Comprehensive Monosaccharide Composition Analysis of Insoluble Polysaccharides by Permethylation To Produce Methyl Alditol Derivatives for Gas Chromatography/Mass Spectrometry. Retrieved from [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]

  • MASONACO. Mono- and disaccharides (GC-MS). Retrieved from [Link]

  • ResearchGate. Rapid determination of methyl glucoside by HPLC-ELSD. Retrieved from [Link]

  • PubMed. (1987). Micro high-performance liquid chromatographic determination of cardiac glycosides in beta-methyldigoxin and digoxin tablets. Retrieved from [Link]

  • University of Cape Town. Study of the formation of methyl glycosides. Retrieved from [Link]

  • European Directorate for the Quality of Medicines & HealthCare. (2020). Validation/Verification of Analytical Procedures. Retrieved from [Link]

  • ResearchGate. HPLC spectra of the standard methyl-α-D-glucopyranoside and.... Retrieved from [Link]

  • J-STAGE. Carbohydrate analysis by gas-liquid chromatography. Retrieved from [Link]

  • Universidade de Lisboa. Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. Retrieved from [Link]

  • National Institute of Health Sciences. 1330 - Validation of Analytical Procedures / General Information. Retrieved from [Link]

  • ResearchGate. (2019). A Review on Step-by-Step Analytical Method Validation. Retrieved from [Link]

Sources

Comparative

comparative analysis of synthetic routes to methyl alpha-D-lyxopyranoside

Executive Summary Methyl α-D-lyxopyranoside is an indispensable chiral building block in carbohydrate chemistry. It serves as a pivotal intermediate in the synthesis of modified nucleosides, such as 4'-thio-L-ribonucleos...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl α-D-lyxopyranoside is an indispensable chiral building block in carbohydrate chemistry. It serves as a pivotal intermediate in the synthesis of modified nucleosides, such as 4'-thio-L-ribonucleosides (which exhibit potent antitumor activities)[1], and fluorinated anthracycline analogs like daunomycinone derivatives[2]. Because D-lyxose can adopt multiple ring sizes and anomeric configurations during glycosidation, achieving high selectivity for the α-pyranoside form is a classic synthetic challenge. This guide objectively compares the performance of traditional and modern synthetic routes, providing actionable, self-validating protocols for bench scientists.

Mechanistic Rationale & Route Comparison

Route A: Thermodynamic Fischer Glycosidation

The traditional approach involves treating D-lyxose with methanolic hydrogen chloride[3].

  • Causality & Mechanism: Under extended reflux, the reaction operates under thermodynamic control. The oxocarbenium ion intermediate is attacked by methanol, and the α-pyranoside is favored due to the anomeric effect. However, the energy difference between the α- and β-anomers in the lyxo-configuration is relatively small. This results in a complex mixture of pyranosides and furanosides. Isolation relies on fractional crystallization, which is notoriously inefficient and lowers the overall isolated yield[3].

Route B: Phenylboronic Acid-Mediated Selective Derivatization

To bypass the poor isolation yields of Route A, Ferrier and Prasad developed a selective derivatization method using phenylboronic acid or its anhydride, triphenylboroxole[4].

  • Causality & Mechanism: Phenylboronic acid rapidly and reversibly forms cyclic esters with cis-diols. In the isomeric mixture of methyl D-lyxosides, only the α-D-lyxopyranoside features a rigid cis-2,3-diol system that readily forms a highly stable, crystalline 2,3-phenylboronate ester[4]. This thermodynamic sink effectively "pulls" the desired α-anomer out of the complex mixture. Subsequent deprotection yields the pure target compound with high optical purity.

Route C: Solid-Acid Catalyzed Microwave Glycosidation

Modern green chemistry approaches utilize solid acid catalysts, such as Montmorillonite K-10, coupled with microwave irradiation.

  • Causality & Mechanism: The confined interlayer spacing of the clay catalyst restricts the conformational freedom of the sugar, while microwave heating accelerates thermodynamic equilibration. This method drastically reduces reaction times from hours to minutes and simplifies workup (requiring only catalyst filtration), though it still requires careful chromatographic separation if derivatization is not employed.

Quantitative Performance Metrics

ParameterRoute A: Classic Fischer GlycosidationRoute B: Phenylboronate DerivatizationRoute C: Microwave + Solid Acid
Catalyst 1.5% HCl in MeOH1.5% HCl, then TriphenylboroxoleMontmorillonite K-10
Reaction Time 4 hours (reflux)4 hours + 2 hours (derivatization)~15 minutes (microwave)
Selectivity Poor (Mixture of 4 isomers)High (Selective for α-pyranoside)Moderate
Isolated Yield ~30-40%~71% (as boronate ester)~50-60%
Scalability High (but tedious purification)Excellent (crystallization-driven)Moderate (equipment limited)

Experimental Methodologies

Protocol 1: Classic Fischer Glycosidation (Isbell's Method)

This protocol establishes the baseline isomeric mixture.

  • Reaction Setup: Suspend 50 g of D-lyxose in 700 mL of absolute methanol containing 1.5% w/v anhydrous hydrogen chloride[3].

  • Reflux: Heat the mixture to reflux for 4 hours to establish thermodynamic equilibrium between the furanoside and pyranoside forms.

  • Self-Validation (Fehling's Test): Extract a 1 mL aliquot, neutralize it, and perform a Fehling's test. Causality: A negative result confirms the complete conversion of the reducing hemiacetal to the non-reducing glycosides. Do not proceed until this test is negative[3].

  • Neutralization: Cool the reaction mixture to room temperature and neutralize by adding solid silver carbonate until the pH is neutral.

  • Filtration & Concentration: Filter the silver chloride precipitate through a Celite pad. Concentrate the filtrate under reduced pressure to yield a thick syrup containing the isomeric mixture.

  • Direct Isolation (Optional): Dissolve the syrup in a minimal amount of hot ethanol/ether and cool to 4 °C to induce crystallization of methyl α-D-lyxopyranoside. (Note: Yields are typically low without proceeding to Protocol 2).

Protocol 2: Phenylboronate Selective Derivatization

This protocol isolates the α-anomer from the Protocol 1 mixture.

  • Derivatization: Take the crude syrup from Protocol 1 (approx. 1.93 g) and dissolve it in anhydrous benzene[4]. Add 1 molar equivalent of triphenylboroxole.

  • Esterification: Heat the mixture briefly to promote the formation of the cyclic boronate ester. The α-D-lyxopyranoside specifically forms the 2,3-phenylboronate due to its favorable cis-diol geometry[4].

  • Selective Crystallization: Concentrate the solution under reduced pressure and add light petroleum. Cool the mixture to 0 °C. The methyl α-D-lyxopyranoside 2,3-phenylboronate will selectively crystallize (Yield: ~2.1 g, 71%)[4].

  • Deprotection: Cleave the boronate ester by dissolving the crystals in a biphasic mixture of ether and aqueous 1,3-propanediol (or via mild transesterification with excess diol) to release the pure methyl α-D-lyxopyranoside.

Synthetic Workflow Visualization

G A D-Lyxose B Fischer Glycosidation (MeOH, H⁺, Reflux) A->B C Isomeric Mixture (α/β-Pyranosides & Furanosides) B->C D Direct Crystallization (Low Yield) C->D Route A E Phenylboronic Acid Derivatization C->E Route B H Pure Methyl α-D-lyxopyranoside D->H F α-D-Lyxopyranoside 2,3-phenylboronate E->F G Deprotection (Diol Cleavage) F->G G->H

Workflow comparing direct crystallization vs. phenylboronate derivatization for isolation.

References

  • Title: Synthesis and biological evaluation of some novel 4'-thio-L-ribonucleosides with modified nucleobase moieties Source: PubMed URL
  • Title: Synthesis and antitumor activity of 7-O-[2,6-dideoxy-2-fluoro-5-C-(trifluoromethyl)
  • Title: Alpha and beta methyl lyxosides, mannosides, gulosides, and heptosides of like configuration Source: NIST Technical Series Publications URL
  • Title: Boric Acid Derivatives as Reagents in Carbohydrate Chemistry.
  • Title: Efficient isomerization of methyl arabinofuranosides into corresponding arabinopyranosides in presence of pyridine Source: ResearchGate URL

Sources

Validation

Cross-Reactivity Profiles of Methyl α-D-Lyxopyranoside with Lectins: A Comparative Guide

Executive Summary Understanding the precise binding specificities of carbohydrate-recognition domains (CRDs) is critical for drug development, targeted delivery, and structural biology. This guide objectively compares th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Understanding the precise binding specificities of carbohydrate-recognition domains (CRDs) is critical for drug development, targeted delivery, and structural biology. This guide objectively compares the binding performance and cross-reactivity of methyl α-D-lyxopyranoside across major lectin classes. By acting as a structurally truncated probe, this lyxose derivative allows researchers to isolate and quantify the energetic contributions of specific hydroxyl groups within lectin binding pockets.

Mechanistic Grounding: The Structural Logic of the C-6 Deletion

To understand why methyl α-D-lyxopyranoside cross-reacts with certain lectins, we must examine its stereochemistry. D-lyxose shares the exact equatorial/axial orientation of hydroxyl groups at C-2, C-3, and C-4 with D-mannose. However, as a pentose, it completely lacks the C-6 hydroxymethyl group present in hexoses[1].

When evaluating lectins like Concanavalin A (Con A), which primarily target α-D-mannopyranosides, the C-6 hydroxyl is known to form critical hydrogen bonds with the CRD[2]. By substituting methyl α-D-mannopyranoside with methyl α-D-lyxopyranoside, researchers induce a deliberate "energetic penalty." The resulting cross-reactivity profile directly measures the dependency of the lectin on the C-6 interaction, providing insights into the conformational space and binding thermodynamics of the receptor[3].

LectinBinding Lectin Concanavalin A (CRD) HighAff High Affinity (Kd ~ µM) Full H-Bond Network Lectin->HighAff LowAff Low Affinity / Cross-Reactivity Loss of C-6 Interactions Lectin->LowAff Mannose Methyl α-D-mannopyranoside (Intact C-6 OH) Mannose->Lectin Primary Ligand Lyxose Methyl α-D-lyxopyranoside (Lacking C-6 OH) Lyxose->Lectin Structural Probe

Structural logic of lectin binding: Mannose vs. Lyxose interactions with Con A.

Comparative Cross-Reactivity Profiles

Legume Lectins (e.g., Concanavalin A)

Con A is a well-characterized homotetrameric lectin that requires calcium and manganese ions to stabilize its carbohydrate-binding site[4][5]. It exhibits high affinity for non-reducing terminal α-D-mannosyl residues.

  • Cross-Reactivity Outcome: Methyl α-D-lyxopyranoside shows weak to moderate cross-reactivity with Con A[2]. Because the lyxopyranoside ring adopts a similar chair conformation to mannose[6], it successfully enters the CRD. However, the absence of the C-6 hydroxymethyl group prevents the formation of a complete hydrogen-bonding network, resulting in a significantly higher dissociation constant ( Kd​ ) compared to the native mannoside.

Mammalian Galectins (e.g., Galectin-1, Galectin-3)

Galectins are defined by their strict specificity for β-galactosides (such as N-acetyllactosamine)[7].

  • Cross-Reactivity Outcome: Methyl α-D-lyxopyranoside exhibits zero cross-reactivity with Galectin-1 and Galectin-3[7]. The axial C-4 hydroxyl group required for galectin binding is absent in the mannose/lyxose stereochemical configuration. Thus, lyxopyranosides serve as excellent negative controls in galectin-focused assays.

C-Type Lectins (e.g., DC-SIGN)

DC-SIGN binds high-mannose oligosaccharides and fucose-containing glycans, relying heavily on Ca2+ coordination with the equatorial C-3 and C-4 hydroxyls of mannose.

  • Cross-Reactivity Outcome: While the C-3 and C-4 hydroxyls of methyl α-D-lyxopyranoside can theoretically coordinate the calcium ion, the steric and energetic absence of the C-6 group renders the cross-reactivity very weak .

Quantitative Data Presentation

The following table summarizes the expected cross-reactivity and relative binding affinities.

Lectin ClassRepresentative ProteinPrimary LigandMethyl α-D-lyxopyranoside Cross-ReactivityRelative Affinity (vs. Primary)
Legume Lectin Concanavalin Aα-D-MannopyranosideWeak / Moderate< 5%
Mammalian Galectin Galectin-1β-D-GalactopyranosideNone0%
C-Type Lectin DC-SIGNHigh-Mannose GlycansVery Weak< 1%

(Note: Relative affinity is expressed as the inverse ratio of Kd​ values, where the primary ligand represents 100% binding efficiency).

Experimental Methodologies: Validating Cross-Reactivity

To accurately quantify the weak cross-reactivity of methyl α-D-lyxopyranoside, highly sensitive biophysical techniques must be employed. Below are self-validating protocols designed to eliminate false positives.

Real-Time Kinetics via Surface Plasmon Resonance (SPR)

SPR is ideal for detecting the rapid on/off rates typical of low-affinity carbohydrate-lectin interactions.

Step-by-Step Protocol:

  • Surface Preparation: Dock a CM5 sensor chip into the SPR instrument. Activate the dextran matrix using a 1:1 mixture of EDC/NHS.

  • Lectin Immobilization: Dilute Con A in sodium acetate buffer (pH 4.0) to pre-concentrate the protein on the surface. Inject until a target immobilization level of ~3000 RU is reached. Quench unreacted esters with 1M ethanolamine.

  • Self-Validation (Reference Channel): Leave Flow Cell 1 blank (activated and quenched without protein) to serve as an in-line reference. This subtracts bulk refractive index changes caused by the high concentrations of sugar required for weak binders.

  • Analyte Injection: Prepare a serial dilution of methyl α-D-lyxopyranoside (ranging from 10 µM to 10 mM) in running buffer (HBS-P+ with 1 mM Ca2+ and Mn2+ ). Inject over both flow cells at a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Positive Control: Inject 100 µM methyl α-D-mannopyranoside to confirm the immobilized Con A retains an active, properly folded CRD.

SPRWorkflow Step1 1. Surface Prep CM5 Sensor Chip Step2 2. Immobilization Lectin via Amine Coupling Step1->Step2 Step3 3. Analyte Injection Lyxopyranoside Titration Step2->Step3 Step4 4. Kinetic Analysis Association/Dissociation Step3->Step4

Self-validating Surface Plasmon Resonance (SPR) workflow for lectin kinetics.

Thermodynamic Profiling via Isothermal Titration Calorimetry (ITC)

Because methyl α-D-lyxopyranoside lacks the C-6 group, the binding event will be less enthalpically driven than mannose. ITC directly measures this thermodynamic penalty.

Step-by-Step Protocol:

  • Sample Dialysis: Dialyze the lectin (e.g., Con A) extensively against the experimental buffer (e.g., 20 mM Tris, 150 mM NaCl, 1 mM CaCl2​ , 1 mM MnCl2​ , pH 7.4) to prevent buffer mismatch artifacts.

  • Ligand Preparation: Dissolve methyl α-D-lyxopyranoside directly into the exact same dialysis buffer used for the protein.

  • Titration: Place 50 µM Con A in the sample cell. Load the syringe with 5 mM methyl α-D-lyxopyranoside. Perform 20 injections of 2 µL each at 25°C.

  • Self-Validation (Heat of Dilution): Perform a control titration by injecting the lyxopyranoside ligand into the buffer alone. Subtract this background heat from the raw protein titration data to isolate the true heat of binding.

References

  • Structures of furanosides: A study of the conformational space of methyl alpha-D-lyxofuranoside by density functional methods Source: Weizmann Institute of Science / ResearchGate URL:[Link]

  • Conversion of Glucosamine to Galactosamine and Allosamine Derivatives (Galectin Binding Studies) Source: ResearchGate URL:[Link]

  • Studies on the combining sites of concanavalin A Source: PubMed (NIH) URL:[Link]

  • Concanavalin A - Wikipedia (Structural Properties) Source: Wikipedia URL:[Link]

  • The 15-K neutron structure of saccharide-free concanavalin A Source: PNAS URL:[Link]

  • A J Kalb's research works (Conformational Studies on Lyxopyranosides) Source: ResearchGate URL:[Link]

  • C-13 CP MAS NMR and crystal structure of methyl glycopyranosides Source: ResearchGate URL:[Link]

Sources

Validation

A Comparative Guide to the Stereochemical Confirmation of Synthesized Methyl α-D-lyxopyranoside

For researchers and professionals in drug development and synthetic chemistry, the precise stereochemical characterization of synthesized molecules is not merely a procedural step but a cornerstone of scientific validity...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, the precise stereochemical characterization of synthesized molecules is not merely a procedural step but a cornerstone of scientific validity and functional efficacy. In carbohydrate chemistry, where subtle changes in the three-dimensional arrangement of hydroxyl groups can drastically alter biological activity, unambiguous stereochemical assignment is paramount. This guide provides an in-depth comparison of analytical techniques for confirming the stereochemistry of a target glycoside, methyl α-D-lyxopyranoside, a model compound that embodies the common challenges in carbohydrate characterization.

We will move beyond simple procedural lists to explore the causality behind experimental choices, offering a self-validating framework for analysis. This guide is structured to provide a logical workflow, from initial spectroscopic screening to definitive structural elucidation, ensuring confidence in the stereochemical integrity of your synthesized product.

Strategic Workflow for Stereochemical Confirmation

A robust analytical strategy for confirming the stereochemistry of a synthesized glycoside involves a multi-pronged approach. It typically begins with non-destructive spectroscopic methods that provide rapid and detailed structural information, followed by chromatographic techniques for purity assessment and comparison against standards. For absolute and unambiguous confirmation, particularly for novel compounds or when required for regulatory submission, crystallographic methods are the gold standard.

Stereochemistry_Workflow cluster_0 Initial Assessment & Purity cluster_1 Physical Property Confirmation cluster_2 Definitive Structural Elucidation Synthesis Synthesized Methyl Lyxopyranoside NMR NMR Spectroscopy (¹H, ¹³C, 2D) Synthesis->NMR Anomeric Configuration & Connectivity HPLC Chiral HPLC Synthesis->HPLC Purity & Isomer Separation Polarimetry Polarimetry (Optical Rotation) NMR->Polarimetry HPLC->Polarimetry Confirm Preliminary ID XRay Single Crystal X-ray Crystallography Polarimetry->XRay If Absolute Proof is Required XRay_Workflow Start Purified Sample Crystallization Crystal Growth (Vapor Diffusion, Evaporation) Start->Crystallization Screening Crystal Screening & Selection Crystallization->Screening Data_Collection X-ray Diffraction Data Collection Screening->Data_Collection Structure_Solution Structure Solution (Phase Problem) Data_Collection->Structure_Solution Refinement Structure Refinement & Validation Structure_Solution->Refinement Result Unambiguous 3D Structure (Absolute Stereochemistry) Refinement->Result

Safety & Regulatory Compliance

Safety

methyl alpha-D-lyxopyranoside proper disposal procedures

As a Senior Application Scientist, I recognize that the proper handling and disposal of carbohydrate derivatives like methyl α-D-lyxopyranoside is often overlooked due to their generally benign toxicological profiles. Ho...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that the proper handling and disposal of carbohydrate derivatives like methyl α-D-lyxopyranoside is often overlooked due to their generally benign toxicological profiles. However, in a rigorous laboratory setting, the disposal of any synthetic or purified organic compound must follow strict environmental health and safety (EHS) protocols.

This guide provides a comprehensive, self-validating operational plan for the disposal of methyl α-D-lyxopyranoside, ensuring compliance with environmental regulations, preventing microbial contamination in wastewater, and maintaining laboratory safety.

Chemical Profile & Hazard Causality

Methyl α-D-lyxopyranoside ( C6​H12​O5​ ) is a methyl glycoside derived from the pentose sugar D-lyxose. Understanding its molecular structure is the first step in determining its disposal pathway.

  • Mechanistic Hazard Assessment: Because the anomeric carbon is protected by a methyl group (forming an acetal), methyl α-D-lyxopyranoside does not act as a reducing sugar under neutral conditions[1]. It lacks halogens, heavy metals, or highly reactive functional groups (such as peroxides or azides).

  • Regulatory Classification: Under standard EPA and RCRA guidelines, pure methyl α-D-lyxopyranoside does not exhibit hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity)[2]. Therefore, it is classified as Non-Hazardous Organic Waste [2].

  • Environmental Impact: While non-toxic, introducing high concentrations of organic sugars into municipal wastewater can spike the Biological Oxygen Demand (BOD) and Dissolved Organic Carbon (DOC), potentially disrupting local water treatment ecosystems[3]. Therefore, bulk disposal down the drain is strictly prohibited.

Quantitative Data & Waste Limits

The following table summarizes the physical parameters that dictate the operational handling and disposal limits for this compound.

ParameterValue / CharacteristicOperational Implication for Disposal
Molecular Weight 164.16 g/mol Used to calculate molarity in waste streams.
Solubility Highly soluble in water, methanolDictates whether waste is routed to aqueous or organic streams.
Halogen Content 0%Must be segregated strictly into Non-Halogenated waste streams.
Biological Oxygen Demand (BOD) High (Carbohydrate derivative)Prohibits bulk drain disposal; requires incineration or solid waste routing.
RCRA Status Non-Hazardous[2]Can be managed under local solid/liquid waste rules rather than strict hazardous manifests, reducing disposal costs.

Step-by-Step Disposal Protocols

Every protocol below is designed as a self-validating system: by verifying the state of the waste (solid vs. liquid) and the solvent matrix, the technician automatically routes the chemical to the correct environmental compliance stream.

Protocol A: Disposal of Solid Methyl α-D-lyxopyranoside

Applicable for expired reagents, spilled powder, or lyophilized residues.

  • Containment: Sweep or scoop the solid material using a non-sparking spatula. Avoid generating dust, as fine organic powders can pose a mild inhalation irritant or, in extreme bulk, a combustible dust hazard.

  • Packaging: Place the solid into a chemically compatible, leak-proof container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

  • Labeling: Label the container clearly as "Non-Hazardous Organic Solid Waste - Methyl α-D-lyxopyranoside."

  • Routing: Transfer the container to your institution's EHS team. They will typically route this for high-temperature incineration or disposal at an approved non-hazardous industrial waste facility[2].

Protocol B: Disposal of Aqueous Solutions

Applicable for buffer solutions or aqueous assay washings containing the compound.

  • Concentration Check: Verify that the solution contains only water, methyl α-D-lyxopyranoside, and benign biological buffers (e.g., PBS).

  • Volume Assessment: For trace amounts (< 1 gram dissolved in < 100 mL), check your local Publicly Owned Treatment Works (POTW) regulations. Some municipalities allow trace non-hazardous organics to be flushed down the drain with a 50-fold excess of water.

  • Bulk Aqueous Waste: If the volume or concentration is high, collect the liquid in an EHS-approved aqueous waste carboy. Label as "Aqueous Waste: Contains Carbohydrate Derivatives."

Protocol C: Disposal of Organic Solvent Mixtures

Applicable for synthesis residues, NMR samples (e.g., in CD3​OD or DMSO−d6​ ), or chromatography effluents.

  • Segregation: Ensure the waste does not contain chloroform, dichloromethane, or other halogens.

  • Collection: Pour the solution into a designated Non-Halogenated Organic Solvent waste carboy[2].

  • Secondary Containment: Store the carboy in a flammable storage cabinet or secondary containment bin until EHS pickup.

Waste Segregation Workflow

To ensure compliance and prevent accidental mixing of incompatible waste streams, follow this logical decision tree.

WasteWorkflow Start Methyl α-D-lyxopyranoside Waste Generated Solid Solid State Waste Start->Solid Liquid Liquid/Solution Waste Start->Liquid SolidDisp Collect in double-lined non-hazardous solid waste bin Solid->SolidDisp Aq Aqueous Solution (<10% organics) Liquid->Aq Org Organic Solvent Solution (e.g., Methanol, DMSO) Liquid->Org AqDisp Collect as Aqueous Waste; Do not flush bulk volumes Aq->AqDisp OrgDisp Collect in Non-Halogenated Organic Waste Carboy Org->OrgDisp

Operational workflow for the segregation and disposal of methyl α-D-lyxopyranoside waste.

Emergency Spill Response

While methyl α-D-lyxopyranoside is not acutely toxic, maintaining laboratory hygiene is critical to prevent cross-contamination in sensitive analytical environments (e.g., mass spectrometry labs).

  • Dry Spills: Do not use water immediately, as this will create a sticky, concentrated syrup that is difficult to clean. Mechanically sweep up the dry powder using a brush and dustpan. Dispose of the powder via Protocol A. Wipe the remaining residue with a damp paper towel, followed by a 70% ethanol wipe.

  • Liquid Spills: Absorb the spill using inert absorbent pads or vermiculite. Place the saturated absorbent into a solid waste container and label it as chemically contaminated debris.

References

  • Methyl Glycosidation and Methyl Thioglycosidation of Some Fully Chlorosulfated Pentopyranosyl Chlorides Using Sodium Iodide as a Catalyst Canadian Science Publishing[Link]

  • Industrial Waste Management FAQs AllSource Environmental [Link]

  • COMPOSTING OF FINE FRACTION AFTER MECHANICAL- BIOLOGICAL TREATMENT OF MUNICIPAL SOLID WASTE Srce.hr (Discussion on Dissolved Organic Carbon limits in waste)[Link]

Sources

Handling

Personal protective equipment for handling methyl alpha-D-lyxopyranoside

Handling methyl α-D-lyxopyranoside (CAS 18449-76-8) requires a nuanced approach to laboratory safety. While this synthetic carbohydrate derivative—widely used as a building block in glycobiology and oligosaccharide synth...

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Author: BenchChem Technical Support Team. Date: April 2026

Handling methyl α-D-lyxopyranoside (CAS 18449-76-8) requires a nuanced approach to laboratory safety. While this synthetic carbohydrate derivative—widely used as a building block in glycobiology and oligosaccharide synthesis[1][2]—is not acutely toxic, its physical properties demand strict operational controls. Supplied as a highly crystalline, fine powder, it presents distinct logistical challenges related to electrostatic charge accumulation, aerosolization, and respiratory irritation[3][4].

This guide provides drug development professionals and analytical chemists with a self-validating, causality-driven framework for the safe handling, weighing, and disposal of methyl α-D-lyxopyranoside.

Hazard Profiling & Causality

To build a robust safety protocol, researchers must understand the physical behavior of fine carbohydrate powders rather than relying solely on generic chemical safety data.

  • The Electrostatic Hazard: Micronized organic powders possess high electrical resistivity. When handled with non-conductive tools or in low-humidity environments, they undergo triboelectric charging[5]. This static buildup causes the powder to violently repel from surfaces, leading to sudden aerosolization.

  • The Inhalation Hazard: While the molecule itself is benign, inhaling finely divided solid particles (dusts <75 μm) causes mechanical irritation to the mucous membranes and respiratory tract[3].

  • The Contamination Hazard: Aerosolized powder that settles on balance pans or bench spaces compromises the quantitative accuracy of highly sensitive biological assays.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for methyl α-D-lyxopyranoside is driven by the need to mitigate particulate exposure and prevent static generation.

PPE CategorySpecificationCausality / Operational Rationale
Eye Protection ANSI Z87.1 Tight-fitting Safety GogglesPrevents mechanical irritation from aerosolized carbohydrate dust. Standard safety glasses lack the orbital seals required to block fine particulates.
Hand Protection Nitrile Examination Gloves (≥4 mil)Provides a sufficient barrier against moisture transfer and prevents human skin oils from degrading the highly pure sugar derivative.
Body Protection Anti-static Cotton Laboratory CoatSynthetic lab coats generate triboelectric charges that repel fine powders. 100% cotton mitigates static buildup during handling[4].
Respiratory N95/P100 Particulate RespiratorMandatory only if handling bulk quantities outside a certified powder-weighing enclosure or chemical fume hood[3].

Standard Operating Procedure (SOP): Weighing & Transfer

Every step in this protocol is designed as a self-validating system to ensure quantitative accuracy and operator safety.

Phase 1: Environmental Preparation & Static Mitigation

  • Assess Humidity: Ensure the laboratory's relative humidity (RH) is maintained above 40%. Dry winter air severely exacerbates the electrostatic repulsion of fine powders[4].

  • Ionization: Pass an anti-static ionizing blower or an alpha-particle emitter (e.g., polonium strip) over the weighing enclosure and the analytical balance to neutralize ambient surface charges[4][5].

Phase 2: Material Transfer 3. Tool Selection: Utilize grounded, stainless-steel spatulas.

  • Causality: Plastic spatulas act as electrical insulators, accumulating charges that cause the lyxopyranoside powder to "jump" out of the vessel, compromising both safety and assay integrity[5].

  • Tare and Verify: Place an anti-static weigh boat or glass vial on the balance and tare it.

    • Self-Validation Check: Wait 10 seconds. If the digital readout drifts continuously, static charge is still present in the chamber. Re-apply the ionizer before proceeding.

  • Transfer: Slowly transfer the powder. Keep the source vial as close to the weigh boat as possible to minimize the vertical drop, which is the primary generator of aerosolized dust clouds[3].

Phase 3: Solubilization & Decontamination 6. In-Vessel Solubilization: Rather than transferring the dry powder to a secondary volumetric flask, add the primary solvent (e.g., deionized water, methanol, or DMSO) directly to the weighing vessel.

  • Causality: Wetting the powder immediately suppresses dust generation and ensures 100% quantitative recovery.

  • Wet-Wipe Cleanup: Wipe down the balance pan and surrounding surfaces with a damp, lint-free cloth.

    • Causality: Dry sweeping fine powders forces them into the ambient air; wet-wiping captures the particulates safely[3].

Operational Workflow Visualization

G Start Risk Assessment & Env. Control PPE Don PPE Matrix (Gloves, Goggles, Coat) Start->PPE Static Static Mitigation (Ionizer / Grounding) PPE->Static Weigh Enclosed Weighing (Draft Shield) Static->Weigh Spill Spill Occurred? Weigh->Spill Clean Wet-Wipe Protocol (Suppress Dust) Spill->Clean Yes Solubilize Solvent Addition (In-vessel) Spill->Solubilize No Clean->Solubilize Dispose Waste Segregation (Solid vs. Aqueous) Solubilize->Dispose

Operational workflow for the safe handling and disposal of methyl α-D-lyxopyranoside.

Chemical Disposal & Spill Management Plan

Because methyl α-D-lyxopyranoside is frequently used in conjunction with biological assays or organic synthesis, disposal routing depends heavily on the solvent and co-solutes used.

Waste StreamClassificationDisposal Methodology
Solid Waste (Vials, Spatulas) Non-Hazardous Chemical WasteCollect in rigid, puncture-resistant containers. Route to high-temperature incineration per institutional guidelines.
Aqueous Solutions Non-Hazardous Aqueous WasteAdjust pH to 5–9. Dispose via standard aqueous waste streams, provided the solution is not co-mingled with toxic biologicals or heavy metals.
Organic Solutions (e.g., DMSO, MeOH) Hazardous Solvent WasteSegregate into halogenated or non-halogenated solvent carboys based on the primary organic solvent used.

Spill Response: In the event of a dry powder spill, do not use a standard vacuum cleaner, as the lack of a HEPA filter will simply redistribute the fine dust into the laboratory air[3]. Cover the spill with a damp paper towel to suppress aerosolization, carefully scoop the wetted material into a solid waste container, and wash the affected surface with warm water and detergent.

References

  • Methyl a-D-lyxopyranoside Structure and Crystallography.IUCr Journals.
  • Synthesis of New Carbohydrate Phenyl- and Nitro-Aryl Ethers Derived from Simple Sugars.Asian Journal of Chemistry.
  • Quantification of Airborne Dusts From Powders.Centers for Disease Control and Prevention (CDC) / NIOSH.
  • Static Electricity in Solid Dosage Manufacturing.Pharmaceutical Technology.
  • Laboratory Electrostatics and Fine Powder Handling.Reddit Chemistry Community Discussions.

Sources

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